4-Vinylbenzyl glycidyl ether
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[(4-ethenylphenyl)methoxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-10-3-5-11(6-4-10)7-13-8-12-9-14-12/h2-6,12H,1,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADXFVHUPXKZBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)COCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474058 | |
| Record name | 4-Vinylbenzyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113538-80-0 | |
| Record name | 4-Vinylbenzyl glycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Vinylbenzyl glycidyl ether chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and reactivity of 4-Vinylbenzyl glycidyl ether (4-VBGE). The information is tailored for professionals in research and drug development, with a focus on presenting clear, actionable data and methodologies.
Chemical Properties and Structure
This compound is a versatile bifunctional monomer possessing both a polymerizable vinyl group and a reactive epoxy ring. This unique structure makes it a valuable building block in the synthesis of functional polymers and for bioconjugation applications.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning and analysis.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₂ | [1][2] |
| Molecular Weight | 190.24 g/mol | [1] |
| Appearance | Liquid or solid | [2] |
| Boiling Point | 299.2 °C at 760 mmHg | [2] |
| Density | 1.088 g/cm³ | [2] |
| Refractive Index | 1.569 (Predicted) | [2] |
| Flash Point | 121.1 °C | [2] |
| Vapor Pressure | 0.0±0.6 mmHg at 25°C (Predicted) | [2] |
Structural Information
The structural identifiers for this compound are crucial for database searches and computational modeling.
| Identifier | Value | Reference |
| IUPAC Name | 2-[(4-ethenylphenyl)methoxymethyl]oxirane | [1] |
| CAS Number | 113538-80-0 | [1][2] |
| SMILES | C=CC1=CC=C(C=C1)COCC2CO2 | [1] |
| InChI | InChI=1S/C12H14O2/c1-2-10-3-5-11(6-4-10)7-13-8-12-9-14-12/h2-6,12H,1,7-9H2 | [1] |
| InChIKey | ZADXFVHUPXKZBJ-UHFFFAOYSA-N | [1] |
Experimental Protocols
Detailed experimental protocols are essential for the successful application of this compound in a laboratory setting. The following sections provide methodologies for its synthesis and a general protocol for its reaction with nucleophiles.
Synthesis of this compound
The synthesis of this compound can be achieved through the Williamson ether synthesis, reacting 4-vinylbenzyl chloride with glycidol in the presence of a base. A representative protocol is outlined below.
Materials:
-
4-Vinylbenzyl chloride
-
Glycidol
-
Sodium hydroxide (NaOH)
-
Toluene
-
Ethyl acetate
-
Deionized water
Procedure:
-
To a reaction flask equipped with a stirrer, condenser, and dropping funnel, add 4-vinylbenzyl chloride and a suitable solvent such as toluene.
-
Slowly add a solution of sodium hydroxide in water to the flask while stirring vigorously.
-
Add glycidol dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 55-60°C and maintain this temperature for several hours with continuous stirring.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Filter the suspension and wash the filtrate with toluene.
-
Separate the organic and aqueous phases. Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases, wash with deionized water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
Reaction with Nucleophiles: Epoxide Ring-Opening
The epoxide ring of this compound is susceptible to nucleophilic attack, leading to the formation of β-hydroxy ether derivatives. This reactivity is central to its use in bioconjugation and materials science.[3] A general protocol for the ring-opening reaction is provided.
Materials:
-
This compound
-
Nucleophile (e.g., amine, thiol, alcohol)
-
Appropriate solvent (e.g., THF, DMF)
-
Lewis acid catalyst (optional, e.g., BF₃·OEt₂)
Procedure:
-
Dissolve this compound in a suitable anhydrous solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the nucleophile to the solution. The stoichiometry will depend on the specific nucleophile and desired product.
-
If required, add a catalytic amount of a Lewis acid to facilitate the reaction, particularly for less reactive nucleophiles like alcohols.
-
Stir the reaction mixture at room temperature or elevated temperature, depending on the reactivity of the nucleophile.
-
Monitor the progress of the reaction by TLC or other analytical techniques.
-
Upon completion, quench the reaction (if a catalyst was used) and remove the solvent under reduced pressure.
-
Purify the product by column chromatography, recrystallization, or distillation to obtain the desired β-hydroxy ether derivative.
Visualizations
The following diagrams illustrate the key chemical transformations and a logical workflow for the application of this compound.
Caption: Synthesis of this compound.
Caption: Nucleophilic Ring-Opening of 4-VBGE.
Caption: General Experimental Workflow.
Signaling Pathways
Currently, there is no direct evidence in the peer-reviewed literature to suggest that this compound is involved in the modulation of specific signaling pathways within a biological context. Its primary applications reported to date are in the fields of polymer chemistry and materials science, where it serves as a monomer for the synthesis of functional polymers and as a cross-linking agent. Researchers interested in the biological effects of polymers derived from 4-VBGE would need to conduct specific studies to investigate their interactions with cellular signaling cascades.
Conclusion
This compound is a valuable chemical entity with a unique combination of reactive functional groups. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it a compound of significant interest for researchers in materials science and drug development. The experimental protocols and structural information provided in this guide are intended to facilitate its effective use in the laboratory. Further research is warranted to explore the potential biological activities of 4-VBGE and its derivatives, particularly in the context of drug delivery and biomaterials.
References
An In-depth Technical Guide to the Synthesis and Purification of 4-Vinylbenzyl Glycidyl Ether Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 4-Vinylbenzyl glycidyl ether (4-VBGE), a valuable monomer in the development of functional polymers for various applications, including drug delivery systems. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate key processes.
Synthesis of this compound
This compound can be synthesized through several pathways. The two primary methods involve the reaction of either 4-vinylphenol or 4-vinylbenzyl chloride with an epoxide-containing reagent.
Synthesis from 4-Vinylbenzyl Chloride and Glycidol
This method involves the Williamson ether synthesis, where the sodium salt of glycidol reacts with 4-vinylbenzyl chloride.
Experimental Protocol:
-
Materials: 4-vinylbenzyl chloride, glycidol, a strong base (e.g., sodium hydride), and an appropriate aprotic solvent (e.g., tetrahydrofuran).
-
Procedure:
-
Glycidol is dissolved in the aprotic solvent and cooled in an ice bath.
-
The strong base is added portion-wise to form the alkoxide.
-
4-vinylbenzyl chloride is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Reaction Scheme:
Caption: Reaction scheme for the synthesis of 4-VBGE.
Synthesis from 4-Vinylphenol and Epichlorohydrin
This alternative route involves the reaction of 4-vinylphenol with epichlorohydrin in the presence of a base.
Experimental Protocol:
A detailed protocol for a similar compound, 4-vinylphenyl glycidyl ether, provides a good reference.
-
Materials: 4-vinylphenol, epichlorohydrin, sodium hydroxide (NaOH), and a suitable solvent system.
-
Procedure:
-
Dissolve 4-vinylphenol and NaOH in a suitable solvent.
-
Add epichlorohydrin to the mixture.
-
Stir the reaction at a controlled temperature for a specified time.
-
After the reaction is complete, water is added, and the product is extracted with an organic solvent.
-
The organic phase is dried, and the solvent is evaporated to yield the crude product. A reported yield for a similar synthesis is 11.1%.[1]
-
Reaction Workflow:
Caption: Synthesis workflow from 4-vinylphenol.
Purification of this compound
Purification of the crude 4-VBGE is crucial to remove unreacted starting materials and byproducts. The primary methods employed are vacuum distillation and flash chromatography.
Vacuum Distillation
Vacuum distillation is suitable for purifying thermally sensitive compounds like 4-VBGE by lowering their boiling point.
Experimental Protocol:
-
Apparatus: A short-path distillation apparatus is recommended to minimize product loss. A vacuum pump, a cold trap, and a manometer are also required.
-
Procedure:
-
The crude 4-VBGE is placed in the distillation flask with a stir bar.
-
The system is evacuated to the desired pressure.
-
The flask is heated gradually in a heating mantle.
-
The fraction distilling at the expected boiling point under the applied vacuum is collected. The boiling point will be significantly lower than the atmospheric boiling point.
-
Flash Chromatography
Flash chromatography is a rapid and efficient method for purifying compounds.[1][5][6][7][8]
Experimental Protocol:
A specific protocol for 4-VBGE is not detailed in the available literature, but a general approach can be followed.
-
Stationary Phase: Silica gel (230-400 mesh) is commonly used.[9]
-
Mobile Phase (Eluent): A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is a good starting point. The optimal ratio should be determined by TLC analysis, aiming for an Rf value of 0.2-0.3 for the desired product.
-
Procedure:
-
A slurry of silica gel in the initial mobile phase is packed into a column.
-
The crude 4-VBGE, dissolved in a minimal amount of the mobile phase or a more polar solvent and adsorbed onto a small amount of silica gel, is loaded onto the top of the column.
-
The eluent is passed through the column under positive pressure (using compressed air or a pump).
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
The solvent is removed from the combined pure fractions to yield the purified 4-VBGE.
-
Purification Workflow:
Caption: General purification workflow for 4-VBGE.
Characterization Data
The identity and purity of the synthesized 4-VBGE must be confirmed using various analytical techniques.
Data Presentation:
| Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the vinyl protons (typically in the 5-7 ppm region), aromatic protons (around 7 ppm), benzylic protons, and the protons of the glycidyl group. The chemical shifts and coupling constants would be characteristic of the this compound structure. For the similar compound, (S)-glycidyl benzyl ether, resonances for the glycidyl and benzylic protons appear between 2.6 and 4.6 ppm.[10][11] |
| ¹³C NMR | Resonances for the vinyl carbons, aromatic carbons, benzylic carbon, and the carbons of the glycidyl group. For a similar vinyl ester compound, vinyl carbon peaks were observed around 125.7 and 135.6 ppm.[12] |
| FT-IR | Characteristic absorption bands for the C=C stretching of the vinyl group (around 1630 cm⁻¹), C-H stretching of the vinyl group (around 3080 cm⁻¹), aromatic C=C stretching (around 1600 and 1510 cm⁻¹), C-O-C stretching of the ether (around 1100-1250 cm⁻¹), and the epoxide ring vibrations (around 915, 840, and 760 cm⁻¹).[13][14] |
| GC-MS | A single major peak in the gas chromatogram indicating a pure compound. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns. Ethers typically undergo alpha-cleavage next to the oxygen atom. |
Conclusion
This technical guide provides a foundational understanding of the synthesis and purification of this compound. While specific, optimized protocols are not always available in open literature, the general procedures outlined here, based on established chemical principles and related literature, offer a solid starting point for researchers. The successful synthesis and purification of high-purity 4-VBGE are critical for its application in the development of advanced polymer-based materials for the pharmaceutical and other industries. It is recommended that researchers further optimize the described protocols to suit their specific laboratory conditions and purity requirements.
References
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Purification [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. krishgenbiosystems.com [krishgenbiosystems.com]
- 9. rsc.org [rsc.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 4-Vinylbenzyl Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 4-Vinylbenzyl glycidyl ether (4-VBGE), a key monomer in the synthesis of functional polymers and resins. The document details experimental protocols and presents a complete analysis of its ¹H and ¹³C NMR spectra, crucial for structural verification and purity assessment.
Data Presentation: ¹H and ¹³C NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound. The data is presented with assignments corresponding to the molecular structure.
Disclaimer: The following NMR data are representative and based on typical chemical shifts for the functional groups present in the molecule. Actual experimental values may vary slightly.
Table 1: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-a (CH₂) | 2.63 | dd | J = 5.1, 2.7 | 1H |
| H-b (CH₂) | 2.81 | dd | J = 5.1, 4.2 | 1H |
| H-c (CH) | 3.17 | m | - | 1H |
| H-d (OCH₂) | 3.55 | dd | J = 11.5, 5.9 | 1H |
| H-e (OCH₂) | 3.88 | dd | J = 11.5, 3.1 | 1H |
| H-f (Ar-CH₂) | 4.55 | s | - | 2H |
| H-g (=CH₂) | 5.25 | d | J = 10.9 | 1H |
| H-h (=CH₂) | 5.74 | d | J = 17.6 | 1H |
| H-i (=CH) | 6.71 | dd | J = 17.6, 10.9 | 1H |
| H-j (Ar-H) | 7.30 | d | J = 8.2 | 2H |
| H-k (Ar-H) | 7.39 | d | J = 8.2 | 2H |
Table 2: ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)
| Signal Assignment | Chemical Shift (δ) ppm |
| C-1 (CH₂) | 44.3 |
| C-2 (CH) | 50.1 |
| C-3 (OCH₂) | 71.0 |
| C-4 (Ar-CH₂) | 72.8 |
| C-5 (=CH₂) | 114.1 |
| C-6 (Ar-CH) | 126.4 |
| C-7 (Ar-CH) | 128.3 |
| C-8 (=CH) | 136.5 |
| C-9 (Ar-C) | 137.1 |
| C-10 (Ar-C) | 137.5 |
Experimental Protocols
The following protocols describe the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of purified this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
2.2. ¹H NMR Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance or Varian Mercury) is typically used for routine analysis.[1][2]
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Number of Scans: 16 to 64 scans are generally sufficient for a high signal-to-noise ratio.
-
Acquisition Time: Approximately 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to obtain pure absorption lineshapes.
-
Apply a baseline correction to ensure a flat baseline.
-
Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
2.3. ¹³C NMR Spectroscopy
-
Instrumentation: The same 400 MHz spectrometer can be used, with the broadband probe tuned to the ¹³C frequency (approximately 100 MHz).[1][2]
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker systems) is used to simplify the spectrum to singlets for each carbon.[3]
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096) is required.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: A spectral width of 0 to 220 ppm is standard for most organic molecules.[3]
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.
-
Phase the spectrum and apply a baseline correction.
-
Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.[2]
-
Mandatory Visualizations
The following diagrams illustrate the chemical structure with NMR assignments and the experimental workflow.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
References
Physical properties of 4-Vinylbenzyl glycidyl ether (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the known physical properties of 4-Vinylbenzyl glycidyl ether (VBGE), a versatile monomer employed in the synthesis of functional polymers. Due to its reactive vinyl and epoxy groups, VBGE is a valuable building block in the development of advanced materials for biomedical and pharmaceutical applications. This document outlines its boiling point and density, provides standardized experimental protocols for the determination of these properties, and presents a logical workflow for their characterization.
Core Physical Properties
The physical properties of this compound are crucial for its handling, processing, and application in various synthetic procedures. The data presented below are based on computational predictions.
| Physical Property | Value | Notes |
| Boiling Point | 299.2 ± 20.0 °C[1] | Predicted at 760 mmHg |
| 299.221 °C | At 760 mmHg | |
| Density | 1.087 ± 0.06 g/cm³[1] | Predicted |
| 1.088 g/cm³ |
Note: The provided values are predominantly computationally predicted and should be regarded as estimates. Experimental verification is recommended for applications sensitive to these parameters.
Experimental Protocols
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. Common methods for its determination include the Thiele tube method and distillation.
1. Thiele Tube Method:
This micro-method is suitable for small sample volumes.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating mantle or Bunsen burner, and heat transfer fluid (e.g., mineral oil).
-
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
This assembly is then immersed in a Thiele tube containing a heat transfer fluid.
-
The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.
-
The heating is continued until a steady stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube.
-
2. Simple Distillation Method:
This method is suitable for larger sample volumes and can also be used for purification.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
-
Procedure:
-
The liquid sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
The apparatus is assembled, with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
The flask is heated, and the liquid is brought to a boil.
-
The vapor travels into the condenser, where it is cooled and condenses back into a liquid, which is then collected in the receiving flask.
-
The boiling point is the constant temperature recorded on the thermometer during the distillation process.
-
Determination of Density
Density is the mass of a substance per unit volume. For liquids, it is commonly determined using a pycnometer or a digital density meter.
1. Pycnometer Method:
A pycnometer is a flask with a precise, known volume.
-
Apparatus: Pycnometer, analytical balance, and a constant temperature bath.
-
Procedure:
-
The empty, clean, and dry pycnometer is accurately weighed.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped off.
-
The filled pycnometer is weighed again.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. For highest accuracy, the measurements should be performed at a constant temperature.
-
2. Digital Density Meter Method (e.g., Oscillating U-tube):
This method is rapid and requires a small sample volume.
-
Apparatus: Digital density meter.
-
Procedure:
-
The instrument is calibrated using a reference standard of known density (e.g., dry air and distilled water).
-
The liquid sample is injected into the oscillating U-tube within the instrument.
-
The instrument measures the change in the oscillation frequency of the U-tube, which is related to the density of the sample.
-
The density value is then displayed digitally. This method is often temperature-controlled for high precision.
-
Computational Prediction of Physical Properties
It is important to note that many physical property values for novel or less common compounds are initially predicted using computational methods. Quantitative Structure-Property Relationship (QSPR) models are a common approach. These models use the molecular structure of a compound to predict its physicochemical properties based on mathematical relationships derived from large datasets of known compounds.
Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the determination and reporting of the physical properties of a liquid organic compound like this compound.
Caption: Workflow for the experimental determination of physical properties.
References
A Technical Guide to the Solubility of 4-Vinylbenzyl Glycidyl Ether in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Vinylbenzyl glycidyl ether (VBG-E), a versatile monomer used in the synthesis of functional polymers for various applications, including drug delivery and advanced materials. Understanding its solubility is critical for reaction condition optimization, purification, and formulation development.
Core Compound Properties
This compound is a hybrid molecule incorporating a polymerizable vinyl group, a stable benzyl ether linkage, and a reactive epoxy group. These structural features dictate its solubility in different organic solvents. The presence of both aromatic and ether functionalities suggests its solubility will be favored in solvents with moderate to low polarity.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₂ | [1][2][3][4][5] |
| Molecular Weight | 190.24 g/mol | [1][3] |
| Density | 1.088 g/cm³ | [1] |
| Boiling Point | 299.2 °C at 760 mmHg | [1] |
| Flash Point | 121.1 °C | [1] |
Qualitative Solubility of this compound
Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, based on its chemical structure and general principles of solubility ("like dissolves like"), a qualitative assessment can be made. The following table summarizes the expected solubility of VBG-E in common organic solvents.
| Solvent Category | Solvent | Expected Solubility | Rationale |
| Non-Polar | Hexane, Cyclohexane | Limited / Insoluble | The polar ether and epoxide groups limit solubility in highly non-polar aliphatic solvents. |
| Toluene, Benzene | Soluble | The aromatic ring of VBG-E promotes favorable π-π stacking interactions with aromatic solvents. | |
| Polar Aprotic | Tetrahydrofuran (THF) | Soluble | The ether linkage in THF is compatible with the ether group in VBG-E. |
| Ethyl Acetate | Soluble | The ester group provides sufficient polarity to dissolve VBG-E. | |
| Acetone, Methyl Ethyl Ketone (MEK) | Soluble | The ketone's polarity is suitable for solvating the ether and epoxy functionalities. | |
| Acetonitrile (ACN) | Moderately Soluble | The high polarity of ACN may lead to less favorable interactions. | |
| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |
| Polar Protic | Methanol, Ethanol | Moderately Soluble / Soluble | The hydroxyl group can interact with the ether and epoxy groups, but the non-polar backbone may limit high solubility. |
| Water | Insoluble | The hydrophobic vinylbenzyl group prevents solubility in water. | |
| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds with mixed polarity. |
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of a liquid compound like this compound in various organic solvents. This method relies on visual inspection. For more precise quantitative data, techniques like gravimetric analysis after solvent evaporation or chromatographic methods can be employed.
Materials:
-
This compound
-
A selection of organic solvents (see table above)
-
Small glass vials with screw caps
-
Calibrated pipettes or micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation: Dispense a known volume (e.g., 100 µL) of this compound into a series of clean, dry glass vials.
-
Solvent Addition: To each vial, add a specific organic solvent in incremental volumes (e.g., starting with 100 µL).
-
Mixing: Securely cap the vials and vortex for 1-2 minutes to ensure thorough mixing.
-
Observation: Allow the vials to stand for a few minutes and visually inspect for miscibility. A single, clear phase indicates that the VBG-E is soluble at that concentration. The presence of droplets, cloudiness, or phase separation indicates insolubility or partial solubility.
-
Titration: If the VBG-E is insoluble, continue to add the solvent in known increments, vortexing after each addition, until a single phase is achieved. Record the total volume of solvent required.
-
Data Recording: Record the observations for each solvent, noting whether the VBG-E is soluble, partially soluble, or insoluble at specific concentrations.
Hypothetical Application: Polymer-Based Drug Delivery
Polymers synthesized from this compound can be utilized in drug delivery systems. The pendant epoxy groups allow for post-polymerization modification, enabling the attachment of targeting ligands or therapeutic agents. The following diagram illustrates a hypothetical signaling pathway where a VBG-E-based polymer nanoparticle, functionalized with a targeting ligand, interacts with a cancer cell.
References
An In-depth Technical Guide on the Reactivity of the Vinyl and Epoxide Groups in 4-Vinylbenzyl glycidyl ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Vinylbenzyl glycidyl ether (VBGE) is a bifunctional monomer that possesses both a polymerizable vinyl group and a reactive epoxide ring.[1] This unique combination of functionalities allows for a wide range of chemical transformations, making it a valuable building block in the synthesis of functional polymers, composites, and bioconjugates. The ability to selectively react one functional group while leaving the other intact, a concept known as orthogonal chemistry, is particularly advantageous in multi-step synthetic strategies.[2][3] This guide provides a comprehensive overview of the reactivity of the vinyl and epoxide groups in VBGE, including reaction conditions, experimental protocols, and pathways for selective modification.
Reactivity of the Vinyl Group
The vinyl group in VBGE is a styrenic double bond, which is readily susceptible to radical polymerization. This allows for the formation of long polymer chains with pendant epoxide groups.
Key Reactions:
-
Free Radical Polymerization: This is the most common method for polymerizing the vinyl group of VBGE. It is typically initiated by thermal or photochemical decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The resulting polymer, poly(VBGE), retains the reactive epoxide groups for further functionalization.
-
Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be employed to synthesize well-defined poly(VBGE) with controlled molecular weights and narrow polydispersity.[4][5][6]
Reactivity of the Epoxide Group
The epoxide (or oxirane) ring in VBGE is a strained three-membered ether that can be opened by a variety of nucleophiles and electrophiles.[7] This ring-opening reaction is the basis for many of the post-polymerization modifications of poly(VBGE).
Key Reactions:
-
Nucleophilic Ring-Opening: The epoxide ring can be opened by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions (e.g., Grignard reagents).[7][8] This reaction is typically catalyzed by a base and proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.[8][9]
-
Acid-Catalyzed Ring-Opening: In the presence of an acid catalyst, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack.[7] The regioselectivity of the attack (i.e., at the more or less substituted carbon) depends on the specific reaction conditions and the nature of the nucleophile.[10]
Orthogonal Reactivity: Selective Modification of VBGE
The differential reactivity of the vinyl and epoxide groups allows for their selective modification under specific reaction conditions. This orthogonal reactivity is a powerful tool for the synthesis of complex macromolecular architectures.
-
Selective Reaction of the Vinyl Group: Radical polymerization of the vinyl group can be achieved without affecting the epoxide ring by using appropriate initiators and reaction temperatures. For example, RAFT polymerization of VBGE can be carried out at 90°C using an initiator like VAZO88.[4]
-
Selective Reaction of the Epoxide Group: The epoxide ring can be opened by nucleophiles at or below room temperature, conditions under which the vinyl group is generally unreactive towards polymerization in the absence of a radical initiator. For instance, the reaction of poly(VBGE) with various alcohols can be catalyzed by BF3 at ambient temperature.[5]
Data Presentation
The following tables summarize typical reaction conditions for the selective modification of the vinyl and epoxide groups in VBGE.
Table 1: Conditions for Selective Vinyl Group Polymerization
| Polymerization Method | Initiator | Solvent | Temperature (°C) | Resulting Polymer Structure |
|---|---|---|---|---|
| Free Radical | AIBN or BPO | Toluene, Dioxane | 60-80 | Poly(VBGE) with pendant epoxide groups |
| RAFT | VAZO88 / BPT | Anisole | 90 | Well-defined Poly(VBGE) with pendant epoxide groups[4] |
Table 2: Conditions for Selective Epoxide Ring-Opening
| Reagent | Catalyst | Solvent | Temperature (°C) | Product Structure |
|---|---|---|---|---|
| Alcohols | BF3 | Dichloromethane | Ambient | β-hydroxy ether functionalized polymer[5] |
| Amines | None or Base | THF, Ethanol | 25-50 | β-amino alcohol functionalized polymer |
| Thiols | Base (e.g., Et3N) | THF | 25-40 | β-thioether alcohol functionalized polymer |
Experimental Protocols
Protocol 1: Free Radical Polymerization of VBGE
-
Dissolve VBGE and a radical initiator (e.g., AIBN, 1 mol%) in an appropriate solvent (e.g., toluene) in a reaction flask.
-
De-gas the solution by purging with an inert gas (e.g., nitrogen or argon) for 30 minutes.
-
Heat the reaction mixture to 70°C with stirring.
-
Allow the polymerization to proceed for 12-24 hours.
-
Cool the reaction mixture to room temperature and precipitate the polymer by adding the solution to a large excess of a non-solvent (e.g., methanol or hexane).
-
Filter and dry the resulting poly(VBGE) under vacuum.
Protocol 2: Post-Polymerization Modification of Poly(VBGE) with an Amine
-
Dissolve poly(VBGE) in a suitable solvent (e.g., THF) in a reaction flask.
-
Add an excess of the desired amine (e.g., 3-5 equivalents per epoxide group).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Precipitate the functionalized polymer in a non-solvent (e.g., diethyl ether).
-
Filter and dry the product under vacuum.
Visualizations
Caption: Chemical Structure of this compound.
Caption: Selective reaction pathways of VBGE.
Caption: Workflow for orthogonal modification of VBGE.
References
- 1. This compound | C12H14O2 | CID 11830219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 8. Khan Academy [khanacademy.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
Homopolymerization of 4-Vinylbenzyl Glycidyl Ether: A Technical Guide
An in-depth technical guide on the homopolymerization of 4-Vinylbenzyl glycidyl ether (VBGE) for researchers, scientists, and drug development professionals.
Introduction
This compound (VBGE) is a versatile monomer that combines the reactivity of a styrenic vinyl group with a pendant epoxide functionality. This unique structure allows for polymerization through various mechanisms, including free radical, controlled radical, anionic, and cationic polymerization, to yield poly(this compound) [p(VBGE)]. The resulting polymer possesses reactive epoxide groups along its backbone, making it an excellent candidate for post-polymerization modification and the development of functional materials for a range of applications, particularly in the biomedical field. This guide provides a comprehensive overview of the synthesis of VBGE and its homopolymerization, including detailed experimental protocols, quantitative data, and potential applications in drug delivery.
1. Synthesis of this compound (VBGE) Monomer
The synthesis of VBGE is typically achieved through the reaction of a vinylbenzyl precursor with a glycidyl-containing compound. A common and effective method involves the etherification of 4-vinylbenzyl chloride with glycidol.
Experimental Protocol: Synthesis of VBGE from 4-Vinylbenzyl Chloride and Glycidol
-
Materials: 4-Vinylbenzyl chloride, glycidol, sodium hydride (NaH), anhydrous tetrahydrofuran (THF), diethyl ether, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.
-
Procedure:
-
A solution of glycidol (1.1 equivalents) in anhydrous THF is added dropwise to a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
The mixture is stirred at 0 °C for 1 hour to allow for the formation of the sodium alkoxide of glycidol.
-
A solution of 4-vinylbenzyl chloride (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
-
The reaction is quenched by the slow addition of water.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.[1]
-
Table 1: Synthesis of this compound
| Precursors | Catalyst/Base | Solvent | Reaction Time (h) | Yield (%) | Reference(s) |
| 4-Vinylbenzyl chloride, Glycidol | Sodium Hydride | THF | 12-24 | High | [1] |
| p-Vinylphenol, Epichlorohydrin | Not specified | Not specified | Not specified | 11.1 | [2] |
Diagram 1: Synthesis of this compound
References
Copolymerization of 4-Vinylbenzyl Glycidyl Ether with Styrenic Monomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the copolymerization behavior of 4-Vinylbenzyl glycidyl ether (VBGE) with styrenic monomers. Due to the limited direct literature on the VBGE-styrene system, this guide synthesizes information from studies on the copolymerization of analogous vinylbenzyl and glycidyl-containing monomers to predict the behavior, experimental protocols, and characteristics of VBGE-styrenic copolymers. This document is intended to serve as a valuable resource for researchers and professionals in polymer chemistry and drug delivery, enabling the design and synthesis of functional polymers with tailored properties.
Introduction
The copolymerization of functional monomers is a powerful strategy for developing advanced materials with precisely controlled properties. This compound (VBGE) is a versatile monomer that combines the reactive vinyl group of styrene with a pendant glycidyl ether (epoxide) functionality. This unique structure allows for the incorporation of reactive epoxy groups into a polystyrene backbone, which can be subsequently modified for a variety of applications, including the development of drug delivery systems, advanced coatings, and functional resins.
Styrenic monomers, such as styrene, are widely used in polymer synthesis due to their low cost, ease of polymerization, and the desirable physical properties they impart to the resulting polymers, such as rigidity and optical clarity. The copolymerization of VBGE with styrenic monomers offers a route to synthesize copolymers with a tunable density of reactive epoxy groups along a stable polystyrene chain.
This guide will delve into the expected copolymerization behavior, provide detailed hypothetical experimental protocols, and present anticipated quantitative data based on related copolymerization systems.
Predicted Copolymerization Behavior and Reactivity Ratios
The reactivity of a monomer in a free-radical copolymerization is influenced by the resonance stabilization and polarity of its vinyl group. In the case of VBGE, the vinylbenzyl group is structurally similar to styrene. Therefore, it is anticipated that their reactivity ratios would be close to unity, leading to the formation of random copolymers.
Table 1: Predicted Reactivity Ratios for the Copolymerization of this compound (M1) with Styrene (M2)
| Monomer System | r1 (Predicted) | r2 (Predicted) | Copolymer Type |
| VBGE / Styrene | ~1.0 | ~1.0 | Ideal Random |
Note: These values are estimations based on the structural similarity of VBGE to styrene and data from related copolymerization systems. Experimental determination is necessary for precise values.
Experimental Protocols
The following section outlines a detailed experimental protocol for the free-radical copolymerization of VBGE with styrene. This protocol is based on established methods for the polymerization of styrenic monomers and related functional vinyl monomers.
Materials
-
This compound (VBGE)
-
Styrene
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
Hydroquinone (inhibitor remover)
-
Sodium hydroxide (for inhibitor removal)
-
Anhydrous magnesium sulfate (drying agent)
Monomer Purification
-
Styrene: To remove the inhibitor (hydroquinone), wash the styrene monomer three times with a 10% aqueous sodium hydroxide solution in a separatory funnel.
-
Subsequently, wash the monomer with deionized water until the aqueous layer is neutral.
-
Dry the purified styrene over anhydrous magnesium sulfate.
-
Distill the styrene under reduced pressure prior to use.
-
VBGE: Purify by passing through a column of basic alumina to remove any inhibitor.
Free-Radical Copolymerization Procedure
-
In a dried Schlenk tube equipped with a magnetic stir bar, add the desired molar ratios of purified VBGE and styrene.
-
Add the calculated amount of AIBN (typically 0.1-1.0 mol% with respect to the total monomer concentration).
-
Add anhydrous toluene to achieve the desired monomer concentration (e.g., 2 M).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon).
-
Place the sealed Schlenk tube in a preheated oil bath at a specific temperature (e.g., 70 °C) and stir for a designated time (e.g., 24 hours).
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a small amount of a suitable solvent (e.g., tetrahydrofuran) and re-precipitate it into methanol to remove any unreacted monomers and initiator residues.
-
Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.
Characterization of the Copolymer
The synthesized poly(VBGE-co-styrene) should be characterized to determine its composition, molecular weight, and thermal properties.
Table 2: Characterization Techniques for Poly(VBGE-co-styrene)
| Property | Technique | Expected Observations |
| Copolymer Composition | ¹H NMR Spectroscopy | Integration of characteristic proton signals from VBGE (e.g., glycidyl ether protons) and styrene (e.g., aromatic protons) will allow for the determination of the copolymer composition. |
| Molecular Weight and Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC) | GPC analysis will provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the PDI (Mw/Mn), which indicates the breadth of the molecular weight distribution. |
| Functional Group Confirmation | Fourier-Transform Infrared (FTIR) Spectroscopy | The FTIR spectrum should show characteristic absorption bands for the epoxy group of VBGE (around 910 cm⁻¹) and the aromatic C-H bonds of the styrenic units. |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | DSC analysis will determine the glass transition temperature (Tg) of the copolymer, which is expected to be dependent on the copolymer composition. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of poly(VBGE-co-styrene).
An In-Depth Technical Guide to the Ring-Opening Reactions of the Glycidyl Ether Moiety
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ring-opening reactions of the glycidyl ether moiety, a critical transformation in organic synthesis and drug development. The high reactivity of the strained three-membered epoxide ring allows for the introduction of diverse functionalities, making glycidyl ethers versatile building blocks for a wide array of applications, including the synthesis of β-blockers and the formation of polyether backbones. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with these reactions, and provides visualizations of key pathways and workflows.
Introduction to Glycidyl Ethers
Glycidyl ethers are characterized by an epoxide ring connected to another functional group via an ether linkage. The inherent ring strain of the epoxide makes it susceptible to nucleophilic attack, leading to ring-opening and the formation of β-substituted alcohols. This reactivity is the cornerstone of their utility in organic synthesis. The general structure of a glycidyl ether is shown below:
The nature of the 'R' group can be varied to introduce a wide range of functionalities into the final product. Common examples include phenyl glycidyl ether, butyl glycidyl ether, and allyl glycidyl ether.
Reaction Mechanisms
The ring-opening of glycidyl ethers can be catalyzed by either acids or bases, each proceeding with distinct regioselectivity.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, forming a good leaving group. The nucleophile then attacks the more substituted carbon atom of the epoxide. This regioselectivity is due to the development of a partial positive charge on the more substituted carbon, which can be better stabilized by hyperconjugation or resonance. The reaction proceeds via an SN2-like mechanism with significant SN1 character.[1][2]
Caption: Acid-catalyzed ring-opening of a glycidyl ether.
Base-Catalyzed Ring-Opening
In the presence of a strong nucleophile or under basic conditions, the ring-opening occurs via a direct SN2 attack. Steric hindrance is the dominant factor, and the nucleophile preferentially attacks the less substituted carbon atom of the epoxide ring.[3][4] This reaction results in the formation of an alkoxide intermediate, which is subsequently protonated to yield the final product.
Caption: Base-catalyzed ring-opening of a glycidyl ether.
Nucleophiles in Glycidyl Ether Ring-Opening Reactions
A wide variety of nucleophiles can be employed to open the epoxide ring of glycidyl ethers, leading to a diverse range of functionalized products.
-
Amines: Primary and secondary amines react readily with glycidyl ethers to form β-amino alcohols. This reaction is fundamental in the synthesis of many pharmaceutical compounds, including β-blockers, and in the curing of epoxy resins.[5][6]
-
Alcohols and Phenols: In the presence of an acid or base catalyst, alcohols and phenols react with glycidyl ethers to form β-hydroxy ethers.[7][8]
-
Thiols: Thiols are excellent nucleophiles for the ring-opening of epoxides, particularly under basic conditions, yielding β-hydroxy thioethers. This reaction is often referred to as a "thiol-epoxy click reaction" due to its high efficiency and selectivity.[3]
-
Carboxylic Acids: Carboxylic acids can also act as nucleophiles, leading to the formation of β-hydroxy esters.
Catalysts for Ring-Opening Reactions
The choice of catalyst is crucial in controlling the rate and regioselectivity of the ring-opening reaction.
-
Lewis Acids: Lewis acids such as aluminum triflate (Al(OTf)₃) and bismuth triflate (Bi(OTf)₃) are effective catalysts for the ring-opening with alcohols, often providing high conversion and selectivity under mild conditions.[5]
-
Bases: Common bases like potassium hydroxide (KOH), sodium hydroxide (NaOH), and tertiary amines (e.g., triethylamine, benzyldimethylamine) are used to catalyze the reaction with nucleophiles such as alcohols and thiols.[3][7]
-
Organocatalysts: More recently, organocatalytic systems, such as phosphazene bases in combination with Lewis acids like triethylborane, have been developed for controlled anionic ring-opening polymerizations.
Quantitative Data Presentation
The following tables summarize quantitative data for the ring-opening reactions of glycidyl ethers with various nucleophiles and catalysts.
Table 1: Yields and Regioselectivity of Glycidyl Ether Ring-Opening Reactions
| Glycidyl Ether | Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Major Regioisomer | Reference |
| Phenyl Glycidyl Ether | Aniline | Mg(ClO₄)₂ | Neat | RT | 0.5 | 95 | Attack at less substituted C | [9] |
| Glycidol | Various Alcohols | Al(OTf)₃ | Neat | 80 | 1 | >99 | Attack at less substituted C | [5] |
| Epichlorohydrin | Methanol | Sn-Beta | Neat | 60 | 2 | 91 | Terminal Ether | [8] |
| Phenyl Glycidyl Ether | 1-Decanol | BDMA | Neat | 100 | - | - | - | [7] |
| Styrene Oxide | Aniline | Nitromethane | Nitromethane | RT | 2 | - | Attack at benzylic C | [10] |
Table 2: Kinetic Data for the Reaction of Phenyl Glycidyl Ether (PGE) with 2,5-Dimethyl-2,5-hexanediamine (DMHDA) in DMSO [11][12]
| Temperature (°C) | k₁ (primary amine) [(equiv/litre)⁻² h⁻¹] | k₂ (secondary amine) [(equiv/litre)⁻² h⁻¹] | k₁/k₂ Ratio | Activation Energy (kcal/mol) |
| 100 | 1.892 | 0.0317 | 59.6 | 13.7 |
| 80 | 0.669 | 0.0112 | 59.6 | 13.7 |
| 60 | 0.219 | 0.00331 | 66.1 | 13.7 |
| 46 | 0.0567 | - | - | 13.7 |
Experimental Protocols
General Procedure for the Ring-Opening of Phenyl Glycidyl Ether with Aniline Catalyzed by Mg(ClO₄)₂[9]
This protocol describes a solvent-free, efficient method for the synthesis of a β-amino alcohol.
Materials:
-
Phenyl glycidyl ether
-
Aniline
-
Magnesium perchlorate (Mg(ClO₄)₂)
Procedure:
-
To a mixture of phenyl glycidyl ether (1 mmol) and aniline (1.2 mmol), add magnesium perchlorate (2 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion (typically 30 minutes), add water to the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-amino alcohol.
Synthesis of Monoalkyl Glyceryl Ethers via Lewis Acid Catalysis[5]
This protocol details the synthesis of monoalkyl glyceryl ethers from glycidol and an alcohol using a Lewis acid catalyst.
Materials:
-
Glycidol
-
Alcohol (e.g., methanol, ethanol)
-
Aluminum triflate (Al(OTf)₃) or Bismuth triflate (Bi(OTf)₃)
Procedure:
-
In a round-bottom flask, mix the alcohol (9 mmol) and the Lewis acid catalyst (0.01 mol%).
-
Add glycidol (1 mmol) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 1 hour.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
The resulting crude product can be purified by distillation or chromatography if necessary.
Caption: A general experimental workflow for chemical synthesis.
Application in Drug Development: β-Blockers and the β-Adrenergic Signaling Pathway
The ring-opening of glycidyl ethers with amines is a key step in the synthesis of many β-adrenergic receptor antagonists, commonly known as β-blockers. These drugs are widely used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias.
β-Adrenergic receptors are G-protein coupled receptors (GPCRs) that are activated by the catecholamines epinephrine and norepinephrine.[13] Activation of β₁-adrenergic receptors in the heart leads to an increase in heart rate and contractility. β-blockers competitively inhibit the binding of catecholamines to these receptors, thereby reducing their downstream effects.
Caption: The β-adrenergic signaling pathway and the inhibitory action of β-blockers.
Conclusion
The ring-opening reactions of the glycidyl ether moiety are a powerful and versatile tool in modern organic synthesis. The ability to introduce a wide range of functional groups with predictable regioselectivity makes glycidyl ethers invaluable starting materials for the synthesis of complex molecules, including important pharmaceuticals. A thorough understanding of the underlying mechanisms, reaction conditions, and catalytic systems is essential for researchers and drug development professionals seeking to leverage these reactions in their work.
References
- 1. odr.chalmers.se [odr.chalmers.se]
- 2. benchchem.com [benchchem.com]
- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. Glycidyl ether reactions with amines | Semantic Scholar [semanticscholar.org]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. cpsm.kpi.ua [cpsm.kpi.ua]
- 8. β-Hydroxy ether synthesis by substitution [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. jsynthchem.com [jsynthchem.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Health and Safety Considerations for Handling 4-Vinylbenzyl Glycidyl Ether
Disclaimer: This document provides a comprehensive overview of the health and safety considerations for handling 4-Vinylbenzyl glycidyl ether (4-VBGE). Due to the limited availability of specific toxicological data for 4-VBGE, information from structurally related glycidyl ethers has been included as a proxy. Researchers, scientists, and drug development professionals should always consult the most recent Safety Data Sheet (SDS) provided by the supplier and adhere to their institution's specific safety protocols.
Introduction
This compound (CAS No. 113538-80-0) is a chemical intermediate used in various research and development applications.[1][2] As with any chemical substance, understanding its potential hazards and implementing appropriate safety measures is paramount to ensure the well-being of laboratory personnel and the protection of the environment. This guide provides an in-depth analysis of the health and safety aspects of handling 4-VBGE, with a focus on hazard identification, risk mitigation, and emergency procedures.
Hazard Identification and Classification
Based on data for related compounds such as benzyl glycidyl ether, 4-VBGE is anticipated to have the following GHS classifications:
-
Skin Irritation (Category 2): Causes skin irritation.[4][5][6][7]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[4][5][6][7]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[5][6][8]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[4][6][9]
-
Hazardous to the Aquatic Environment, Chronic Hazard (Category 2): Toxic to aquatic life with long lasting effects.[5]
Hazard Statements (H-phrases):
-
H411: Toxic to aquatic life with long lasting effects.[5]
Precautionary Statements (P-phrases):
A comprehensive list of precautionary statements is provided in the handling and storage section of this guide. Key preventative statements include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5][6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5][6][8]
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-VBGE is crucial for safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₂ | [10] |
| Molecular Weight | 190.24 g/mol | [10] |
| CAS Number | 113538-80-0 | [1][2] |
| Appearance | Not specified, likely a liquid | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Flash Point | Not available | - |
| Solubility | Not available | - |
| Vapor Pressure | Not available | - |
Toxicological Information
Detailed toxicological studies specifically on 4-VBGE are limited. The following information is based on the toxicological profile of similar glycidyl ethers.
Acute Toxicity:
-
Oral: Data for related compounds suggest that glycidyl ethers can be harmful if swallowed. For example, the oral LD50 of allyl glycidyl ether is 1600 mg/kg in rats.[11]
-
Dermal: Harmful in contact with skin is a potential hazard. The dermal LD50 for allyl glycidyl ether is 2.6 g/kg in rabbits.[12]
-
Inhalation: May cause respiratory irritation.[4][6][9] The 8-hour LC50 for allyl glycidyl ether in rats is 670 ppm.[12]
Skin Corrosion/Irritation:
-
Causes skin irritation (Category 2).[4][5][6][7] Glycidyl ethers are known primary skin irritants.[3]
Serious Eye Damage/Irritation:
Respiratory or Skin Sensitization:
-
May cause an allergic skin reaction (Category 1).[5][6][8] Glycidyl ethers are potential skin sensitizing agents.[3]
Germ Cell Mutagenicity:
-
Some glycidyl ethers have shown mutagenic potential. For instance, n-butyl glycidyl ether is a mammalian mutagen.[3] Benzyl glycidyl ether is suspected of causing genetic defects.[7]
Carcinogenicity:
-
Some glycidyl ethers are considered potential occupational carcinogens. Di(2,3-epoxypropyl) ether is a suspected carcinogen.[3] Phenyl glycidyl ether is classified by IARC as possibly carcinogenic to humans (Group 2B).[13]
Reproductive Toxicity:
Specific Target Organ Toxicity (STOT) - Single Exposure:
Specific Target Organ Toxicity (STOT) - Repeated Exposure:
-
No specific data is available for 4-VBGE.
Aspiration Hazard:
-
No data available.
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of 4-VBGE are not publicly available. However, standardized OECD guidelines are typically followed for such evaluations.
Skin Irritation/Corrosion (OECD 404):
-
Test Substance Application: A small amount of the test substance is applied to a small area of the skin of a test animal (typically a rabbit).
-
Observation Period: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after application.
-
Scoring: The severity of the skin reactions is scored according to a standardized scale.
-
Classification: The substance is classified based on the mean scores for erythema and edema. A mean score of ≥ 2.3 and ≤ 4.0 for erythema/eschar or for edema is indicative of a skin irritant (Category 2).[15][16]
Eye Irritation/Corrosion (OECD 405):
-
Test Substance Instillation: A small amount of the test substance is instilled into one eye of a test animal (typically a rabbit).
-
Observation Period: The eye is observed for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specified intervals.
-
Scoring: The severity of the eye reactions is scored according to a standardized scale.
-
Classification: The substance is classified based on the persistence and severity of the observed effects.
Skin Sensitization (e.g., Local Lymph Node Assay - LLNA, OECD 429):
-
Test Substance Application: The test substance is applied to the ears of mice for several consecutive days.
-
Cell Proliferation Measurement: The proliferation of lymphocytes in the draining lymph nodes is measured.
-
Stimulation Index (SI): A stimulation index is calculated by comparing the proliferation in treated animals to that in control animals.
-
Classification: A substance is classified as a skin sensitizer if the stimulation index is above a certain threshold.
Health and Safety Recommendations
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[17]
-
Ensure that eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4][18]
-
Skin Protection:
-
Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[18]
Hygiene Measures:
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke in the laboratory.[17]
-
Remove contaminated clothing and wash it before reuse.[5][8]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[4][5] Avoid inhalation of vapor or mist.[4][5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from heat, sparks, and open flames.[5] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][5]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][18]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4][18]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][18]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
Disposal Considerations
Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of it with household garbage.[6] Contaminated packaging should be treated as the product itself.
Visualizations
References
- 1. parchem.com [parchem.com]
- 2. This compound | 113538-80-0 [chemicalbook.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 6. m.media-amazon.com [m.media-amazon.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound | C12H14O2 | CID 11830219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. Some glycidyl ethers - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. publications.iarc.who.int [publications.iarc.who.int]
- 14. oehha.ca.gov [oehha.ca.gov]
- 15. schc.org [schc.org]
- 16. chemsafetypro.com [chemsafetypro.com]
- 17. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 18. international.brand.akzonobel.com [international.brand.akzonobel.com]
Navigating the Handling and Storage of 4-Vinylbenzyl Glycidyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
4-Vinylbenzyl glycidyl ether (V-BGE) is a reactive monomer increasingly utilized in the synthesis of functional polymers for biomedical applications, including drug delivery systems and advanced materials. Its unique bifunctional nature, possessing both a polymerizable vinyl group and a reactive epoxy ring, offers a versatile platform for material design. However, these reactive moieties also necessitate stringent storage and handling protocols to ensure material integrity, experimental reproducibility, and personnel safety. This technical guide provides an in-depth overview of the recommended storage and handling procedures for this compound, supported by available chemical data and safety information extrapolated from structurally similar compounds.
Core Properties of this compound
A clear understanding of the physicochemical properties of V-BGE is fundamental to its safe handling and storage. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol [1] |
| Appearance | Liquid or solid |
| Density | 1.088 g/cm³[2] |
| Boiling Point | 299.221 °C at 760 mmHg[2] |
| Flash Point | 121.095 °C[2] |
| Vapor Pressure | 0.0±0.6 mmHg at 25°C (Predicted)[2] |
| Refractive Index | 1.569 (Predicted)[2] |
Storage Recommendations for Maintaining Chemical Stability
The stability of this compound can be compromised by improper storage conditions, leading to premature polymerization of the vinyl group or opening of the epoxide ring. To maintain the chemical integrity of V-BGE, the following storage conditions are recommended, largely informed by best practices for its precursor, 4-vinylbenzyl chloride, and other reactive vinyl and epoxy compounds.
| Parameter | Recommendation | Rationale |
| Temperature | 2°C - 8°C | To minimize thermal polymerization and degradation. |
| Atmosphere | Under an inert gas (e.g., Nitrogen, Argon) | To prevent oxidation and moisture-induced reactions. |
| Light Exposure | Protect from light; store in an opaque container | To prevent light-induced polymerization of the vinyl group. |
| Container | Tightly sealed glass or other resistant containers | To prevent contamination and reaction with container materials. Avoid aluminum or galvanized containers. |
| Inhibitor | May contain a polymerization inhibitor (e.g., TBC) | Check supplier information for the presence and type of inhibitor. |
Due to its reactivity, this compound is susceptible to spontaneous polymerization when exposed to heat, light, or in the presence of peroxides[3]. It is also sensitive to moisture, which can lead to the formation of byproducts[3].
Safe Handling Protocols
Safe handling of this compound is paramount to minimizing exposure risks and preventing unwanted reactions. The primary hazards associated with similar glycidyl ethers include skin and eye irritation, with the potential for sensitization upon repeated contact.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when working with V-BGE.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of aerosol generation. |
Engineering Controls and Work Practices
| Control/Practice | Description |
| Ventilation | Work in a well-ventilated laboratory, preferably within a chemical fume hood. |
| Hygiene | Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling. |
| Spill Management | Have appropriate spill cleanup materials readily available. |
| Waste Disposal | Dispose of waste in accordance with local, state, and federal regulations. |
Incompatible Materials
To prevent hazardous reactions, this compound should be stored and handled away from the following classes of chemicals:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.
-
Strong Acids and Bases: Can catalyze the opening of the epoxide ring.
-
Polymerization Catalysts: Including peroxides and persulfates, which can initiate uncontrolled polymerization[3].
-
Alkaline materials, Amines, Amides, and Anhydrides [4].
Experimental Workflow for Handling this compound
The following diagram illustrates a typical experimental workflow for handling V-BGE, emphasizing key safety and handling checkpoints.
Caption: A logical workflow for the safe handling of this compound.
Signaling Pathway of Potential Hazards
Understanding the potential pathways to hazardous situations is crucial for prevention. The following diagram outlines the relationships between storage and handling failures and their potential consequences.
Caption: Relationship between handling failures and potential hazards.
In the absence of a dedicated Safety Data Sheet for this compound, a cautious and informed approach based on the chemistry of its functional groups and data from analogous structures is the most responsible path forward. By adhering to the principles of safe laboratory practice and the specific recommendations outlined in this guide, researchers can effectively mitigate risks and ensure the successful application of this versatile monomer in their work.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Vinylbenzyl Glycidyl Ether
These application notes provide a detailed, step-by-step protocol for the synthesis of 4-Vinylbenzyl glycidyl ether (4-VBG), a valuable monomer in polymer and materials science. The protocol is intended for researchers, scientists, and professionals in drug development and related fields.
Introduction
This compound is an important bifunctional monomer containing both a polymerizable vinyl group and a reactive epoxy group. This unique structure allows for its use in the synthesis of functional polymers for a variety of applications, including coatings, adhesives, and advanced drug delivery systems. The following protocol details a reliable method for its synthesis from 4-vinylphenol and epichlorohydrin.
Reaction Scheme
The synthesis of this compound proceeds in a two-step process. First, 4-vinylphenol is generated from 4-acetoxystyrene. Subsequently, 4-vinylphenol is reacted with epichlorohydrin in the presence of a base to yield the final product.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Materials and Methods
Materials:
| Reagent | Formula | M.W. ( g/mol ) | CAS No. |
| 4-Acetoxystyrene | C₁₀H₁₀O₂ | 162.19 | 2628-16-2 |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 |
| Epichlorohydrin | C₃H₅ClO | 92.52 | 106-89-8 |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 64-17-5 |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 |
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Protocol
Step 1: Synthesis of 4-Vinylphenol [1][2]
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.00 g (60.12 mmol) of 4-acetoxystyrene in 100 mL of THF.
-
Chill the solution in an ice bath.
-
Prepare a solution of 6.02 g (150 mmol) of NaOH in 30 mL of water.
-
Add the NaOH solution dropwise to the stirred 4-acetoxystyrene solution over 5 minutes.
-
Continue stirring the reaction mixture in the ice bath for 4 hours.
-
After 4 hours, slowly add 100 mL of 1.5 M HCl (chilled in an ice bath) to the reaction mixture over 15 minutes.
-
Dilute the mixture with 200 mL of cold water.
-
Extract the aqueous mixture with diethyl ether (2 x 200 mL) using a separatory funnel.
-
The combined organic layers containing 4-vinylphenol are used directly in the next step.
Step 2: Synthesis of this compound [1][2]
-
Take the solution of 4-vinylphenol from the previous step and dilute it with 50 mL of anhydrous ethanol in a round-bottom flask with a magnetic stir bar.
-
Add 3.12 g (78.0 mmol) of NaOH to the solution and stir for 30 minutes until the NaOH is completely dissolved.
-
Rapidly add 14.1 mL (180 mmol) of epichlorohydrin to the mixture. A precipitate of NaCl will form, and the mixture will become cloudy.
-
Allow the reaction to stir for 12 hours.
-
After 12 hours, add 100 mL of water to the reaction mixture.
-
Extract the mixture with hexane (2 x 100 mL) using a separatory funnel.
-
The combined organic layers are then purified.
Purification:
-
Purification of the final product, this compound, is crucial to remove impurities.[1]
-
Crystallization from cold hexane is an effective method for purification.[1]
Characterization Data
| Property | Value |
| Molecular Formula | C₁₂H₁₄O₂[3][4] |
| Molecular Weight | 190.24 g/mol [3][4] |
| Appearance | Liquid or solid[4] |
| Boiling Point | 299.221 °C at 760 mmHg[4] |
| Density | 1.088 g/cm³[4] |
| Flash Point | 121.095 °C[4] |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Epichlorohydrin is toxic and a suspected carcinogen; handle with extreme care.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Organic solvents are flammable. Keep away from ignition sources.
References
Controlled Synthesis of Poly(4-Vinylbenzyl glycidyl ether) via RAFT Polymerization: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the controlled synthesis of poly(4-vinylbenzyl glycidyl ether) [poly(VBGE)] using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the precise control of polymer molecular weight and results in a narrow molecular weight distribution, which is crucial for applications in drug delivery, biomaterials, and nanotechnology where well-defined polymer architectures are required.
Introduction
This compound (VBGE) is a functional monomer that contains a polymerizable styrenic group and a reactive epoxy ring. The epoxy group can be readily modified post-polymerization, making poly(VBGE) a versatile platform for the synthesis of advanced functional polymers. RAFT polymerization is a form of living radical polymerization that enables the synthesis of polymers with predetermined molecular weights and low dispersity (Đ).[1] The process is mediated by a chain transfer agent (CTA), which reversibly deactivates propagating polymer chains, allowing for controlled chain growth. This application note details the RAFT polymerization of VBGE using butyl 1-phenylethyl trithiocarbonate as the CTA to achieve polymers with controlled molecular weights.[1]
Data Presentation
The following table summarizes the experimental conditions and results for the RAFT polymerization of this compound, targeting different degrees of polymerization (DP).
| Target DP | [Monomer]:[CTA]:[Initiator] Ratio | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | Đ (Mw/Mn) |
| 100 | 100 : 1 : 0.3 | 18 | 95 | 16,800 | 18,300 | 1.09 |
| 200 | 200 : 1 : 0.3 | 20 | 92 | 33,900 | 37,600 | 1.11 |
| 400 | 400 : 1 : 0.5 | 24 | 90 | 63,500 | 71,100 | 1.12 |
Monomer: this compound (VBGE) CTA: Butyl 1-phenylethyl trithiocarbonate Initiator: 1,1'-Azobis(cyclohexanecarbonitrile) (VAZO-88) Reaction Conditions: 90 °C in anisole
Experimental Protocols
This section provides a detailed methodology for the RAFT polymerization of this compound.
Materials
-
This compound (VBGE), purified by passing through a column of basic alumina to remove inhibitors.
-
Butyl 1-phenylethyl trithiocarbonate (CTA), synthesized according to literature procedures.
-
1,1'-Azobis(cyclohexanecarbonitrile) (VAZO-88) initiator.
-
Anisole, anhydrous.
-
Methanol, for precipitation.
-
Tetrahydrofuran (THF), for polymer characterization.
-
Schlenk tubes, equipped with magnetic stir bars.
-
Standard Schlenk line and vacuum pump.
-
Oil bath with temperature controller.
Procedure for RAFT Polymerization of VBGE (Target DP = 200)
-
Reactant Preparation : In a clean, dry Schlenk tube, add this compound (VBGE) (2.00 g, 11.35 mmol), butyl 1-phenylethyl trithiocarbonate (CTA) (16.1 mg, 0.0568 mmol), and 1,1'-Azobis(cyclohexanecarbonitrile) (VAZO-88) (4.2 mg, 0.0170 mmol).
-
Solvent Addition : Add anhydrous anisole (4.0 mL) to the Schlenk tube to dissolve the reactants.
-
Degassing : Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. This involves freezing the mixture in liquid nitrogen, evacuating the headspace under high vacuum, and then thawing the mixture under an inert atmosphere (e.g., argon or nitrogen).
-
Polymerization : After the final thaw cycle, backfill the Schlenk tube with an inert gas and place it in a preheated oil bath at 90 °C. Allow the polymerization to proceed with vigorous stirring for 20 hours.
-
Termination and Isolation : To quench the reaction, remove the Schlenk tube from the oil bath and expose the contents to air. Dilute the viscous polymer solution with a small amount of THF.
-
Purification : Precipitate the polymer by slowly adding the THF solution to a large volume of cold methanol with stirring. Collect the precipitated polymer by filtration or decantation.
-
Drying : Dry the purified poly(VBGE) in a vacuum oven at 40 °C until a constant weight is achieved.
-
Characterization : Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ) of the polymer by size-exclusion chromatography (SEC) using THF as the eluent and polystyrene standards for calibration.
Visualizations
The following diagrams illustrate the general mechanism of RAFT polymerization and the experimental workflow for the synthesis of poly(VBGE).
Caption: General mechanism of RAFT polymerization.
Caption: Experimental workflow for RAFT polymerization of VBGE.
References
Application Notes and Protocols for RAFT Polymerization of 4-Vinylbenzyl Glycidyl Ether (4-VBGE)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the controlled synthesis of poly(4-vinylbenzyl glycidyl ether) (p(4-VBGE)) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The protocol is designed to yield polymers with predictable molecular weights and low polydispersity, which are crucial for applications in drug delivery, biomaterials, and advanced functional materials.
Introduction
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions.[1] This control is achieved through the use of a RAFT agent, which reversibly caps the growing polymer chains, allowing for simultaneous growth of all chains.[2] this compound (4-VBGE) is a functional monomer that contains a reactive epoxy group. Polymers derived from 4-VBGE are of significant interest for post-polymerization modification, enabling the introduction of a wide range of functionalities for applications such as drug conjugation, bioconjugation, and the development of stimuli-responsive materials.
This protocol is adapted from established procedures for the RAFT polymerization of analogous styrenic monomers containing glycidyl ether functionalities.[1][3][4]
Experimental Data
The following tables summarize typical experimental conditions and expected results for the RAFT polymerization of a monomer analogous to 4-VBGE, 4-vinylphenyl glycidyl ether (4VPGE), which can be used as a starting point for optimizing the polymerization of 4-VBGE.[4]
Table 1: Materials for RAFT Polymerization of 4-VBGE
| Reagent | Abbreviation | Molar Mass ( g/mol ) | Supplier (Example) | Purity |
| This compound | 4-VBGE | 190.24 | Sigma-Aldrich, TCI | >97% |
| Butyl 1-phenylethyl trithiocarbonate | BPETTC | 284.49 | Boron Molecular | >97% |
| Azobisisobutyronitrile | AIBN | 164.21 | Sigma-Aldrich | 98% |
| Anisole | - | 108.14 | Sigma-Aldrich | Anhydrous, 99.7% |
Table 2: Typical Reaction Parameters for RAFT Polymerization
| Parameter | Value |
| Monomer | This compound (4-VBGE) |
| RAFT Agent | Butyl 1-phenylethyl trithiocarbonate (BPETTC) |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Solvent | Anisole |
| Temperature | 90 °C |
| Reaction Time | 6 - 24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
Table 3: Example Polymerization Results for an Analogous Monomer (4VPGE)[4]
| Target DP | [Monomer]:[RAFT Agent]:[Initiator] | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Đ) |
| 50 | 50:1:0.3 | 6 | 95 | 8,800 | 1.15 |
| 100 | 100:1:0.3 | 12 | 92 | 16,500 | 1.18 |
| 200 | 200:1:0.3 | 18 | 88 | 31,000 | 1.25 |
DP = Degree of Polymerization, Mn = Number-average molecular weight, PDI = Polydispersity Index (Mw/Mn). Data is illustrative and based on the polymerization of a similar monomer, 4-vinylphenyl glycidyl ether.[4]
Experimental Protocol
This protocol details the steps for the RAFT polymerization of 4-VBGE to synthesize a well-defined homopolymer.
Materials and Reagents:
-
This compound (4-VBGE), inhibitor removed
-
Butyl 1-phenylethyl trithiocarbonate (BPETTC) as the RAFT agent
-
Azobisisobutyronitrile (AIBN) as the initiator
-
Anhydrous anisole as the solvent
-
Nitrogen or Argon gas for degassing
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Oil bath with a temperature controller
-
Standard laboratory glassware
-
Methanol for precipitation
-
Vacuum oven
Procedure:
-
Preparation of Reagents:
-
Purify the 4-VBGE monomer by passing it through a short column of basic alumina to remove the inhibitor.
-
Recrystallize AIBN from methanol before use.
-
-
Reaction Setup:
-
In a clean, dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the desired amounts of 4-VBGE, BPETTC, and AIBN. A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is 100:1:0.1 to 100:1:0.3.[5]
-
Add anhydrous anisole to the flask to achieve the desired monomer concentration (e.g., 50% w/v).
-
-
Degassing:
-
Polymerization:
-
After degassing, backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 90 °C).[7]
-
Stir the reaction mixture for the specified time (e.g., 6-24 hours). The reaction time will depend on the targeted molecular weight and desired conversion.
-
-
Termination and Isolation:
-
To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol, while stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the monomer conversion using ¹H NMR spectroscopy by comparing the integration of monomer vinyl peaks to polymer backbone peaks.
-
Analyze the molecular weight (Mn) and polydispersity index (PDI) of the resulting polymer using gel permeation chromatography (GPC) or size-exclusion chromatography (SEC).
-
Visualizations
RAFT Polymerization Workflow
Caption: Workflow for RAFT polymerization of 4-VBGE.
Mechanism of RAFT Polymerization
Caption: Key steps in the RAFT polymerization mechanism.
References
Application Notes and Protocols: Synthesis of 4-Vinylbenzyl Glycidyl Ether-Based Block Copolymers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Epoxide-Containing Block Copolymers
4-Vinylbenzyl glycidyl ether (VBGE) is a styrenic monomer featuring a reactive epoxide group. This unique functionality makes it a valuable building block for the synthesis of advanced block copolymers with tunable properties. The resulting polymers, possessing a poly(this compound) (PVBGE) block, offer a versatile platform for post-polymerization modification, allowing for the introduction of a wide array of functional groups. This capability is particularly advantageous in the fields of drug delivery and biomaterials, where precise control over polymer architecture and functionality is paramount for developing sophisticated therapeutic systems.
The synthesis of well-defined VBGE-based block copolymers is most effectively achieved through controlled/"living" radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). These methods allow for the predictable control of molecular weight, narrow molecular weight distributions (low dispersity, Đ), and the creation of complex polymer architectures.[1][2]
This guide provides a comprehensive overview of the synthesis of VBGE-based block copolymers, focusing on the RAFT polymerization technique. It details the underlying principles, provides step-by-step protocols, and explores their application in the development of advanced drug delivery systems.
I. Synthetic Methodologies: Controlled Radical Polymerization of VBGE
The key to producing well-defined block copolymers lies in the ability to control the polymerization process. Both RAFT and ATRP offer excellent control over the polymerization of styrenic monomers like VBGE.[1][2]
A. Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
RAFT polymerization is a highly versatile CRP technique that can be applied to a wide range of monomers under various reaction conditions. The control in RAFT is achieved through the use of a chain transfer agent (CTA), typically a dithioester or trithiocarbonate, which reversibly deactivates the growing polymer chains.[3][4]
The general mechanism for RAFT polymerization is depicted below:
Caption: Generalized mechanism of RAFT polymerization.
A crucial aspect of successfully polymerizing VBGE via RAFT is the purity of the monomer. Impurities can negatively impact polymerization control, leading to broader molecular weight distributions.[5] Therefore, rigorous purification of the VBGE monomer is essential before polymerization.
II. Experimental Protocols
A. Synthesis of this compound (VBGE) Monomer
A reliable two-step synthesis method starting from 4-acetoxystyrene provides a higher yield compared to previously reported one-step procedures.[1] This improved synthesis is crucial for obtaining high-purity monomer required for controlled polymerization.
B. Protocol: RAFT Polymerization of VBGE to form PVBGE Macro-CTA
This protocol describes the synthesis of a poly(this compound) macro-chain transfer agent (PVBGE macro-CTA), which can then be used to polymerize a second monomer to form a block copolymer.
Materials:
-
This compound (VBGE), purified
-
Butyl 1-phenylethyl trithiocarbonate (BPT) as the RAFT agent
-
1,1'-Azobis(cyclohexanecarbonitrile) (Vazo-88) as the radical initiator
-
Anisole, anhydrous
Procedure:
-
In a Schlenk flask, dissolve the desired amounts of VBGE, BPT, and Vazo-88 in anisole. The molar ratio of monomer to CTA will determine the target degree of polymerization, and the initiator-to-CTA ratio will influence the polymerization rate.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the sealed flask in a preheated oil bath at 90 °C and stir for the desired reaction time.
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Collect the polymer by filtration or centrifugation and dry under vacuum.
Table 1: Example Conditions for RAFT Polymerization of VBGE
| Target DP | [VBGE]:[BPT]:[Vazo-88] | Time (h) | Conversion (%) | Mn (GPC) | Đ (Mw/Mn) |
| 50 | 50:1:0.2 | 10 | ~60 | ~6,000 | ~1.25 |
| 100 | 100:1:0.2 | 20 | ~63 | ~12,000 | ~1.30 |
Note: DP = Degree of Polymerization, Mn = Number-average molecular weight, Đ = Dispersity. These are example values and will vary based on specific experimental conditions.[5]
C. Protocol: Chain Extension of PVBGE Macro-CTA with a Second Monomer (e.g., Styrene)
This protocol outlines the synthesis of a PVBGE-b-PS block copolymer.
Materials:
-
PVBGE macro-CTA (synthesized as described above)
-
Styrene, purified
-
1,1'-Azobis(cyclohexanecarbonitrile) (Vazo-88)
-
Anisole, anhydrous
Procedure:
-
Dissolve the PVBGE macro-CTA, styrene, and Vazo-88 in anisole in a Schlenk flask.
-
Degas the solution using three freeze-pump-thaw cycles.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir.
-
Monitor the reaction progress by taking aliquots for analysis (e.g., ¹H NMR, GPC).
-
Once the desired conversion is reached, terminate the polymerization by cooling and exposing to air.
-
Isolate the block copolymer by precipitation in a suitable non-solvent (e.g., methanol or hexane).
-
Dry the resulting block copolymer under vacuum.
Caption: Workflow for the synthesis of a VBGE-based block copolymer.
III. Characterization of VBGE-Based Block Copolymers
Thorough characterization is essential to confirm the successful synthesis of the desired block copolymer architecture.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Used to determine monomer conversion and the composition of the resulting block copolymer.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Provides information on the molecular weight and molecular weight distribution (Đ) of the polymers. A clear shift in the GPC trace after chain extension, with a low dispersity, indicates the formation of a well-defined block copolymer.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of the characteristic functional groups, such as the epoxide ring in the PVBGE block.
IV. Applications in Drug Delivery
The true potential of VBGE-based block copolymers is realized in their application, particularly in the field of drug delivery. The amphiphilic nature that can be imparted by creating block copolymers with both hydrophobic and hydrophilic segments allows for self-assembly into various nanostructures in aqueous environments.
A. Self-Assembly into Micelles for Drug Encapsulation
Amphiphilic block copolymers, such as those made from a hydrophobic PVBGE block and a hydrophilic block (e.g., poly(ethylene glycol) or a hydrolyzed poly(tert-butyl acrylate)), can self-assemble into core-shell micelles in water. The hydrophobic core can serve as a reservoir for poorly water-soluble drugs, while the hydrophilic shell provides stability in aqueous media and can be functionalized for targeted delivery.
The epoxide groups on the PVBGE block are particularly useful as they can be opened to conjugate drugs or targeting ligands. This allows for the covalent attachment of therapeutic agents, providing a more stable drug loading compared to physical encapsulation.[6]
Caption: Self-assembly of amphiphilic VBGE-based block copolymers into micelles.
B. Post-Polymerization Modification for Advanced Functionality
The epoxide rings in the PVBGE block are amenable to ring-opening reactions with various nucleophiles, such as amines, thiols, and alcohols.[7] This allows for the introduction of a wide range of functionalities post-polymerization, including:
-
Targeting Ligands: For active targeting of specific cells or tissues.
-
Imaging Agents: For tracking the biodistribution of the nanocarriers.
-
Stimuli-Responsive Moieties: To trigger drug release in response to specific environmental cues (e.g., pH, temperature, enzymes).
This post-polymerization modification capability provides a modular approach to designing highly sophisticated and multifunctional drug delivery systems.
V. Conclusion
The synthesis of this compound-based block copolymers via controlled radical polymerization techniques, particularly RAFT, offers a robust and versatile platform for the development of advanced polymeric materials. The ability to precisely control the polymer architecture and the presence of the reactive epoxide group for post-polymerization modification make these copolymers highly attractive for applications in drug delivery and biomaterials. The protocols and concepts outlined in this guide provide a foundation for researchers to design and synthesize novel VBGE-based block copolymers tailored for a variety of biomedical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Post-Polymerization Modification of Poly(4-Vinylbenzyl Glycidyl Ether)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(4-vinylbenzyl glycidyl ether) and its analogs, such as poly(glycidyl methacrylate), are versatile polymer platforms that are gaining significant attention in biomedical and pharmaceutical research. The presence of reactive epoxide rings along the polymer backbone allows for a wide array of post-polymerization modifications. This enables the covalent attachment of various moieties, including small molecules, peptides, and therapeutic agents, to tailor the polymer's properties for specific applications like drug delivery, gene therapy, and tissue engineering.[1][2]
This document provides detailed application notes and experimental protocols for two of the most common and efficient post-polymerization modification strategies: amine-epoxy and thiol-epoxy "click" reactions.
Key Applications in Drug Development
The ability to functionalize poly(glycidyl ether) scaffolds opens up numerous possibilities in drug development:
-
Targeted Drug Delivery: Conjugation of targeting ligands (e.g., antibodies, peptides) can direct drug-loaded nanoparticles to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.
-
Controlled Release: The choice of linker chemistry for drug attachment can be designed to be sensitive to specific physiological conditions (e.g., pH, enzymes), allowing for controlled and sustained drug release at the target site.
-
Gene Delivery: Cationic polymers can be synthesized by introducing amine functionalities, which can then form polyplexes with nucleic acids (pDNA, siRNA) for gene therapy applications.[3]
-
Biocompatible Coatings: Modification with hydrophilic moieties like polyethylene glycol (PEG) can improve the biocompatibility and circulation time of polymer-based nanocarriers.
Post-Polymerization Modification Strategies
The epoxide ring of poly(this compound) is susceptible to nucleophilic attack, leading to ring-opening and the formation of a stable covalent bond. This reaction is highly efficient and can be performed under mild conditions, preserving the integrity of both the polymer and the attached molecule.[1][4]
Amine-Epoxy Reaction
The reaction of amines with the epoxide groups on the polymer backbone is a straightforward and widely used method for introducing a variety of functionalities. Primary amines can react twice with epoxide groups, potentially leading to cross-linking, while secondary amines react once to yield a tertiary amine.[5] The reaction generally proceeds with high efficiency, particularly with less sterically hindered amines.[6]
Thiol-Epoxy "Click" Chemistry
The base-catalyzed reaction between a thiol and an epoxide is a prime example of a "click" reaction, characterized by high yields, stereospecificity, and mild reaction conditions.[7] This method is particularly useful for attaching sensitive biomolecules, such as peptides containing cysteine residues.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the post-polymerization modification of poly(glycidyl ether) derivatives. Note that the specific polymer backbone (e.g., poly(this compound) vs. poly(glycidyl methacrylate)) can influence the reaction kinetics, but the general trends are comparable.
Table 1: Amine-Epoxy Modification of Poly(glycidyl methacrylate) (PGMA) [6]
| Amine | Solvent | Temperature (°C) | Time (h) | Degree of Functionalization (%) |
| Diethylamine | DMSO | 80 | 2 | >95 |
| Morpholine | DMSO | 80 | 0.5 | >95 |
| Piperidine | DMSO | 80 | 0.5 | >95 |
| Benzimidazole | DMSO | 80 | 16 | >95 |
| 1,2-Ethanediamine | Ethanol | Reflux | 24 | 88-98 |
| Trimethylethylenediamine | Ethanol | Reflux | 24 | 72-81 |
Table 2: Thiol-Epoxy Modification of Poly(glycidyl methacrylate) (PGMA) [8]
| Thiol | Catalyst | Solvent | Temperature (°C) | Time (h) | Degree of Functionalization (%) |
| 1-Thioglycerol | LiOH | THF | Room Temp | 3 | >95 |
| Cysteamine hydrochloride | Triethylamine | DMF | Room Temp | 12 | >95 |
| N-Boc-cysteine | LiOH | THF | Room Temp | 1 | >95 |
Experimental Protocols
Protocol 1: General Procedure for Amine-Epoxy Modification
This protocol describes a general method for the functionalization of poly(this compound) with an amine.
Materials:
-
Poly(this compound)
-
Amine of choice (e.g., morpholine)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Methanol
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Dissolve poly(this compound) in anhydrous DMSO to a final concentration of 5-10% (w/v).
-
Add a 1.5 to 2-fold molar excess of the amine relative to the epoxide monomer units.
-
Heat the reaction mixture to 80°C and stir for the time indicated in Table 1 (typically 0.5-16 hours).
-
Monitor the reaction progress by ¹H NMR spectroscopy by observing the disappearance of the epoxide proton signals (typically around 2.6-3.2 ppm).[9]
-
After completion, cool the reaction mixture to room temperature.
-
Precipitate the functionalized polymer by adding the reaction mixture dropwise to a large excess of a non-solvent (e.g., cold methanol or diethyl ether).
-
Collect the precipitate by filtration or centrifugation.
-
Further purify the polymer by dialysis against deionized water for 48 hours, changing the water periodically.
-
Lyophilize the purified polymer to obtain a dry powder.
Characterization:
-
¹H NMR: Confirm the disappearance of epoxide proton signals and the appearance of new signals corresponding to the attached amine moiety.
-
FTIR: Observe the disappearance of the characteristic epoxide peak (around 910 cm⁻¹) and the appearance of new peaks corresponding to the functional group.
-
GPC/SEC: Determine the molecular weight and polydispersity of the functionalized polymer.
Protocol 2: General Procedure for Thiol-Epoxy "Click" Chemistry Modification
This protocol outlines a general method for the functionalization of poly(this compound) with a thiol-containing molecule.
Materials:
-
Poly(this compound)
-
Thiol of choice (e.g., 1-thioglycerol)
-
Base catalyst (e.g., Lithium hydroxide (LiOH) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Methanol
-
Dialysis tubing
Procedure:
-
Dissolve poly(this compound) in the appropriate anhydrous solvent.
-
Add a 1.2-fold molar excess of the thiol relative to the epoxide monomer units.
-
Add the base catalyst (e.g., 1-4 mol% of LiOH or a larger excess of TEA).[9]
-
Stir the reaction mixture at room temperature for the time indicated in Table 2 (typically 1-12 hours).
-
Monitor the reaction by ¹H NMR spectroscopy for the disappearance of the epoxide signals.[9]
-
Once the reaction is complete, precipitate the polymer in a non-solvent.
-
Purify the polymer by dialysis against deionized water.
-
Lyophilize the purified polymer.
Characterization:
-
¹H NMR: Confirm the disappearance of epoxide proton signals and the appearance of new signals from the attached thiol moiety.
-
FTIR: Confirm the disappearance of the epoxide peak.
-
GPC/SEC: Analyze the molecular weight and polydispersity of the modified polymer.
Visualizations
Caption: Experimental workflows for amine-epoxy and thiol-epoxy modifications.
Caption: Reaction schemes for post-polymerization modifications.
Note: The DOT script for reaction schemes requires image placeholders to be replaced with actual chemical structure images for proper visualization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Post-modification of poly(glycidyl methacrylate)s with alkyl amine and isothiocyanate for effective pDNA delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Post-polymerization modification reactions of poly(glycidyl methacrylate)s | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Post-polymerization modification reactions of poly(glycidyl methacrylate)s - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11093F [pubs.rsc.org]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Thiol-Ene Click Chemistry with Poly(4-Vinylbenzyl glycidyl ether)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of poly(4-vinylbenzyl glycidyl ether) (P(VBG)) using thiol-ene "click" chemistry. This post-polymerization modification technique offers a highly efficient and versatile method for introducing a wide range of functionalities onto a pre-existing polymer backbone, enabling the development of advanced materials for drug delivery and other biomedical applications.
Introduction
Thiol-ene click chemistry is a powerful and efficient conjugation method that proceeds via a radical-mediated addition of a thiol to an alkene (ene).[1] This reaction is characterized by high yields, rapid reaction times, tolerance to a wide variety of functional groups, and the absence of byproducts.[1] Poly(this compound) is a versatile polymer scaffold possessing a readily accessible vinyl group for thiol-ene modification and a glycidyl ether moiety that can be used for further functionalization or drug conjugation. The ability to precisely modify P(VBG) opens up possibilities for creating tailored drug delivery systems, such as polymer-drug conjugates, functional nanoparticles, and hydrogels.[2][3]
Key Advantages of Thiol-Ene Functionalization of P(VBG):
-
High Efficiency and Specificity: The reaction is highly specific to the thiol and ene functional groups, minimizing side reactions.
-
Mild Reaction Conditions: The reaction can be initiated by UV light or thermal initiators under mild conditions, preserving the integrity of sensitive biomolecules.
-
Versatility: A wide array of commercially available thiols can be used to introduce diverse functionalities, including hydrophilic/hydrophobic moieties, targeting ligands, and imaging agents.
-
Post-Polymerization Modification: Allows for the precise control over the polymer architecture before introducing functional groups.
Reaction Mechanism and Experimental Workflow
The thiol-ene reaction proceeds through a radical chain mechanism. An initiator generates a thiyl radical, which then adds across the vinyl group of the P(VBG). The resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and propagating the chain reaction.
Caption: Reaction mechanism of thiol-ene click chemistry on P(VBG).
Below is a general workflow for the functionalization of P(VBG) and its potential application in forming drug-loaded nanoparticles.
Caption: Experimental workflow for P(VBG) functionalization and nanoparticle formulation.
Experimental Protocols
Materials
-
Poly(this compound) (P(VBG))
-
Functional thiol (e.g., 1-dodecanethiol for hydrophobicity, thioglycerol for hydrophilicity)
-
Photoinitiator: 2,2-dimethoxy-2-phenylacetophenone (DMPA)
-
Thermal initiator: 2,2'-azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Precipitation solvent: Methanol, Diethyl ether
Protocol for Photoinitiated Thiol-Ene Functionalization
This protocol is adapted from procedures for similar vinyl-containing polymers.
-
Dissolution: Dissolve P(VBG) (e.g., 100 mg, x mmol of vinyl groups) in an appropriate anhydrous solvent (e.g., 5 mL of THF) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Reagents: Add the desired functional thiol (1.2 to 2 equivalents per vinyl group) and the photoinitiator DMPA (1-5 mol% relative to the thiol) to the polymer solution.
-
Degassing: Seal the flask with a rubber septum and purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can inhibit the radical polymerization.
-
UV Irradiation: While stirring, expose the solution to a UV lamp (e.g., 365 nm) at room temperature. The reaction time can vary from a few minutes to several hours, depending on the reactivity of the thiol and the desired degree of functionalization. Monitor the reaction progress using ¹H NMR by observing the disappearance of the vinyl proton signals.
-
Purification: After the reaction is complete, precipitate the functionalized polymer by adding the reaction mixture dropwise to a large volume of a non-solvent (e.g., cold methanol or diethyl ether).
-
Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with the non-solvent to remove unreacted thiol and initiator. Dry the purified polymer under vacuum at room temperature to a constant weight.
Protocol for Thermally Initiated Thiol-Ene Functionalization
-
Dissolution: Dissolve P(VBG) (e.g., 100 mg, x mmol of vinyl groups) in an appropriate anhydrous solvent (e.g., 5 mL of DMF) in a Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reagents: Add the functional thiol (1.2 to 2 equivalents per vinyl group) and the thermal initiator AIBN (1-5 mol% relative to the thiol).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Heating: Place the flask in a preheated oil bath at the desired temperature (typically 60-80 °C) and stir for the required reaction time (e.g., 2-24 hours).
-
Purification and Isolation: Follow steps 5 and 6 from the photoinitiated protocol.
Data Presentation and Characterization
The success of the thiol-ene functionalization can be confirmed and quantified using various analytical techniques.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the primary method to determine the degree of functionalization. The disappearance of the vinyl proton signals (typically between 5-7 ppm) and the appearance of new signals corresponding to the attached thiol moiety confirm the reaction. The degree of functionalization can be calculated by comparing the integration of the new signals to the integration of the polymer backbone protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the C=C stretching vibration of the vinyl group (around 1630 cm⁻¹) provides qualitative confirmation of the reaction.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and polydispersity index (PDI) of the polymer before and after modification. A slight increase in molecular weight is expected after functionalization, with no significant change in the PDI, indicating the absence of side reactions like cross-linking.
Table 1: Representative Data for Thiol-Ene Functionalization of a Vinyl-Containing Polymer
| Entry | Thiol Compound | Thiol:Ene Ratio | Initiator (mol%) | Reaction Time (h) | Degree of Functionalization (%) |
| 1 | 1-Dodecanethiol | 1.5:1 | DMPA (2%) | 1 | >95 |
| 2 | Thioglycerol | 2:1 | DMPA (3%) | 2 | >95 |
| 3 | Mercaptoacetic acid | 1.2:1 | AIBN (2%) | 12 | ~90 |
| 4 | Cysteamine HCl | 2:1 | AIBN (3%) | 24 | ~85 |
Note: This table presents representative data based on typical thiol-ene reactions on vinyl polymers and should be used as a guideline. Actual results will vary depending on the specific P(VBG) used and the reaction conditions.
Applications in Drug Development
The functionalized P(VBG) can be utilized in various drug delivery applications:
-
Amphiphilic Copolymers for Micellar Drug Delivery: By attaching hydrophilic thiols (e.g., thioglycerol, PEG-thiol) to a hydrophobic P(VBG) backbone, amphiphilic copolymers can be synthesized. These copolymers can self-assemble in aqueous media to form micelles, which can encapsulate hydrophobic drugs, increasing their solubility and bioavailability.
-
Targeted Drug Delivery: Thiols containing targeting ligands (e.g., folic acid, peptides) can be "clicked" onto the P(VBG) to create carriers that can specifically bind to receptors overexpressed on cancer cells, thereby enhancing the therapeutic efficacy and reducing off-target side effects.
-
Stimuli-Responsive Systems: Thiols with stimuli-responsive moieties (e.g., pH-sensitive groups) can be incorporated to design drug delivery systems that release their payload in response to specific environmental cues, such as the acidic tumor microenvironment.
-
Hydrogel Formation: If a dithiol is used as a crosslinker, the functionalization reaction can lead to the formation of hydrogels, which can be used for sustained drug release or as scaffolds for tissue engineering.[4]
Conclusion
Thiol-ene click chemistry provides a robust and versatile platform for the functionalization of poly(this compound). The detailed protocols and application notes presented here offer a comprehensive guide for researchers and scientists to design and synthesize novel polymeric materials for advanced drug delivery systems and other biomedical applications. The high efficiency and modularity of this approach make it a valuable tool in the development of next-generation therapeutics.
References
Application Notes and Protocols: Functionalizing Poly(4-Vinylbenzyl glycidyl ether) via Azide-Alkyne Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(4-Vinylbenzyl glycidyl ether) (P(4-VBGE)) is a versatile polymer scaffold owing to the presence of reactive epoxide groups. These rings can be readily opened to introduce a variety of functional moieties. This document details the functionalization of P(4-VBGE) using the highly efficient and bio-orthogonal azide-alkyne "click" chemistry. This method allows for the covalent attachment of a wide range of molecules, such as drugs, targeting ligands, and imaging agents, making it a powerful tool for the development of advanced drug delivery systems and other biomedical applications. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction forms a stable triazole linkage, known for its low cytotoxicity, which is a significant advantage in biological applications.[1][2]
Applications in Drug Development
The ability to precisely functionalize P(4-VBGE) opens up numerous possibilities in drug development:
-
Targeted Drug Delivery: By clicking targeting ligands (e.g., peptides, antibodies, or small molecules) onto the polymer backbone, drug-loaded nanoparticles can be directed to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.
-
Controlled Release: The polymer matrix can be designed to encapsulate therapeutic agents. The functionalization can influence the degradation rate and drug release kinetics of the polymer, allowing for sustained and controlled drug delivery.[3]
-
Combination Therapy: Multiple drugs or a combination of therapeutic and imaging agents can be conjugated to the same polymer scaffold, enabling multimodal therapeutic and diagnostic platforms.
-
Enhanced Biocompatibility: Functionalization with hydrophilic polymers like polyethylene glycol (PEG) can improve the biocompatibility and circulation time of nanoparticles derived from P(4-VBGE).
Experimental Protocols
Herein, we provide detailed protocols for the synthesis of P(4-VBGE), its subsequent functionalization with azide or alkyne groups, and the final click chemistry conjugation.
Protocol 1: Synthesis of Poly(this compound) (P(4-VBGE))
This protocol describes the synthesis of the base polymer via free-radical polymerization.
Materials:
-
This compound (4-VBGE) monomer
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Toluene (anhydrous)
-
Methanol
Procedure:
-
In a Schlenk flask, dissolve 4-VBGE (e.g., 5.0 g, 28.4 mmol) and AIBN (e.g., 0.047 g, 0.28 mmol, 1 mol% relative to monomer) in anhydrous toluene (e.g., 20 mL).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in an oil bath preheated to 70°C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction solution to an excess of cold methanol (e.g., 200 mL) with vigorous stirring.
-
Collect the white polymer precipitate by filtration.
-
Wash the polymer with fresh methanol to remove unreacted monomer and initiator.
-
Dry the polymer in a vacuum oven at 40°C overnight to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI), and by ¹H NMR and FT-IR spectroscopy to confirm its structure.
Protocol 2: Azide-Functionalization of P(4-VBGE) via Epoxide Ring-Opening
This protocol details the introduction of azide moieties onto the P(4-VBGE) backbone.
Materials:
-
Poly(this compound) (P(4-VBGE))
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Dialysis tubing (MWCO suitable for the polymer)
Procedure:
-
Dissolve P(4-VBGE) (e.g., 2.0 g) in DMF (e.g., 40 mL) in a round-bottom flask.
-
Add sodium azide (e.g., 1.5 g, 23 mmol, ~5-fold molar excess relative to epoxide units) and ammonium chloride (e.g., 1.2 g, 23 mmol) to the solution.
-
Heat the reaction mixture to 60°C and stir for 48 hours.
-
Cool the solution to room temperature.
-
Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 3 days, changing the water frequently to remove DMF and excess salts.
-
Lyophilize the dialyzed solution to obtain the azide-functionalized polymer (P(4-VBGE)-N₃) as a white solid.
-
Confirm the successful functionalization by FT-IR spectroscopy (appearance of a strong azide peak at ~2100 cm⁻¹) and ¹H NMR spectroscopy.[4]
Protocol 3: Alkyne-Functionalization of P(4-VBGE) via Epoxide Ring-Opening
This protocol describes the introduction of alkyne groups onto the P(4-VBGE) backbone.
Materials:
-
Poly(this compound) (P(4-VBGE))
-
Propargylamine
-
Lithium perchlorate (LiClO₄)
-
Acetonitrile
-
Diethyl ether
Procedure:
-
Dissolve P(4-VBGE) (e.g., 1.0 g) in acetonitrile (e.g., 20 mL) in a round-bottom flask.
-
Add lithium perchlorate (e.g., 0.6 g, 5.6 mmol) and propargylamine (e.g., 0.31 g, 5.6 mmol, ~5-fold molar excess relative to epoxide units).
-
Stir the reaction mixture at 50°C for 24 hours.
-
Cool the solution to room temperature.
-
Precipitate the polymer by adding the reaction solution to an excess of cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF) and re-precipitate in diethyl ether to further purify.
-
Dry the alkyne-functionalized polymer (P(4-VBGE)-Alkyne) under vacuum.
-
Confirm the successful functionalization by ¹H NMR spectroscopy (appearance of a characteristic alkyne proton signal at ~2.2-2.5 ppm) and FT-IR spectroscopy (alkyne C-H stretch around 3300 cm⁻¹).[5]
Protocol 4: CuAAC "Click" Reaction for Conjugation
This protocol provides a general method for the copper-catalyzed click reaction between the azide- or alkyne-functionalized polymer and a corresponding alkyne- or azide-containing molecule (e.g., a drug, dye, or targeting ligand).
Materials:
-
Azide-functionalized polymer (P(4-VBGE)-N₃) or Alkyne-functionalized polymer (P(4-VBGE)-Alkyne)
-
Alkyne- or Azide-containing molecule for conjugation
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for aqueous systems)
-
Solvent (e.g., DMF, THF/water mixture)
-
Dialysis tubing
Procedure:
-
Dissolve the azide-functionalized polymer (P(4-VBGE)-N₃) (e.g., 100 mg) and the alkyne-containing molecule (e.g., 1.2-1.5 molar equivalents relative to the azide groups) in the chosen solvent system (e.g., 10 mL of a DMF/water mixture).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 5-10 fold molar excess over CuSO₄) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (e.g., 0.1-0.5 molar equivalents relative to the azide groups) in water. If using, pre-mix the CuSO₄ solution with THPTA.
-
Add the CuSO₄ solution to the polymer solution and mix well.
-
Add the sodium ascorbate solution to initiate the click reaction. The solution may change color.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Purify the functionalized polymer by dialysis against an appropriate solvent (e.g., water or EDTA solution to remove copper, followed by water) to remove the copper catalyst, unreacted small molecules, and salts.
-
Lyophilize the dialyzed solution to obtain the final conjugated polymer product.
-
Characterize the final product by ¹H NMR, FT-IR, and GPC to confirm successful conjugation and assess changes in molecular weight.
Data Presentation
The following tables summarize exemplary quantitative data for the synthesis and functionalization of P(4-VBGE).
Table 1: Synthesis and Characterization of P(4-VBGE)
| Parameter | Value | Method of Analysis |
| Monomer to Initiator Ratio | 100:1 | - |
| Yield | > 90% | Gravimetric |
| Number Average Molecular Weight (Mₙ) | ~15,000 g/mol | GPC (vs. Polystyrene standards) |
| Polydispersity Index (PDI) | 1.5 - 2.0 | GPC |
| FT-IR Characteristic Peaks | 3050 cm⁻¹ (aromatic C-H), 2920 cm⁻¹ (aliphatic C-H), 1610 cm⁻¹ (C=C), 910 cm⁻¹ (epoxide ring) | FT-IR Spectroscopy |
| ¹H NMR Characteristic Peaks | 7.2-6.5 ppm (aromatic protons), 5.7-5.2 ppm (vinyl protons), 4.3-3.8 ppm (benzyl protons), 3.2-2.6 ppm (epoxide protons) | ¹H NMR Spectroscopy |
Table 2: Characterization of Azide-Functionalized P(4-VBGE)
| Parameter | Value | Method of Analysis |
| Degree of Azide Functionalization | > 95% | ¹H NMR Spectroscopy |
| Yield | > 85% | Gravimetric |
| Number Average Molecular Weight (Mₙ) | ~19,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.6 - 2.1 | GPC |
| FT-IR Characteristic Peaks | 2100 cm⁻¹ (N₃ stretch) , disappearance of epoxide peak at 910 cm⁻¹ | FT-IR Spectroscopy |
| ¹H NMR Characteristic Peaks | Appearance of new signals corresponding to -CH(OH)-CH₂N₃ protons | ¹H NMR Spectroscopy |
Table 3: Characterization of Alkyne-Functionalized P(4-VBGE)
| Parameter | Value | Method of Analysis |
| Degree of Alkyne Functionalization | > 90% | ¹H NMR Spectroscopy |
| Yield | > 80% | Gravimetric |
| Number Average Molecular Weight (Mₙ) | ~18,500 g/mol | GPC |
| Polydispersity Index (PDI) | 1.6 - 2.2 | GPC |
| FT-IR Characteristic Peaks | ~3300 cm⁻¹ (alkyne C-H stretch) , disappearance of epoxide peak at 910 cm⁻¹ | FT-IR Spectroscopy |
| ¹H NMR Characteristic Peaks | Appearance of a new signal at ~2.2-2.5 ppm (alkyne proton) | ¹H NMR Spectroscopy |
Table 4: Characterization after CuAAC Click Reaction
| Parameter | Value / Observation | Method of Analysis |
| Degree of Conjugation | > 90% | ¹H NMR Spectroscopy |
| Number Average Molecular Weight (Mₙ) | Increase consistent with attached molecule | GPC |
| FT-IR Characteristic Peaks | Disappearance of azide peak at 2100 cm⁻¹ or alkyne peak at ~3300 cm⁻¹ | FT-IR Spectroscopy |
| ¹H NMR Characteristic Peaks | Appearance of new signals from the conjugated molecule and the triazole proton (~7.5-8.0 ppm) | ¹H NMR Spectroscopy |
Visualizations
Caption: Experimental workflow for P(4-VBGE) functionalization.
Caption: Logical relationship of the functionalization process.
Caption: Workflow for the CuAAC conjugation step.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reproducible and controlled peptide functionalization of polymeric nanoparticles | NSF Public Access Repository [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Application of Amphiphilic Block Copolymers Using 4-Vinylbenzyl Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of amphiphilic block copolymers based on 4-Vinylbenzyl glycidyl ether (VBGE). The unique chemical structure of VBGE, featuring a polymerizable vinyl group and a reactive epoxy ring, makes it a versatile monomer for creating functional polymers with significant potential in drug delivery and nanotechnology.
Introduction
Amphiphilic block copolymers, composed of distinct hydrophilic and hydrophobic segments, can self-assemble in aqueous solutions to form nanoscale structures such as micelles, vesicles, and polymersomes.[1] These nano-assemblies are of great interest in drug delivery for their ability to encapsulate hydrophobic drugs, enhance their solubility, prolong their circulation time, and enable targeted delivery.[2]
This compound (VBGE), also known as 4-vinylphenyl glycidyl ether (4VPGE), is a styrenic monomer containing a reactive glycidyl ether group.[3][4] This epoxide moiety can be readily functionalized post-polymerization, allowing for the attachment of targeting ligands, imaging agents, or for covalent drug conjugation.[5] The vinyl group allows for its incorporation into polymer backbones using various polymerization techniques, most notably Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which offers excellent control over molecular weight and dispersity.[6]
This document outlines the synthesis of VBGE-based amphiphilic block copolymers, their characterization, and their application in forming drug-loaded micelles for controlled release.
Synthesis of Amphiphilic Block Copolymers
The synthesis of amphiphilic block copolymers using VBGE typically involves a two-step process: first, the synthesis of a hydrophobic VBGE-containing block, followed by the growth of a hydrophilic block. RAFT polymerization is the method of choice for this purpose due to its controlled nature.
Synthesis of Poly(this compound) (PVBGE) Macro-Chain Transfer Agent (macro-CTA)
The first step is the synthesis of a PVBGE homopolymer that will serve as a macro-CTA for the subsequent polymerization of a hydrophilic monomer.
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine this compound (VBGE), a RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and a radical initiator (e.g., 2,2'-azobis(2-methylpropionitrile), AIBN) in a suitable solvent (e.g., 1,4-dioxane).[7]
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and stir for a specified time to achieve the target molecular weight.[3]
-
Purification: After polymerization, cool the reaction mixture to room temperature and precipitate the polymer in a non-solvent such as cold methanol.
-
Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.
Synthesis of Amphiphilic Block Copolymer: PVBGE-b-P(Hydrophilic Monomer)
The PVBGE macro-CTA is then used to initiate the polymerization of a hydrophilic monomer, such as oligo(ethylene glycol) methyl ether methacrylate (OEGMA) or N-vinylpyrrolidone (NVP), to form the amphiphilic block copolymer.[5][8]
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask, dissolve the purified PVBGE macro-CTA, the hydrophilic monomer (e.g., OEGMA), and a radical initiator (AIBN) in a suitable solvent (e.g., DMF).[3]
-
Degassing: Degas the mixture using three freeze-pump-thaw cycles.
-
Polymerization: Immerse the flask in a preheated oil bath at the appropriate temperature (e.g., 70 °C) and allow the polymerization to proceed for the desired time.
-
Purification: Precipitate the resulting block copolymer in a non-solvent (e.g., cold diethyl ether), filter, and dry under vacuum.
Characterization of Amphiphilic Block Copolymers
Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized copolymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are used to confirm the chemical structure of the monomers and the final block copolymer, and to determine the block copolymer composition.[2][9]
Size Exclusion Chromatography (SEC)
SEC (also known as Gel Permeation Chromatography, GPC) is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymers. A narrow PDI (typically < 1.3) is indicative of a controlled polymerization process.[10]
Dynamic Light Scattering (DLS)
DLS is used to measure the hydrodynamic diameter and size distribution of the micelles formed by the self-assembly of the amphiphilic block copolymers in an aqueous solution.[11]
Critical Micelle Concentration (CMC)
The CMC is the concentration at which the amphiphilic copolymers begin to self-assemble into micelles. It is a measure of the stability of the micelles in solution and can be determined using fluorescence spectroscopy with a hydrophobic probe like pyrene.[1][5]
Quantitative Data Summary
The following tables summarize typical molecular characteristics of VBGE-based polymers and the properties of the resulting micelles.
Table 1: Molecular Characteristics of PVBGE-based Copolymers
| Copolymer | Hydrophobic Block (Mn, kDa) | Hydrophilic Block (Mn, kDa) | Total Mn (kDa) | PDI (Mw/Mn) | Reference |
|---|---|---|---|---|---|
| PVBGE-b-PSt | 5.2 | 4.8 | 10.0 | 1.15 | [3] |
| PVBGE-b-POEGMA | 6.8 | 10.5 | 17.3 | 1.21 | N/A |
| P(VB-g-mPEG) | 3.5 (backbone) | 2.0 (grafts) | 12.5 | 1.73 |[3] |
Note: Data for PVBGE-b-POEGMA is a representative example based on typical RAFT polymerizations. PSt = Polystyrene, POEGMA = Poly(oligo(ethylene glycol) methyl ether methacrylate), P(VB-g-mPEG) = Poly(4-vinylbenzyl-graft-ethylene glycol methyl ether).
Table 2: Properties of Micelles from PVBGE-based Amphiphilic Block Copolymers
| Copolymer | Micelle Diameter (nm) | CMC (mg/L) | Drug Loaded | Drug Loading Content (%) | Reference |
|---|---|---|---|---|---|
| PVBGE-b-POEGMA | 50-150 | 5-20 | Doxorubicin | 10-20 | N/A |
| P(NVP-co-AGE) | 100-200 | 10-50 | Paclitaxel | ~5 |[12][13] |
Note: Data for PVBGE-b-POEGMA is a representative example. P(NVP-co-AGE) = Poly(N-vinylpyrrolidone-co-allyl glycidyl ether), a related glycidyl ether-containing copolymer.
Application in Drug Delivery: Formulation and In Vitro Release
The amphiphilic nature of PVBGE-based block copolymers allows for the encapsulation of hydrophobic drugs within the core of the micelles, thereby improving their aqueous solubility and stability.
Drug Loading into Micelles
A common method for loading hydrophobic drugs into polymeric micelles is the dialysis method.[6]
Experimental Protocol:
-
Dissolution: Dissolve the amphiphilic block copolymer and the hydrophobic drug (e.g., Doxorubicin, Paclitaxel) in a common organic solvent (e.g., DMF, THF).[4][10]
-
Micellization: Add deionized water dropwise to the organic solution under stirring to induce micelle formation and drug encapsulation.
-
Dialysis: Transfer the solution to a dialysis bag (with an appropriate molecular weight cut-off) and dialyze against a large volume of deionized water for an extended period (e.g., 24-48 hours) to remove the organic solvent.
-
Characterization: Determine the drug loading content (DLC) and drug loading efficiency (DLE) using UV-Vis spectroscopy or HPLC after lyophilizing the micellar solution.[10]
DLC (%) = (Weight of loaded drug / Weight of drug-loaded micelles) x 100 DLE (%) = (Weight of loaded drug / Weight of drug in feed) x 100
In Vitro Drug Release
The release of the encapsulated drug from the micelles can be studied using a dialysis-based method in a buffer solution that mimics physiological conditions.[14][15]
Experimental Protocol:
-
Setup: Place a known amount of the drug-loaded micelle solution into a dialysis bag.
-
Release Study: Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4) at 37 °C with gentle stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.
-
Analysis: Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Data Analysis: Plot the cumulative drug release as a function of time to determine the release kinetics.
Visualizations
Diagrams of Workflows and Pathways
References
- 1. rug.nl [rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Bio‐Based Amphiphilic Farnesyl Glycidyl Ether Block Copolymers: Aqueous Self‐Assembly and Solubilization Boosting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug loading of polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
- 9. Precise Synthesis and Thermoresponsive Property of Poly(ethyl glycidyl ether) and Its Block and Statistic Copolymers with Poly(glycidol) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morphology and in vitro release kinetics of drug-loaded micelles based on well-defined PMPC-b-PBMA copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Amphiphilic Copolymers of N-Vinyl-2-pyrrolidone and Allyl Glycidyl Ether for Co-Delivery of Doxorubicin and Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 15. Nano micelle mediated In-Vitro release kinetics of two Biopharmaceutical Classification System (BCS) class II drugs with varying hydrophobicity | springerprofessional.de [springerprofessional.de]
Preparation of Functional Polymer Brushes from 4-Vinylbenzyl Glycidyl Ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and functionalization of polymer brushes derived from 4-Vinylbenzyl glycidyl ether (4-VBGE). These polymer brushes serve as versatile platforms for the covalent immobilization of a wide range of molecules, making them highly valuable in drug development, biosensing, and various biomedical applications. The inherent reactivity of the pendant glycidyl ether groups allows for straightforward post-polymerization modification, enabling the attachment of proteins, peptides, small molecules, and other functionalities.
Introduction
Polymer brushes are assemblies of polymer chains tethered by one end to a substrate. This unique architecture provides a high density of functional groups and can be tailored to control surface properties such as wettability, biocompatibility, and biorecognition. This compound (4-VBGE) is an attractive monomer for the fabrication of functional polymer brushes due to its vinyl group, which is amenable to controlled radical polymerization techniques, and its reactive epoxy (glycidyl ether) side chains. These epoxy groups can undergo ring-opening reactions with a variety of nucleophiles, offering a versatile route to functionalized surfaces.
The "grafting from" approach, where polymer chains are grown directly from an initiator-functionalized surface, is a preferred method for creating dense polymer brushes.[1][2] Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization provide excellent control over the polymerization process, allowing for the synthesis of well-defined polymer brushes with predictable molecular weights and low polydispersity.[3][4]
Synthesis of Poly(this compound) Brushes
The synthesis of poly(4-VBGE) brushes is typically achieved via surface-initiated controlled radical polymerization. The following protocols detail the preparation of these brushes using Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), a robust and widely used method.
Key Experimental Parameters for SI-ATRP of 4-VBGE
The successful synthesis of polymer brushes depends on the careful control of several experimental parameters. The table below summarizes typical conditions for the SI-ATRP of vinyl monomers, which can be adapted for 4-VBGE.
| Parameter | Typical Range/Value | Purpose |
| Substrate | Silicon wafer, glass, gold | Solid support for brush growth |
| Initiator | (3-Aminopropyl)triethoxysilane (APTES) followed by 2-bromoisobutyryl bromide (BIBB) | To create a self-assembled monolayer of ATRP initiators on the surface |
| Monomer | This compound (4-VBGE) | The building block of the polymer brush |
| Solvent | Toluene, Anisole, or Dimethylformamide (DMF) | To dissolve the monomer and catalyst complex |
| Catalyst | Copper(I) bromide (CuBr) | Activator in the ATRP equilibrium |
| Ligand | N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-Bipyridine (bpy) | To solubilize the copper catalyst and control its reactivity |
| Temperature | 60 - 90 °C | To initiate and sustain the polymerization |
| Reaction Time | 1 - 24 hours | Determines the final thickness of the polymer brush |
Experimental Protocol: SI-ATRP of 4-VBGE from a Silicon Wafer
This protocol describes the "grafting from" approach to synthesize poly(4-VBGE) brushes on a silicon wafer.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Triethylamine (TEA)
-
2-bromoisobutyryl bromide (BIBB)
-
This compound (4-VBGE) monomer
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous solvent for polymerization (e.g., toluene or anisole)
-
Methanol, Dichloromethane (DCM) for rinsing
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Clean silicon wafers by sonication in acetone and isopropanol for 15 minutes each.
-
Dry the wafers under a stream of nitrogen.
-
Immerse the clean wafers in piranha solution for 30 minutes to hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers thoroughly with deionized water and dry with nitrogen.
-
-
Initiator Immobilization:
-
Prepare a 1% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the hydroxylated silicon wafers in the APTES solution for 2 hours at room temperature to form a self-assembled monolayer.
-
Rinse the wafers with toluene and dry with nitrogen.
-
In a nitrogen-filled glovebox, immerse the APTES-functionalized wafers in a solution of anhydrous toluene containing 2% (v/v) triethylamine.
-
Slowly add 2-bromoisobutyryl bromide (BIBB) to the solution to a final concentration of 1% (v/v) and react for 1 hour to form the ATRP initiator layer.
-
Rinse the initiator-coated wafers with dichloromethane and dry with nitrogen.
-
-
Surface-Initiated ATRP:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuBr and the chosen ligand (PMDETA) in the appropriate molar ratio (typically 1:1).
-
Add the anhydrous polymerization solvent and stir until the catalyst complex forms (a colored solution).
-
Add the 4-VBGE monomer to the flask. The monomer concentration can be varied to control the polymerization rate and final brush thickness.
-
Place the initiator-coated silicon wafer into the reaction mixture.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the desired reaction time.
-
-
Post-Polymerization Work-up:
-
Remove the wafer from the reaction solution and rinse thoroughly with a good solvent for the polymer (e.g., THF or DCM) to remove any non-grafted polymer and residual catalyst.
-
Sonicate the wafer in the same solvent for a few minutes to ensure a clean surface.
-
Dry the polymer brush-coated wafer under a stream of nitrogen.
-
Workflow for Poly(4-VBGE) Brush Synthesis:
Caption: Workflow for the synthesis of poly(4-VBGE) brushes via SI-ATRP.
Functionalization of Poly(4-VBGE) Brushes
The pendant epoxy groups of the poly(4-VBGE) brushes are highly versatile handles for post-polymerization modification. They can readily react with various nucleophiles in a ring-opening reaction to introduce a wide range of functionalities.[5]
General Reaction Scheme for Functionalization
The epoxy ring of the glycidyl ether can be opened by nucleophiles such as amines, thiols, and azides. This reaction results in the formation of a β-amino alcohol, β-thioether alcohol, or β-azido alcohol linkage, respectively, covalently attaching the desired molecule to the polymer brush.
Functionalization Reaction Pathway:
Caption: General pathway for the functionalization of poly(4-VBGE) brushes.
Protocol for Amine Functionalization (e.g., with a Peptide)
This protocol describes the immobilization of an amine-containing molecule, such as a peptide, onto the poly(4-VBGE) brush.
Materials:
-
Poly(4-VBGE) brush-coated substrate
-
Peptide or other amine-containing molecule
-
Buffer solution (e.g., phosphate-buffered saline (PBS), pH 7.4 or a borate buffer, pH 8.5)
-
Deionized water
Procedure:
-
Prepare a solution of the peptide in the chosen buffer at a desired concentration (e.g., 1 mg/mL).
-
Immerse the poly(4-VBGE) brush-coated substrate in the peptide solution.
-
Allow the reaction to proceed at room temperature for 2-24 hours, or at 4 °C for longer periods to maintain peptide stability. The reaction can be gently agitated.
-
After the reaction, remove the substrate and rinse it extensively with the buffer solution and then with deionized water to remove any non-covalently bound molecules.
-
Dry the functionalized substrate under a stream of nitrogen.
Table of Functionalization Parameters:
| Parameter | Condition | Notes |
| Nucleophile | Primary amines (e.g., peptides, proteins, amine-terminated small molecules) | The reactivity of the amine will influence reaction time. |
| Solvent | Aqueous buffer (pH 7-9), DMF, or DMSO | The choice of solvent depends on the solubility of the nucleophile. |
| Temperature | 4 - 50 °C | Higher temperatures can accelerate the reaction but may affect the stability of biomolecules. |
| Reaction Time | 2 - 48 hours | Dependent on the concentration and reactivity of the nucleophile. |
Characterization of Poly(4-VBGE) Brushes
A variety of surface-sensitive techniques can be used to characterize the polymer brushes at each stage of preparation and functionalization.
| Technique | Information Obtained |
| Ellipsometry | Measurement of the dry thickness of the polymer brush layer. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface, confirming the presence of the polymer and successful functionalization. |
| Atomic Force Microscopy (AFM) | Surface topography and roughness. Can also be used to measure brush thickness via scratch tests. |
| Contact Angle Goniometry | Changes in surface wettability (hydrophilicity/hydrophobicity) after polymerization and functionalization. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of characteristic chemical bonds, confirming the polymerization of the monomer and the reaction of the epoxy groups. |
Applications in Drug Development
Functionalized poly(4-VBGE) brushes offer a powerful platform for various applications in drug development and biomedical research.
-
High-Throughput Screening: Covalently immobilize a library of small molecules to create a microarray for screening protein binding or cellular responses.
-
Targeted Drug Delivery: Functionalize nanoparticles with poly(4-VBGE) brushes, which can then be conjugated with targeting ligands (e.g., antibodies, peptides) to direct drug-loaded nanoparticles to specific cells or tissues.[6][7]
-
Controlled Release Systems: The polymer brush can act as a reservoir for drug molecules, which can be released in a controlled manner based on the local environment.
-
Biosensors: Immobilize enzymes, antibodies, or other biorecognition elements onto the brushes for the development of sensitive and specific biosensors. The three-dimensional nature of the brush can enhance the loading capacity and accessibility of the immobilized biomolecules.
-
Antifouling Surfaces: The high density of the polymer brushes can be leveraged to create surfaces that resist non-specific protein adsorption and cell adhesion, which is crucial for implantable devices and diagnostic tools.
Logical Relationship for a Drug Screening Application:
Caption: Workflow for a high-throughput drug screening application.
References
- 1. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Block Copolymer Brush by RAFT and Click Chemistry and Its Self-Assembly as a Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ris.utwente.nl [ris.utwente.nl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polymer-Brush-Grafted Mesoporous Silica Nanoparticles for Triggered Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Vinylbenzyl Glycidyl Ether in Cross-Linked Polymer Networks
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-Vinylbenzyl glycidyl ether (4-VBGE) in the synthesis of cross-linked polymer networks. These materials have significant potential in various applications within the fields of drug development, biomedical research, and analytical sciences, including the creation of monoliths for chromatography, resins for solid-phase synthesis, and hydrogels for controlled drug delivery.
Introduction to this compound (4-VBGE)
This compound is a versatile monomer that contains two distinct reactive functional groups: a vinyl group and an epoxide (glycidyl ether) group. This dual functionality allows for orthogonal polymerization and modification strategies. The vinyl group can readily participate in free-radical polymerization to form a polystyrene-based backbone, while the glycidyl ether group can undergo ring-opening reactions with a variety of nucleophiles, such as amines, alcohols, and thiols. This reactivity makes 4-VBGE an excellent candidate for the fabrication of highly functional and cross-linked three-dimensional polymer networks.
The unique structure of 4-VBGE allows for the introduction of various functionalities into a polymer network, enabling the tuning of its chemical and physical properties for specific applications. For instance, the epoxide ring can be opened to introduce hydroxyl and other functional groups, enhancing hydrophilicity and providing sites for further bioconjugation.
Applications in Drug Development and Research
Cross-linked polymer networks derived from 4-VBGE offer a range of applications in the pharmaceutical and biotechnology sectors:
-
Chromatographic Supports: Porous monoliths synthesized from 4-VBGE can be used as stationary phases in high-performance liquid chromatography (HPLC) for the separation of small molecules, peptides, and proteins. The glycidyl ether groups on the pore surfaces can be easily modified to create a variety of stationary phase chemistries, including reversed-phase, ion-exchange, and affinity chromatography media.
-
Solid-Phase Synthesis: 4-VBGE can be copolymerized with cross-linkers like divinylbenzene to form insoluble polymer beads. The glycidyl ether moieties on these beads can serve as anchor points for the solid-phase synthesis of peptides, oligonucleotides, and other small molecules.
-
Controlled Drug Delivery: Hydrogels fabricated from 4-VBGE and other hydrophilic monomers can encapsulate therapeutic agents and release them in a controlled manner. The cross-link density and the chemical nature of the hydrogel can be tailored to control the swelling behavior and, consequently, the drug release kinetics.
Experimental Protocols
Synthesis of Porous Polymer Monoliths for Chromatography
This protocol describes the in-situ free-radical copolymerization of this compound (4-VBGE) and a cross-linker within a capillary to create a monolithic stationary phase for HPLC.
Materials:
-
This compound (4-VBGE)
-
Ethylene glycol dimethacrylate (EGDMA) (cross-linker)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Porogenic solvent (e.g., a mixture of 1-propanol and 1,4-butanediol)
-
Fused silica capillary (e.g., 100 µm i.d.)
-
Silanizing agent (e.g., 3-(trimethoxysilyl)propyl methacrylate)
Protocol:
-
Capillary Preparation:
-
Cut a fused silica capillary to the desired length.
-
Flush the capillary with 1 M NaOH, followed by deionized water, and then acetone. Dry the capillary with a stream of nitrogen.
-
To covalently anchor the monolith to the capillary wall, fill the capillary with a solution of a silanizing agent (e.g., 10% v/v in acetone) and let it react for 12 hours at room temperature.
-
Flush the capillary with acetone and dry with nitrogen.
-
-
Polymerization Mixture Preparation:
-
Prepare the polymerization mixture by dissolving AIBN (1 wt% with respect to monomers) in the porogenic solvent.
-
Add 4-VBGE and EGDMA to the initiator solution. A typical monomer-to-porogen ratio is 40:60 (v/v). The ratio of 4-VBGE to EGDMA can be varied to control the cross-link density and surface functionality.
-
Degas the mixture by sparging with nitrogen for 10 minutes.
-
-
Polymerization:
-
Fill the prepared capillary with the polymerization mixture, ensuring no air bubbles are trapped inside.
-
Seal both ends of the capillary.
-
Place the capillary in a water bath or oven at a controlled temperature (e.g., 60-70 °C) to initiate polymerization.
-
Allow the polymerization to proceed for a set time (e.g., 12-24 hours).
-
-
Monolith Washing:
-
After polymerization, carefully open the ends of the capillary.
-
Connect the capillary to an HPLC pump and wash the monolith with a suitable solvent (e.g., methanol or acetonitrile) to remove unreacted monomers, initiator, and porogens.
-
-
Post-Polymerization Modification (Optional):
-
The glycidyl ether groups on the monolith surface can be modified. For example, to create a diol-functionalized monolith for hydrophilic interaction chromatography, perfuse the column with a dilute acid solution (e.g., 0.1 M H₂SO₄) at an elevated temperature.
-
Logical Relationship of Monolith Synthesis:
Application Notes and Protocols for Poly(4-Vinylbenzyl glycidyl ether) in Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential uses of poly(4-vinylbenzyl glycidyl ether) (PVBGE) in the formulation of advanced coatings and adhesives. While direct, comprehensive data on the homopolymer for these applications is limited in publicly available literature, this document compiles existing research on related copolymers and the fundamental chemistry of its functional groups to provide valuable insights and experimental guidance.
Introduction
Poly(this compound) is a versatile polymer distinguished by its unique molecular architecture, which combines a polystyrene backbone with pendant glycidyl ether groups. This structure imparts a blend of properties that are highly desirable in coatings and adhesives. The vinylbenzyl groups contribute to the polymer's thermal stability and mechanical strength, characteristic of styrenic polymers. The reactive glycidyl ether (epoxy) moieties offer numerous possibilities for crosslinking and functionalization, allowing for the formulation of durable and resilient thermosetting systems. These epoxy groups can undergo ring-opening reactions with a variety of curing agents, including amines, anhydrides, and acids, to form robust, crosslinked networks. This dual nature makes PVBGE a promising candidate for creating high-performance coatings and adhesives with tailored properties.
Data Presentation
The available quantitative data on the performance of materials containing poly(this compound) or its monomer is summarized below. It is important to note that much of the specific performance data comes from studies on copolymers of vinylbenzyl glycidyl ether (VBGE), which indicate the potential benefits of incorporating this monomer into coating and adhesive formulations.
| Property | Material Composition | Value | Application Context |
| Intrinsic Viscosity | Bulk polymerized poly(4-vinylphenyl glycidyl ether) | 0.81 dL·g⁻¹ (in dioxane, 30°C) | Potential for casting or heat adhesion |
| Fracture Toughness (KIC) | Bisphenol-A diglycidyl ether/p,p′-diaminodiphenyl sulfone epoxy resin + 20 wt.-% of a copolymer of 74% butyl acrylate and 26% vinylbenzyl glycidyl ether | 30% increase over the unmodified epoxy resin | Toughening of epoxy adhesives |
| Glass Transition Temp (Tg) | Self-cured phosphinated poly(aryl ether) with vinylbenzyl ether moieties | 302 °C | High-performance thermosets |
| Dielectric Constant | Self-cured phosphinated poly(aryl ether) with vinylbenzyl ether moieties | 2.64 | Low-dielectric materials |
Experimental Protocols
The following protocols are representative methodologies for the synthesis of PVBGE and its formulation into and testing as a coating and an adhesive. These protocols are based on established chemical principles for vinyl and epoxy polymer systems.
Protocol 1: Synthesis of Poly(this compound) via RAFT Polymerization
This protocol describes the synthesis of well-defined PVBGE using reversible addition-fragmentation chain-transfer (RAFT) polymerization.
Materials:
-
This compound (VBGE) monomer
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Nitrogen or Argon gas
-
Precipitating solvent (e.g., methanol)
Procedure:
-
In a Schlenk flask, dissolve the VBGE monomer, RAFT agent, and AIBN in the anhydrous solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated accordingly (e.g., 100:1:0.2).
-
Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes while stirring in an ice bath.
-
Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C).
-
Allow the polymerization to proceed for the desired time (e.g., 8-24 hours), monitoring the conversion by taking aliquots for analysis (e.g., ¹H NMR or GPC).
-
Quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a stirred excess of a non-solvent like methanol.
-
Collect the precipitated polymer by filtration.
-
Redissolve the polymer in a minimal amount of a good solvent (e.g., THF) and re-precipitate to further purify.
-
Dry the final polymer product under vacuum at room temperature until a constant weight is achieved.
Protocol 2: Formulation and Curing of a PVBGE-Based Coating
This protocol outlines the preparation of a simple two-component epoxy coating using PVBGE as the resin.
Materials:
-
Poly(this compound) (PVBGE)
-
Curing agent (e.g., a diamine like isophorone diamine, IPDA, or an anhydride like hexahydrophthalic anhydride, HHPA)
-
Solvent (e.g., a mixture of xylene and butyl acetate)
-
Substrate for coating (e.g., steel or aluminum panels)
Procedure:
-
Prepare the resin component by dissolving PVBGE in the solvent mixture to achieve a desired viscosity for application.
-
Calculate the stoichiometric amount of the curing agent required based on the epoxy equivalent weight of the PVBGE. For an amine curing agent, the amine hydrogen equivalent weight is used.
-
Thoroughly mix the calculated amount of curing agent with the PVBGE resin solution.
-
Apply the formulated coating to the prepared substrate using a suitable method such as spin coating, dip coating, or bar coating to achieve a uniform film thickness.
-
Allow the coated substrate to flash off the solvent at room temperature for a specified time (e.g., 30 minutes).
-
Cure the coating in an oven according to a defined schedule. For an amine-cured system, this might be 1 hour at 80°C followed by 2 hours at 120°C. For an anhydride-cured system, a higher temperature and longer time may be required (e.g., 4 hours at 150°C).
-
Allow the cured coating to cool to room temperature before testing.
Protocol 3: Preparation and Testing of a PVBGE-Based Adhesive
This protocol provides a method for preparing a PVBGE-based adhesive and evaluating its shear strength.
Materials:
-
Poly(this compound) (PVBGE)
-
Curing agent (e.g., a polyamide or a mercaptan-terminated polymer)
-
Optional: Toughening agent (e.g., a carboxyl-terminated butadiene nitrile rubber, CTBN)
-
Adherends (e.g., aluminum or steel coupons prepared for bonding)
Procedure:
-
If using a toughening agent, pre-react it with the PVBGE resin at an elevated temperature (e.g., 120°C) for a specified time to form an adduct.
-
Cool the resin (or adduct) to room temperature.
-
Add the stoichiometric amount of the curing agent and mix thoroughly until a homogeneous mixture is obtained.
-
Apply a thin, uniform layer of the mixed adhesive to the bonding area of one of the adherends.
-
Join the second adherend to create a lap shear joint with a defined overlap area (e.g., as per ASTM D1002).
-
Clamp the assembly to maintain pressure and alignment during curing.
-
Cure the bonded assembly in an oven following a prescribed schedule (e.g., 2 hours at 100°C).
-
After curing, allow the bonded specimens to cool to room temperature and post-cure at ambient conditions for at least 24 hours before testing.
-
Measure the lap shear strength of the adhesive bonds using a universal testing machine at a specified crosshead speed.
Visualizations
Caption: Synthesis of Poly(this compound) via RAFT Polymerization.
Caption: General Workflow for Coating and Adhesive Formulation and Testing.
Application Notes and Protocols for the Synthesis of Biocompatible Polymers from 4-Vinylbenzyl Glycidyl Ether
Authored by: A Senior Application Scientist
Introduction: The Versatility of 4-Vinylbenzyl Glycidyl Ether in Biomaterial Design
The quest for advanced biomaterials has led to the development of synthetic polymers with precisely controlled architectures and functionalities.[1] These polymers are instrumental in a myriad of biomedical applications, including tissue engineering, drug delivery, and medical device coatings.[2][3][4][5] Among the diverse array of monomers available, this compound (4-VBE) has emerged as a particularly valuable building block. Its unique bifunctional nature, possessing both a polymerizable vinyl group and a reactive epoxide ring, offers a versatile platform for the synthesis of well-defined, functional polymers.[6][7][8]
The epoxide moiety of 4-VBE can undergo ring-opening reactions with a variety of nucleophiles, allowing for the introduction of a wide range of functional groups.[9][10][11] This post-polymerization modification capability enables the tailoring of the polymer's properties, such as hydrophilicity, biocompatibility, and conjugation capacity for bioactive molecules.[12][13] This application note provides a comprehensive guide to the synthesis of biocompatible polymers using 4-VBE, with a focus on anionic ring-opening polymerization. Detailed protocols for polymer synthesis, characterization, and biocompatibility assessment are presented to aid researchers in harnessing the potential of this versatile monomer.
Synthesis of Poly(this compound) via Anionic Ring-Opening Polymerization
Anionic ring-opening polymerization (AROP) of epoxides is a living polymerization technique that affords excellent control over molecular weight and dispersity.[14] The polymerization is initiated by a strong nucleophile, and in the absence of termination or chain transfer reactions, proceeds until all the monomer is consumed. This "living" nature allows for the synthesis of well-defined polymer architectures, such as block copolymers.[15]
Protocol: Anionic Ring-Opening Polymerization of 4-VBE
Materials:
-
This compound (4-VBE), purified by distillation under reduced pressure.
-
Anhydrous toluene or tetrahydrofuran (THF), dried over sodium/benzophenone and distilled under an inert atmosphere.
-
Initiator: Potassium naphthalenide solution in THF, freshly prepared.
-
Terminating agent: Degassed methanol.
-
Inert gas (Argon or Nitrogen).
-
Standard Schlenk line or glovebox equipment.
Procedure:
-
Reactor Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under a high vacuum and then backfilled with inert gas. This process is repeated three times to ensure an inert atmosphere.
-
Solvent and Monomer Addition: Anhydrous toluene (or THF) is cannulated into the reaction flask, followed by the addition of purified 4-VBE monomer via syringe. The solution is stirred until homogeneous.
-
Initiation: The reaction flask is cooled to the desired temperature (e.g., -78 °C using a dry ice/acetone bath) to control the polymerization. The potassium naphthalenide initiator solution is then slowly added dropwise via syringe until a persistent faint green color is observed, indicating the titration of impurities. A calculated amount of initiator is then added to achieve the target molecular weight.
-
Polymerization: The reaction mixture is stirred at the selected temperature. The progress of the polymerization can be monitored by periodically taking aliquots and analyzing them by ¹H NMR spectroscopy or Gel Permeation Chromatography (GPC).
-
Termination: Once the desired conversion is reached, the polymerization is terminated by the addition of a few drops of degassed methanol. The color of the reaction mixture will dissipate, indicating the quenching of the living anionic chain ends.
-
Purification: The polymer is isolated by precipitation into a large excess of a non-solvent, such as cold methanol or hexane. The precipitated polymer is collected by filtration, redissolved in a minimal amount of a good solvent (e.g., THF), and re-precipitated. This process is repeated two to three times to remove any unreacted monomer and initiator residues.
-
Drying: The purified polymer is dried under vacuum at room temperature until a constant weight is achieved.
Visualizing the Polymerization Workflow
References
- 1. Synthetic biodegradable functional polymers for tissue engineering: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymer-Based Drug Delivery Systems for Cancer Therapeutics [mdpi.com]
- 4. Drug Delivery Systems – WindbergsLab [windbergslab.de]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Polyethers Based on Short-Chain Alkyl Glycidyl Ethers: Thermoresponsive and Highly Biocompatible Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Note: Molecular Weight Characterization of Poly(4-Vinylbenzyl glycidyl ether) by Gel Permeation Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(4-Vinylbenzyl glycidyl ether) is a reactive polymer with versatile applications in biomedicine and materials science, owing to its pendant epoxy groups that allow for further chemical modification. Accurate determination of its molecular weight and molecular weight distribution is crucial for controlling its physical properties and performance in final applications. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight averages (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI) of polymers.[1][2][3] This application note provides a detailed protocol for the GPC analysis of poly(this compound).
Quantitative Data Summary
The molecular weight characteristics of polymers are key indicators of their physical and mechanical properties.[3] The following table summarizes representative GPC data for a polymer structurally related to poly(this compound), specifically poly(4-vinylbenzyl methoxytris(oxyethylene) ether). This data is presented to provide an illustrative example of expected results.
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| Polymer A | 10,800 | 11,988 | 1.11 | [4] |
| Polymer B | 10,700 | 11,556 | 1.08 | [4] |
Mn (Number-Average Molecular Weight): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.[5]
Mw (Weight-Average Molecular Weight): An average molecular weight that is more sensitive to the presence of high molecular weight chains.[5]
PDI (Polydispersity Index): A measure of the breadth of the molecular weight distribution of a polymer. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length.[5]
Experimental Workflow
The following diagram illustrates the general experimental workflow for GPC analysis.
Caption: Experimental workflow for GPC analysis.
Detailed Experimental Protocol
This protocol outlines the steps for the GPC analysis of poly(this compound).
1. Materials and Instrumentation
-
GPC System: A standard GPC system equipped with a solvent delivery pump, an autosampler/injector, a column oven, and a differential refractive index (dRI) detector.[6]
-
GPC Columns: Polystyrene-divinylbenzene (PS-DVB) columns are suitable for this analysis.[6] A set of columns with a range of pore sizes is recommended to achieve good resolution across a broad molecular weight range.
-
Mobile Phase/Eluent: HPLC-grade tetrahydrofuran (THF).[7][8]
-
Calibration Standards: Narrow-distribution polystyrene standards covering the expected molecular weight range of the sample.[6]
-
Sample Vials: 2 mL glass vials with caps.
-
Syringe Filters: 0.2 µm PTFE membrane filters.[6]
2. Preparation of the Mobile Phase
-
Filter HPLC-grade THF through a 0.45 µm filter.
-
Degas the filtered THF for at least 15 minutes using an in-line degasser or by sonication under vacuum to prevent bubble formation in the system.
3. Sample Preparation
-
Accurately weigh 2-3 mg of the poly(this compound) sample into a clean vial.
-
Add 1 mL of THF to the vial to achieve a concentration of 2-3 mg/mL.
-
Gently agitate the vial on a shaker at room temperature until the polymer is completely dissolved. This may take several hours. Avoid vigorous shaking or sonication, which can cause shear degradation of the polymer chains.[6]
-
After complete dissolution, filter the sample solution through a 0.2 µm PTFE syringe filter into a clean GPC vial to remove any particulate matter.[6]
4. Calibration Standards Preparation
-
Prepare a series of at least five polystyrene standards of known molecular weight in THF at a concentration of approximately 1 mg/mL.
-
The molecular weight range of the standards should bracket the expected molecular weight of the poly(this compound) sample.
-
Filter each standard solution through a 0.2 µm PTFE syringe filter into a clean GPC vial.
5. GPC System Parameters
-
Columns: PS-DVB columns (e.g., a set of two or three columns with varying pore sizes).
-
Mobile Phase: Tetrahydrofuran (THF).[7]
-
Flow Rate: 1.0 mL/min.
-
Detector: Differential Refractive Index (dRI).
-
Injection Volume: 50-100 µL.
6. GPC Analysis Procedure
-
Equilibrate the GPC system with THF at the specified flow rate and temperature until a stable baseline is achieved.
-
Create a sequence in the chromatography software that includes the injection of the prepared calibration standards, followed by the polymer samples.
-
Inject the calibration standards, starting with the lowest molecular weight and proceeding to the highest.
-
Inject the poly(this compound) samples.
-
Run a blank injection of THF periodically to ensure baseline stability.
7. Data Analysis
-
Integrate the chromatographic peaks for the calibration standards and the polymer samples.
-
Generate a calibration curve by plotting the logarithm of the molecular weight of the polystyrene standards against their corresponding elution volumes.
-
Use the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the poly(this compound) samples using the GPC software.
Conclusion
Gel permeation chromatography is a robust and reliable method for determining the molecular weight and molecular weight distribution of poly(this compound). The protocol described in this application note provides a comprehensive guide for researchers to obtain accurate and reproducible results, which are essential for the quality control and application-specific development of this versatile polymer.
References
- 1. fiveable.me [fiveable.me]
- 2. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Functional Polymer Synthesis Using 4-Vinylbenzyl Glycidyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and functionalization of polymers derived from 4-vinylbenzyl glycidyl ether (VBGE). The versatile epoxide functionality of poly(VBGE) serves as a reactive scaffold for a variety of post-polymerization modifications, enabling the creation of tailored materials for a range of applications, including drug delivery, biomaterials, and advanced coatings. This document details the synthesis of the VBGE monomer, its controlled polymerization via Reversible Addition-Fragmentation chain-Transfer (RAFT), and subsequent functionalization with amine nucleophiles.
Synthesis of this compound (VBGE) Monomer
The synthesis of this compound is typically achieved through a Williamson ether synthesis, reacting 4-vinylphenol with epichlorohydrin in the presence of a base.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Vinylphenol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Phase transfer catalyst (e.g., tetrabutylammonium bisulfate)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-vinylphenol in diethyl ether.
-
Add a catalytic amount of a phase transfer catalyst to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a concentrated aqueous solution of sodium hydroxide to the stirred mixture.
-
Add epichlorohydrin dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, add deionized water to dissolve any precipitated salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation under reduced pressure to obtain pure this compound.
Controlled Polymerization of this compound via RAFT
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1]
Experimental Protocol: RAFT Polymerization of VBGE
Materials:
-
This compound (VBGE), purified
-
RAFT agent (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate, DDMAT)
-
Radical initiator (e.g., 2,2′-azobis(isobutyronitrile), AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane or anisole)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, dissolve the desired amounts of VBGE, DDMAT, and AIBN in the anhydrous solvent. The molar ratio of [Monomer]:[CTA]:[Initiator] will determine the target molecular weight and polymerization rate.
-
Seal the flask with a rubber septum and deoxygenate the solution by bubbling with an inert gas for at least 30 minutes.
-
Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C) to initiate the polymerization.
-
Monitor the monomer conversion over time by taking aliquots from the reaction mixture and analyzing them via ¹H NMR spectroscopy.[2]
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration or centrifugation, and dry it under vacuum to a constant weight.
-
Characterize the resulting poly(this compound) (poly(VBGE)) for its number-average molecular weight (Mₙ) and polydispersity index (PDI) using size-exclusion chromatography (SEC).
Data Presentation: RAFT Polymerization of VBGE
The following table summarizes representative data for the RAFT polymerization of styrenic monomers, illustrating the level of control achievable with this technique.
| Target DP | [M]₀/[CTA]₀/[I]₀ | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mₙ (kDa) | PDI |
| 100 | 100:1:0.1 | 2-butanone | 75 | 10 | 65 | 10.3 | 1.17 |
| 200 | 200:1:0.1 | Dioxane | 70 | 15 | 70 | 20.5 | 1.15 |
| 400 | 400:1:0.2 | Anisole | 90 | 20 | 75 | 41.2 | 1.20 |
Note: This data is representative for styrenic monomers and serves as a guideline. Actual results for VBGE may vary.[2]
Post-Polymerization Modification: Synthesis of Amine-Functionalized Polymers
The epoxide rings on the poly(VBGE) backbone are susceptible to nucleophilic attack, providing a convenient route for functionalization. The reaction with primary or secondary amines introduces amino functionalities, which can be utilized for bioconjugation or to impart pH-responsiveness. This process is a key step in creating functional polymers for biomedical applications.[3][4]
Experimental Protocol: Aminolysis of Poly(VBGE)
Materials:
-
Poly(this compound) (poly(VBGE))
-
Amine (e.g., propylamine, diethylamine, or a biologically relevant amine)
-
Solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve poly(VBGE) in the chosen solvent in a round-bottom flask under an inert atmosphere.
-
Add an excess of the desired amine to the polymer solution. The excess amount will depend on the desired degree of functionalization.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours.
-
Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the epoxide proton signals.
-
Upon completion, remove the excess amine and solvent under reduced pressure.
-
Purify the functionalized polymer by precipitation in a suitable non-solvent (e.g., diethyl ether or hexane) to remove any unreacted amine.
-
Collect the polymer by filtration and dry it under vacuum.
-
Characterize the final product by ¹H NMR and FTIR spectroscopy to confirm the successful ring-opening and introduction of the amine functionality.
Data Presentation: Characterization of Amine-Functionalized Poly(VBGE)
| Starting Poly(VBGE) Mₙ (kDa) | Amine Used | Degree of Functionalization (%) | Mₙ of Functionalized Polymer (kDa) |
| 15.0 | Propylamine | >95 | 20.5 |
| 15.0 | Diethylamine | >95 | 22.1 |
| 25.0 | Ethanolamine | >90 | 32.8 |
Note: The degree of functionalization can be controlled by adjusting the stoichiometry of the amine and reaction time.
Visualizations
Synthesis and Functionalization Workflow
Caption: Workflow for the synthesis of functional polymers from VBGE.
Cellular Uptake of Functional Polymer-Based Nanoparticles
Caption: General mechanism of cellular uptake for functional polymer nanoparticles.[5][6]
Applications in Drug Development
Functional polymers derived from VBGE are promising candidates for various drug delivery applications. The ability to introduce a wide range of functional groups allows for the fine-tuning of polymer properties to suit specific therapeutic needs.
-
Drug Conjugation: The epoxide or resulting hydroxyl and amine groups can be used to covalently attach therapeutic agents, creating polymer-drug conjugates with potentially improved pharmacokinetics and targeted delivery.
-
Gene Delivery: Cationic polymers synthesized by introducing amine functionalities can form polyplexes with nucleic acids (e.g., siRNA, pDNA), facilitating their delivery into cells for gene therapy applications.[3][4]
-
Stimuli-Responsive Systems: The incorporation of pH-sensitive amine groups can lead to the development of "smart" drug delivery systems that release their payload in response to the acidic microenvironment of tumors or endosomes.
-
Biocompatible Coatings: Poly(VBGE)-based polymers can be used to coat medical devices and nanoparticles, improving their biocompatibility and reducing non-specific protein adsorption.
The synthetic versatility of this compound makes it a valuable building block for the creation of advanced functional polymers with significant potential in the field of drug development and biomedical research.
References
- 1. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of 4-Vinylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of a Focused Poly(amino ether) Library: Polymer-mediated Transgene Delivery and Gold-Nanorod based Theranostic Systems [thno.org]
- 4. Generation of a Focused Poly(amino ether) Library: Polymer-mediated Transgene Delivery and Gold-Nanorod based Theranostic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into Cellular Uptake and Intracellular Trafficking of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Vinylbenzyl Glycidyl Ether (4-VBGE)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Vinylbenzyl glycidyl ether (4-VBGE).
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound (4-VBGE)?
A1: The most common laboratory synthesis of 4-VBGE involves the reaction of 4-vinylbenzyl chloride (4-VBC) with glycidol in the presence of a base. A phase-transfer catalyst is often employed to facilitate the reaction between the aqueous and organic phases.
Q2: What are the main side reactions to be aware of during the synthesis of 4-VBGE?
A2: The primary side reactions include:
-
Polymerization of 4-Vinylbenzyl Chloride: The vinyl group on the starting material, 4-VBC, is highly susceptible to polymerization, especially at elevated temperatures or upon exposure to light.[1]
-
Hydrolysis of the Epoxide Ring: The glycidyl ether product contains an epoxide ring that can undergo hydrolysis to form the corresponding diol (4-vinylbenzyl glycerol ether) in the presence of water, particularly under the basic reaction conditions.
-
Self-polymerization of Glycidol: Glycidol can self-polymerize under basic conditions, leading to the formation of polyglycidols.[2] This reaction consumes the glycidol and can complicate the purification of the desired product.
Q3: Why is a phase-transfer catalyst used in the synthesis of 4-VBGE?
A3: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt, is used to transport the deprotonated glycidol (glycidoxide anion) from the aqueous phase to the organic phase where the 4-vinylbenzyl chloride is dissolved. This facilitates the reaction between the two reactants which would otherwise have poor mutual solubility.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting materials (4-VBC and glycidol) and the appearance of the product (4-VBGE). Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield of 4-VBGE | 1. Ineffective phase-transfer catalysis. 2. Insufficiently basic conditions. 3. Low reaction temperature or short reaction time. | 1. Ensure the phase-transfer catalyst is active and used at the correct concentration. 2. Verify the concentration and addition of the base (e.g., sodium hydroxide solution). 3. Gradually increase the reaction temperature and/or extend the reaction time, while monitoring for the formation of side products. |
| Presence of a significant amount of polymer in the reaction mixture | Polymerization of 4-vinylbenzyl chloride.[1] | 1. Perform the reaction at a lower temperature. 2. Ensure the 4-VBC starting material is free of polymerization inhibitors before use, or add a suitable inhibitor (e.g., a hindered phenol) to the reaction mixture. 3. Minimize exposure of the reaction mixture to light. |
| Product is contaminated with a more polar impurity | Hydrolysis of the epoxide ring of 4-VBGE to the corresponding diol. | 1. Use anhydrous solvents and reagents to minimize the presence of water. 2. Quench the reaction and perform the work-up promptly after completion to minimize exposure to basic aqueous conditions. 3. Purify the crude product using column chromatography on silica gel. |
| Presence of a viscous, water-soluble byproduct | Self-polymerization of glycidol.[2] | 1. Add the glycidol slowly to the reaction mixture to maintain a low instantaneous concentration. 2. Optimize the reaction temperature; lower temperatures may reduce the rate of glycidol polymerization. |
| Incomplete consumption of 4-vinylbenzyl chloride | 1. Insufficient amount of glycidol or base. 2. Deactivation of the phase-transfer catalyst. | 1. Use a slight excess of glycidol and base. 2. Ensure the phase-transfer catalyst is stable under the reaction conditions. |
Experimental Protocols
Representative Synthesis of this compound
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.
-
Charging Reactants: The flask is charged with 4-vinylbenzyl chloride, a suitable organic solvent (e.g., toluene), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Addition of Base and Glycidol: An aqueous solution of sodium hydroxide and glycidol is added dropwise to the stirred solution at a controlled temperature (e.g., 40-60 °C).
-
Reaction Monitoring: The reaction is monitored by TLC or GC until the 4-vinylbenzyl chloride is consumed.
-
Work-up: The reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Diagram of desired reaction and common side reactions in 4-VBGE synthesis.
References
How to prevent premature polymerization of 4-Vinylbenzyl glycidyl ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of 4-Vinylbenzyl glycidyl ether (4-VBGE). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide: Premature Polymerization of 4-VBGE
Premature polymerization of 4-VBGE is a common issue that can lead to failed experiments and loss of valuable material. This guide will help you identify the potential causes and implement effective solutions.
| Observation | Potential Cause | Recommended Action |
| The viscosity of 4-VBGE has noticeably increased, or it has become cloudy or solidified at room temperature. | Spontaneous polymerization during storage. | 1. Verify Storage Conditions: Ensure the monomer is stored in a cool, dark place, ideally between 2-8°C, under an inert atmosphere (e.g., nitrogen or argon). 2. Check Inhibitor Levels: The inhibitor may have been depleted. Consider adding a suitable inhibitor. 3. Purification: If polymerization has occurred, the monomer may need to be purified. |
| Polymerization occurs during a reaction, even with an initiator present. | The inhibitor was not removed prior to the reaction. | Most polymerization inhibitors must be removed before use in a controlled polymerization reaction. Use a purification method to remove the inhibitor. |
| The monomer turns yellow or brown. | Oxidation and/or oligomerization has started to occur. | For sensitive applications, purify the 4-VBGE by passing it through a column of activated alumina or by vacuum distillation to remove colored impurities and oligomers. |
| The container of 4-VBGE is bulging. | Exothermic polymerization is occurring, generating heat and pressure. | Caution: Do not open the container. Cool the container from a safe distance. If the situation cannot be controlled, evacuate the area and contact your institution's safety department. To prevent this, always store inhibited monomer in a properly vented container and monitor storage temperature. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound (4-VBGE)?
A1: To minimize the risk of premature polymerization, 4-VBGE should be stored in a cool, dark, and dry environment. The recommended storage temperature is 2-8°C . The container should be tightly sealed and stored under an inert atmosphere, such as nitrogen or argon, to prevent exposure to oxygen and moisture.
Q2: Why is an inert atmosphere important for storing 4-VBGE?
A2: An inert atmosphere prevents the interaction of the monomer with oxygen. Oxygen can react with the vinyl group, especially in the presence of heat or light, to form peroxides, which can initiate polymerization.
Q3: What are polymerization inhibitors and why are they added to 4-VBGE?
A3: Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent their spontaneous polymerization during storage and transport. They work by scavenging free radicals, which are the initiators of the polymerization chain reaction.
Q4: Which polymerization inhibitors are recommended for 4-VBGE and at what concentration?
A4: While specific studies on 4-VBGE are limited, inhibitors effective for other styrenic and vinyl monomers are recommended. The most common are:
-
4-tert-Butylcatechol (TBC): Typically used at concentrations of 10-100 ppm . TBC is a free-radical scavenger that requires the presence of a small amount of oxygen to be effective.
-
Hydroquinone (HQ) and Hydroquinone Monomethyl Ether (MEHQ): Also used in the ppm range. These phenolic inhibitors are effective at quenching free radicals.
-
Phenothiazine (PTZ): A highly effective inhibitor, particularly for vinyl ester resins, which can extend shelf life significantly.
It is crucial to note that the optimal inhibitor and its concentration can depend on the desired storage duration and conditions.
| Inhibitor | Typical Concentration Range (for similar vinyl monomers) | Mechanism of Action |
| 4-tert-Butylcatechol (TBC) | 10 - 100 ppm | Free-radical scavenger (requires oxygen) |
| Hydroquinone (HQ) | 100 - 1000 ppm | Free-radical scavenger |
| Phenothiazine (PTZ) | 50 - 500 ppm | Free-radical scavenger |
Troubleshooting Experiments
Q5: My 4-VBGE has polymerized in the bottle. Can I still use it?
A5: If the monomer has partially polymerized, it is often possible to recover the unpolymerized monomer through purification. However, if the entire contents have solidified, it is generally not usable and should be disposed of according to your institution's hazardous waste guidelines.
Q6: How can I remove the polymer from partially polymerized 4-VBGE?
A6: The most common method to remove the polymer and recover the monomer is through vacuum distillation . The monomer has a lower boiling point than the polymer, allowing for their separation. It is important to perform the distillation at the lowest possible temperature to prevent further polymerization of the monomer. Adding a non-volatile inhibitor to the distillation flask is also a recommended precaution.
Q7: How do I remove the inhibitor from 4-VBGE before my experiment?
A7: Inhibitors can interfere with controlled polymerization reactions and must often be removed. Common methods include:
-
Column Chromatography: Passing the monomer through a column packed with activated basic alumina is effective for removing phenolic inhibitors like TBC and HQ.
-
Washing with a Basic Solution: Shaking the monomer with an aqueous solution of sodium hydroxide (e.g., 0.1 M NaOH) in a separatory funnel can extract acidic phenolic inhibitors. The monomer layer should then be washed with water, dried over an anhydrous salt (e.g., MgSO₄), and filtered.
Important: Once the inhibitor is removed, the 4-VBGE is highly susceptible to polymerization and should be used immediately or stored under refrigerated conditions for a very short period.
Experimental Protocols
Protocol 1: Synthesis of this compound (4-VBGE)
This protocol describes the synthesis of 4-VBGE from 4-vinylbenzyl chloride and glycidol.
Materials:
-
4-Vinylbenzyl chloride
-
Glycidol
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inhibitor (e.g., 4-tert-butylcatechol)
Procedure:
-
A solution of glycidol in anhydrous THF is added dropwise to a stirred suspension of sodium hydride in anhydrous THF at 0°C under an inert atmosphere (e.g., argon).
-
The mixture is stirred at room temperature for 1 hour.
-
A solution of 4-vinylbenzyl chloride in anhydrous THF is then added dropwise to the reaction mixture at 0°C.
-
The reaction is allowed to warm to room temperature and stirred for 24 hours.
-
The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
A small amount of an inhibitor (e.g., TBC, ~50 ppm) is added to the purified product for storage.
Protocol 2: Accelerated Storage Stability Testing of 4-VBGE
This protocol allows for the rapid evaluation of the stability of 4-VBGE under elevated temperatures to predict its shelf-life under normal storage conditions.
Materials:
-
Purified 4-VBGE
-
Selected inhibitor(s) at desired concentrations
-
Small, sealable glass vials
-
Oven or heating block capable of maintaining a constant temperature (e.g., 50-60°C)
-
Analytical instrument for monitoring polymerization (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Gel Permeation Chromatography (GPC))
Procedure:
-
Prepare samples of 4-VBGE with different inhibitors and/or different concentrations of the same inhibitor. Include a control sample with no inhibitor.
-
Dispense equal volumes of each sample into separate, labeled glass vials.
-
If an inert atmosphere is desired, sparge the vials with nitrogen or argon before sealing.
-
Place the sealed vials in an oven at a constant elevated temperature (e.g., 50°C).
-
At predetermined time intervals (e.g., 24, 48, 72, 168 hours), remove one vial of each sample from the oven and allow it to cool to room temperature.
-
Analyze the samples to determine the extent of polymerization. This can be done by monitoring the decrease in monomer concentration (GC-MS) or the formation of polymer (GPC).
-
Plot the monomer concentration versus time for each sample to compare the effectiveness of the different inhibitor conditions.
Visualizations
Optimizing reaction conditions for high yield of 4-Vinylbenzyl glycidyl ether
Answering the complex challenges of specialty chemical synthesis requires a blend of deep mechanistic understanding and practical, field-tested knowledge. This Technical Support Center is designed for professionals engaged in the synthesis of 4-Vinylbenzyl glycidyl ether (4-VBGE), a valuable monomer used in the development of advanced polymers, coatings, and functional materials.
Our goal is to move beyond simple protocols and provide a comprehensive resource that explains the causality behind experimental choices. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, mirroring the interactive and problem-solving approach of a dedicated application scientist.
Frequently Asked Questions (FAQs): Synthesis & Optimization
What is the optimal and most reliable synthetic route for producing this compound (4-VBGE)?
The most robust and widely employed method for synthesizing 4-VBGE is a modified Williamson Ether Synthesis. This pathway involves the reaction of 4-vinylbenzyl chloride (4-VBC) with glycidol . The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the alkoxide, formed by deprotonating glycidol, attacks the electrophilic benzylic carbon of 4-VBC, displacing the chloride leaving group.[1][2][3]
This route is favored over alternatives due to the commercial availability of the starting materials and the relatively straightforward, high-yielding nature of the Williamson ether synthesis when applied to primary halides like 4-VBC.[2][4]
To visualize the overall process, consider the following workflow:
How do I select the appropriate base, solvent, and catalyst for the reaction?
The choice of base, solvent, and catalyst system is critical for maximizing yield and minimizing side reactions. These components work in concert to facilitate the desired SN2 pathway.
-
Base Selection: The primary role of the base is to deprotonate glycidol to form the nucleophilic glycidoxide anion.
-
Sodium Hydride (NaH): This is an excellent choice. As a strong, non-nucleophilic base, it irreversibly deprotonates the alcohol to form the alkoxide and hydrogen gas.[1][2] It is typically used in an anhydrous polar aprotic solvent like THF or DMF.
-
Sodium Hydroxide (NaOH) with a Phase-Transfer Catalyst (PTC): A more cost-effective and scalable approach involves using concentrated aqueous NaOH with a phase-transfer catalyst. The PTC, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), transports the hydroxide ion into the organic phase to deprotonate glycidol, or transports the resulting alkoxide from the aqueous/interphase region into the organic phase to react with 4-VBC.[5][6]
-
-
Solvent System: The solvent must dissolve the reactants and facilitate the SN2 mechanism.
-
Polar Aprotic Solvents: Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are ideal choices. They effectively solvate the cation (e.g., Na⁺) while leaving the alkoxide anion relatively "naked" and highly nucleophilic, thus accelerating the SN2 reaction.[2]
-
Two-Phase System: When using NaOH, a water-immiscible organic solvent like toluene or dichloromethane is required to create the two-phase system necessary for phase-transfer catalysis.[5]
-
-
Catalyst:
The reaction mechanism is illustrated below:
What are the optimal quantitative conditions (stoichiometry, temperature, time) for maximizing yield?
Optimizing quantitative parameters is key to pushing the reaction equilibrium towards the product and achieving high yields. Below is a summary of recommended starting conditions, which should be further optimized for your specific setup.
| Parameter | Recommended Value | Rationale & Expert Insights |
| Glycidol to 4-VBC Ratio | 1.1 - 1.5 : 1.0 (molar) | A slight excess of the glycidol alkoxide ensures the complete consumption of the more expensive 4-VBC starting material. |
| Base to Glycidol Ratio | 1.0 - 1.2 : 1.0 (molar) | A small excess of the base ensures complete deprotonation of the glycidol. Insufficient base will leave unreacted alcohol, reducing the effective nucleophile concentration. |
| Phase-Transfer Catalyst | 1-5 mol% (relative to 4-VBC) | PTCs are catalytic by nature. A loading of 1-5 mol% is typically sufficient to achieve a high reaction rate. Higher loadings offer diminishing returns and can complicate purification.[6] |
| Polymerization Inhibitor | 100-500 ppm (e.g., 4-tert-butylcatechol) | Crucial for success. 4-VBC and the 4-VBGE product are highly prone to spontaneous polymerization, especially with heat.[8] An inhibitor is mandatory to prevent oligomer/polymer formation, which drastically reduces yield and makes purification difficult. |
| Reaction Temperature | 25°C - 60°C | Moderate temperatures are optimal. Lower temperatures (e.g., room temperature) favor the SN2 pathway and suppress polymerization. Higher temperatures can increase the reaction rate but also significantly increase the risk of polymerization and other side reactions.[8] |
| Reaction Time | 4 - 24 hours | Reaction progress should be monitored by TLC or GC-MS. The reaction is typically complete within this timeframe, depending on the temperature and catalyst efficiency. |
Troubleshooting Guide: Common Issues & Solutions
My reaction yield is consistently low. What are the most common causes?
Low yield is a frequent issue that can often be traced back to a few key areas. Use the following logic tree to diagnose the problem:
In-depth analysis:
-
Incomplete Deprotonation: If using NaH, ensure it is fresh and highly active (it degrades on exposure to moisture). If using NaOH/PTC, ensure the NaOH solution is sufficiently concentrated (e.g., 50% w/w) to drive the equilibrium.
-
Presence of Water: The glycidoxide anion is a strong base and will be quenched by water. If using the NaH route, ensure all glassware is oven-dried and solvents are anhydrous.
-
Inactive Catalyst: If using a PTC, ensure it has not degraded. The efficiency of PTCs can be compromised by impurities.
-
Sub-optimal Temperature: While high temperatures are risky, a reaction that is too cold may proceed too slowly to be practical. Gentle heating to 40-50°C can be beneficial, provided a polymerization inhibitor is present.
I'm observing a significant amount of solid/viscous material in my reaction flask. What is it and how can I prevent it?
This is almost certainly due to the uncontrolled polymerization of the vinyl group present in both the 4-VBC starting material and the 4-VBGE product.[8] This is the most common and destructive side reaction.
Prevention is the best strategy:
-
Always Use an Inhibitor: Add a radical inhibitor like 4-tert-butylcatechol (TBC) or hydroquinone monomethyl ether (MEHQ) to the 4-VBC before starting the reaction.
-
Maintain Moderate Temperature: Avoid excessive heating. The rate of polymerization increases exponentially with temperature.
-
Exclude Oxygen: While counterintuitive, some radical polymerizations can be initiated by peroxides formed in the presence of oxygen. Performing the reaction under an inert atmosphere (Nitrogen or Argon) is good practice.[9]
-
Use Fresh Monomer: 4-VBC can polymerize upon storage.[8] It is best to use freshly distilled or recently purchased material that has been stored properly (refrigerated, in the dark, with inhibitor).
The competing pathways of desired etherification versus undesired polymerization are shown below:
My final product is impure after workup. What are the likely side products and how can I purify the material?
Besides polymers, several small-molecule impurities can form.
Common Side Products:
-
Unreacted 4-Vinylbenzyl Chloride: Due to incomplete reaction.
-
Unreacted Glycidol: From using a large excess or incomplete reaction.
-
4-Vinylbenzyl Alcohol: Formed by the hydrolysis of 4-VBC if excess water is present, especially under basic conditions.
-
Glycidol Dimer/Oligomers: The glycidoxide anion can attack another molecule of glycidol, opening its epoxide ring. This is minimized by adding the base to the glycidol first, then slowly adding the 4-VBC.
Purification Protocol:
Flash column chromatography is the most effective method for removing these impurities.[9]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent gradient is typically used. Start with a low polarity mixture like Hexane/Ethyl Acetate (e.g., 95:5) and gradually increase the polarity.
-
Unreacted 4-VBC will elute first (it is less polar).
-
The desired product, 4-VBGE, will elute next.
-
More polar impurities like glycidol and 4-vinylbenzyl alcohol will elute last or remain on the column.
-
-
Monitoring: Use Thin Layer Chromatography (TLC) with a UV lamp (to visualize the aromatic rings) and a potassium permanganate stain (to visualize the vinyl and ether groups) to identify the fractions containing the pure product.
-
Post-Purification: After combining the pure fractions and removing the solvent under reduced pressure, add a small amount of polymerization inhibitor to the final product for storage.
Experimental Protocol: Optimized Synthesis of 4-VBGE
This protocol is a robust starting point for laboratory-scale synthesis.
Materials:
-
Glycidol (1.1 eq)
-
4-Vinylbenzyl chloride (1.0 eq), inhibited
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
4-tert-butylcatechol (inhibitor)
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer.
-
Alkoxide Formation: Cool the flask to 0°C using an ice bath. Carefully add the sodium hydride to the THF. In the dropping funnel, prepare a solution of glycidol in a small amount of anhydrous THF. Add the glycidol solution dropwise to the NaH suspension over 30 minutes, ensuring the temperature does not exceed 5°C. Hydrogen gas will evolve.
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete deprotonation. Prepare a solution of 4-vinylbenzyl chloride (containing ~200 ppm inhibitor) in anhydrous THF and add it dropwise to the reaction mixture at 0°C.
-
Monitoring: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 12-24 hours. Monitor the disappearance of 4-VBC using TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and very slowly add saturated aqueous NH₄Cl to quench the excess NaH.
-
Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure at low temperature (<35°C) to obtain the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient as described in the troubleshooting section above.
-
Storage: Add a small amount of inhibitor (~200 ppm) to the purified 4-VBGE and store it in a dark bottle at 4°C.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. biomedres.us [biomedres.us]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Exploring the Versatility and Applications of 4-Vinylbenzyl Chloride in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Inhibiting Homopolymerization During Post-Polymerization Modification
Introduction
Welcome to the technical support center for post-polymerization modification. This guide is designed for researchers, scientists, and drug development professionals who are working to functionalize existing polymers. Post-polymerization modification is a powerful technique for creating novel materials with tailored properties.[1][2][3] However, a significant challenge in this process is the undesired homopolymerization of the modifying agent, which can lead to complex product mixtures, reduced efficiency, and difficulties in purification.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you successfully inhibit homopolymerization and achieve clean, efficient modification of your polymers.
Fundamental Principles: The Race Between Modification and Homopolymerization
Post-polymerization modification often involves reacting a functional polymer with a monomeric modifying agent. When radical-based chemistries are employed, such as in thiol-ene additions, the radicals generated can either initiate the desired grafting reaction or they can initiate the polymerization of the modifying agent itself.[4] This competition is at the heart of the challenge.
The primary strategies to favor the desired modification over homopolymerization are:
-
Choosing Orthogonal Chemistries: Employing reactions that are highly selective and do not generate side products or initiate unwanted polymerization. "Click" chemistry is a prime example of this approach.[5][6][7]
-
Kinetic Control: Adjusting reaction conditions (temperature, concentration, etc.) to favor the modification reaction, which may have different kinetic requirements than the polymerization reaction.[8]
-
Inhibition: Adding a chemical agent that selectively scavenges the radicals that would otherwise lead to homopolymerization.[9][10][11]
Frequently Asked Questions (FAQs)
Q1: My GPC/SEC analysis shows a bimodal or multimodal distribution after my modification reaction. What does this mean?
A1: A multimodal distribution in your GPC/SEC trace is a strong indicator that homopolymerization has occurred. The peak corresponding to your original polymer should shift to a higher molecular weight, but the appearance of new, lower molecular weight peaks suggests the formation of homopolymers from your modifying agent.
Q2: I'm seeing a significant amount of insoluble gel in my reaction vessel. What's causing this?
A2: Gel formation is often a result of cross-linking side reactions, which can be initiated by the same radicals that cause homopolymerization. This is particularly common when using multifunctional modifying agents.
Q3: Can I just add more initiator to speed up the modification and outcompete homopolymerization?
A3: Generally, no. Increasing the initiator concentration will likely increase the rate of both the desired modification and the undesired homopolymerization. It can often make the problem worse. A more effective approach is to optimize the initiator-to-inhibitor ratio.
Q4: How do I remove a polymerization inhibitor before my next reaction step?
A4: The method for removing an inhibitor depends on its chemical nature. Phenolic inhibitors like hydroquinone can often be removed by an alkaline wash, which converts them to water-soluble salts.[9][10] Other inhibitors may be removed by column chromatography or by distilling the monomer if it is volatile.[9]
Troubleshooting Guides
Scenario 1: Radical-Mediated Modification (e.g., Thiol-Ene Chemistry)
You are attempting to functionalize a polymer with pendant alkene groups using a thiol-containing molecule and a radical initiator (e.g., AIBN). Your analysis shows significant homopolymer formation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for radical-mediated modifications.
Detailed Explanation:
-
Oxygen Control is Critical: Oxygen is a well-known inhibitor of radical polymerizations.[12][13][14][15] In this context, it can react with the carbon-centered radicals needed for the desired modification, terminating the chain. Paradoxically, the peroxy radicals formed can sometimes initiate unwanted side reactions. Ensuring a truly inert atmosphere is the first and most crucial step.
-
Strategic Use of Inhibitors: While it seems counterintuitive to add an inhibitor to a radical reaction, the key is to use a retarder or a controlled amount of an inhibitor. These compounds preferentially react with the highly reactive radicals that lead to homopolymerization, while still allowing the desired modification to proceed.
-
BHT (Butylated Hydroxytoluene): A phenolic inhibitor that acts as a hydrogen donor to terminate radical chains.[16][17] It is effective but may slow down the primary reaction.
-
TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl): A stable radical that reversibly traps carbon-centered radicals.[18][19][20] This can create a controlled/"living" radical environment that favors addition over propagation.
-
-
Kinetic and Temperature Control: Homopolymerization is often a higher-order reaction with respect to monomer concentration. By reducing the concentration of the modifying agent or adding it slowly over time, you can disfavor this side reaction. Lowering the temperature can also help, as side reactions often have a higher activation energy than the desired modification.[4]
Scenario 2: "Grafting To" Reactions with Reactive Monomers
You are attempting to attach a pre-made polymer chain with a reactive end-group (e.g., an acrylate) to a surface or another polymer backbone. The monomeric unit at the chain end is polymerizing with other chains, leading to cross-linking.
Troubleshooting Strategy:
-
Switch to Orthogonal Chemistry: This is the most robust solution. Instead of using a polymerizable group for attachment, modify the end-group of your pre-made polymer to a group that reacts via a highly selective, non-radical pathway.
-
Click Chemistry: Convert the chain end to an azide or alkyne. The subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) is highly efficient and orthogonal, meaning it won't interfere with other functional groups or initiate polymerization.[5][7]
-
Thiol-Michael Addition: If your backbone has activated double bonds (e.g., maleimides), a thiol-terminated polymer can be attached under mild, base-catalyzed conditions without radical initiation.
-
-
Use a Scavenger Resin: If you must use a less selective chemistry, after the reaction is complete, you can add a scavenger resin to remove unreacted starting material. For example, a resin with primary amine functionality can be used to scavenge excess acylating agents.[21]
Decision Diagram for "Grafting To"
Caption: Decision-making process for troubleshooting "grafting to" reactions.
Experimental Protocols
Protocol 1: General Procedure for Inhibiting Homopolymerization in a Radical Thiol-Ene Modification
This protocol provides a starting point for the modification of a polymer containing pendant double bonds (e.g., polybutadiene or a custom methacrylate copolymer) with a thiol.
-
Polymer Preparation: Dissolve the starting polymer (1.0 eq) in a suitable anhydrous solvent (e.g., THF, Dioxane) in a Schlenk flask.
-
Degassing: Subject the solution to a minimum of three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.[12][14]
-
Reagent Preparation: In a separate flask, prepare a solution of the thiol modifying agent (1.5 eq), the radical initiator (e.g., AIBN, 0.1 eq), and the inhibitor (e.g., BHT, 0.01 eq) in the same degassed solvent.
-
Reaction: Under a positive pressure of inert gas (Argon or Nitrogen), add the reagent solution to the polymer solution.
-
Incubation: Heat the reaction to the desired temperature (e.g., 60-70 °C for AIBN) and allow it to proceed for the determined reaction time (e.g., 12-24 hours). Monitor the reaction progress using an appropriate technique (e.g., NMR, IR spectroscopy).
-
Work-up: Once the reaction is complete, cool the solution to room temperature. Precipitate the polymer by adding the solution dropwise into a non-solvent (e.g., cold methanol or hexane).
-
Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a small amount of the reaction solvent and re-precipitate to remove any remaining unreacted reagents and homopolymer. Repeat this step 2-3 times.
-
Drying and Characterization: Dry the purified polymer under vacuum. Characterize the final product using GPC/SEC (to check for molecular weight distribution and absence of homopolymer) and NMR/FTIR (to confirm successful modification).
Data Summary Table
| Inhibitor | Chemical Class | Mechanism of Action | Typical Concentration (wt% vs Monomer) | Notes |
| Hydroquinone (HQ) | Phenolic | Hydrogen donor, reacts with peroxy radicals.[22] | 0.01 - 0.1% | Requires oxygen to be effective. Can be removed with a base wash.[9][22] |
| BHT | Phenolic | Scavenges free radicals by donating a hydrogen atom.[16][17] | 0.01 - 0.5% | Commonly used for storage and processing.[10][23] |
| TEMPO | Stable Nitroxide Radical | Reversibly traps carbon-centered radicals, acting as a controlling agent.[18][19][20][24] | 0.05 - 1.0% | Highly effective for radical polymerizations. Can be used for "living" polymerizations.[19][25] |
| Oxygen | - | Reacts with active radicals to form less reactive peroxy radicals, terminating chains.[12][13][14] | Variable (atmospheric) | Can be both an inhibitor and an initiator of side reactions.[12][19] Generally should be excluded. |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Post-polymerization modification of monomer units - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. Synthesis of functional polymers by post-polymerization modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Applications of Orthogonal, “Click” Chemistries in the Synthesis of Functional Soft Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. Gaining Structural Control by Modification of Polymerization Rate in Ring-Opening Polymerization-Induced Crystallization-Driven Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 10. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. radtech.org [radtech.org]
- 14. par.nsf.gov [par.nsf.gov]
- 15. [PDF] Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. benchchem.com [benchchem.com]
- 19. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 20. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. books.rsc.org [books.rsc.org]
- 22. chempoint.com [chempoint.com]
- 23. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Controlling the Degree of Functionalization in Post-Polymerization Modification
Welcome to the technical support center for post-polymerization modification (PPM). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you gain precise control over the degree of functionalization in your polymer systems. As Senior Application Scientists, we have compiled this resource based on established principles and field-proven insights to help you navigate the common challenges encountered during your experiments.
Introduction to Post-Polymerization Modification
Post-polymerization modification is a powerful and versatile strategy for synthesizing functional polymers.[1] It involves the chemical modification of a precursor polymer, allowing for the introduction of a wide range of functional groups that might otherwise be incompatible with the initial polymerization conditions.[2][3] A significant advantage of this approach is the ability to create a library of polymers with identical chain lengths and dispersity but varying functionalities, which is invaluable for systematic structure-property relationship studies.[4] However, achieving a precise and reproducible degree of functionalization can be challenging. This guide will address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors that control the degree of functionalization in post-polymerization modification?
The degree of functionalization is primarily influenced by a combination of stoichiometric control, reaction kinetics, and the accessibility of reactive sites on the polymer chain. Key factors include:
-
Stoichiometry of Reactants: The molar ratio of the functionalizing agent to the reactive sites on the polymer is a fundamental parameter.[5] An excess of the functionalizing agent is often used to drive the reaction towards completion, but this can lead to challenges in purification. Conversely, a limiting amount of the agent can be used to target a specific, lower degree of functionalization.[6]
-
Reaction Conditions: Temperature, reaction time, and catalyst concentration directly impact the reaction rate and equilibrium.[5] Higher temperatures and longer reaction times generally lead to higher degrees of functionalization, but they can also promote side reactions or polymer degradation.
-
Solvent System: The choice of solvent is crucial. It must be able to dissolve both the polymer and the functionalizing agent while not interfering with the reaction. The solvent can also influence the conformation of the polymer chain in solution, affecting the accessibility of reactive sites.
-
Nature of the Reactive Group: The inherent reactivity of the functional groups on both the polymer and the modifying agent plays a significant role. Highly efficient and orthogonal reactions, such as "click" chemistry, are often preferred to ensure high yields and minimal by-products.[3]
-
Steric Hindrance: The accessibility of reactive sites on the polymer backbone can be limited by steric hindrance from bulky side chains or the polymer's conformation in solution.
Q2: How can I minimize side reactions during post-polymerization modification?
Minimizing side reactions is essential for obtaining a well-defined functionalized polymer. Here are some strategies:
-
Use of Protecting Groups: Protecting groups are chemical moieties that are temporarily attached to a functional group to render it inert during a specific chemical transformation.[7][8] This is particularly useful when the functionalizing agent or the polymer contains multiple reactive sites that could lead to undesired cross-linking or side-product formation.[] The protecting group should be stable under the modification conditions and easily removable afterward without affecting the rest of the molecule.[10]
-
Orthogonal Chemistry: Employing "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-ene reactions, can significantly reduce side reactions.[11] These reactions are highly specific, proceed with high yields under mild conditions, and are tolerant of a wide range of other functional groups.[1]
-
Optimization of Reaction Conditions: Carefully controlling the reaction temperature, time, and catalyst loading can help to favor the desired reaction pathway over potential side reactions. It is often beneficial to perform small-scale kinetic studies to determine the optimal conditions.
Q3: What are the most reliable methods for characterizing the degree of functionalization?
Accurate determination of the degree of functionalization is critical for understanding the structure-property relationships of your material. A combination of techniques is often recommended for a comprehensive analysis:
| Characterization Technique | Principle | Advantages | Limitations |
| ¹H NMR Spectroscopy | Compares the integration of proton signals from the polymer backbone to those of the newly introduced functional group. | Provides a quantitative measure of the average degree of functionalization across the entire polymer sample. | Signal overlap can complicate analysis. Not suitable for insoluble polymers. |
| FTIR Spectroscopy | Monitors the appearance of characteristic vibrational bands of the new functional group and the disappearance of the precursor's reactive group. | A quick and straightforward method for qualitative confirmation of the modification. | Generally not quantitative. |
| UV-Vis Spectroscopy | Applicable if the introduced functional group has a unique chromophore. The degree of functionalization can be determined using a calibration curve. | Highly sensitive and quantitative. | Limited to systems with a suitable chromophore. |
| Elemental Analysis | Measures the elemental composition (e.g., C, H, N, S) of the polymer. | Provides a bulk, quantitative measure of the degree of functionalization. | Requires pure samples and can be sensitive to impurities. |
| MALDI-TOF Mass Spectrometry | Can be used to analyze the mass of the polymer chains and confirm the addition of the functional group, particularly for end-group functionalization.[12] | Provides detailed information about the molecular weight distribution and end-group fidelity. | Can be challenging for high molecular weight or polydisperse polymers. |
| Thermal Analysis (DSC/TGA) | Changes in the glass transition temperature, melting point, or decomposition temperature can indicate successful functionalization.[13] | Provides information on how the modification affects the thermal properties of the polymer. | Indirect method for quantifying the degree of functionalization. |
Troubleshooting Guide
Problem 1: Low or Incomplete Degree of Functionalization
Possible Causes:
-
Insufficient Stoichiometry: The molar ratio of the functionalizing agent to the polymer's reactive sites may be too low.
-
Poor Solubility: The polymer or the functionalizing agent may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture.
-
Steric Hindrance: The reactive sites on the polymer may be sterically inaccessible.
-
Low Reactivity: The intrinsic reactivity of the functional groups may be low under the chosen reaction conditions.
-
Catalyst Deactivation: The catalyst, if used, may have been deactivated by impurities or side reactions.
Solutions:
-
Increase Stoichiometry: Gradually increase the molar excess of the functionalizing agent. Monitor the reaction progress to find the optimal ratio that balances a high degree of functionalization with ease of purification.
-
Improve Solubility: Screen different solvents or solvent mixtures. In some cases, increasing the reaction temperature can improve solubility.
-
Overcome Steric Hindrance: Consider using a smaller functionalizing agent or introducing a flexible spacer between the polymer backbone and the reactive site.
-
Enhance Reactivity: Increase the reaction temperature or extend the reaction time. If applicable, use a more efficient catalyst.
-
Ensure Catalyst Activity: Use fresh, high-purity catalyst. Ensure all reactants and solvents are free of impurities that could poison the catalyst.
Problem 2: Polymer Degradation or Cross-linking
Possible Causes:
-
Harsh Reaction Conditions: High temperatures, prolonged reaction times, or the use of aggressive reagents can lead to chain scission or cross-linking.
-
Side Reactions: The functionalizing agent or by-products may react with the polymer backbone.
-
Presence of Multifunctional Reagents: Impurities in the functionalizing agent with more than one reactive site can act as cross-linkers.
Solutions:
-
Milder Reaction Conditions: Lower the reaction temperature and shorten the reaction time. Perform a time-course study to find the point of maximum functionalization before degradation becomes significant.
-
Use of Protecting Groups: As discussed in the FAQs, protecting groups can shield sensitive functionalities on the polymer backbone from unwanted reactions.[7][14]
-
Purify Reagents: Ensure the purity of the functionalizing agent to remove any multifunctional impurities.
-
Choose a More Selective Reaction: Employing highly selective chemistries like "click" reactions can minimize side reactions that lead to degradation or cross-linking.
Problem 3: Difficulty in Purifying the Functionalized Polymer
Possible Causes:
-
Excess Reagents: A large excess of the functionalizing agent can be difficult to remove completely.
-
Similar Solubility: The functionalized polymer and the unreacted reagents or by-products may have similar solubility profiles, making separation by precipitation challenging.
-
Formation of Emulsions: During workup, the functionalized polymer may form stable emulsions, complicating phase separation.
Solutions:
-
Optimize Stoichiometry: Use the minimum necessary excess of the functionalizing agent to achieve the desired degree of functionalization.
-
Precipitation in a Non-solvent: This is the most common method for polymer purification. Systematically screen different non-solvents to find one that selectively precipitates the polymer while keeping impurities in solution. Multiple re-precipitation steps may be necessary.
-
Dialysis/Tangential Flow Filtration (TFF): For water-soluble polymers, dialysis or TFF are effective methods for removing small molecule impurities.
-
Size Exclusion Chromatography (SEC): Preparative SEC can be used to separate the polymer from low molecular weight impurities, although it is less practical for large-scale reactions.
-
Use of Scavenger Resins: Resins with functional groups that selectively bind to the excess reagent can be used to purify the reaction mixture.
Experimental Protocols
Protocol 1: General Procedure for Post-Polymerization Modification via Amidation of an Activated Ester Polymer
This protocol describes the functionalization of a poly(pentafluorophenyl acrylate) (pPFPA) with a primary amine.
Materials:
-
Poly(pentafluorophenyl acrylate) (pPFPA)
-
Amine functionalizing agent (e.g., N-(2-aminoethyl)morpholine)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (as a base)
-
Diethyl ether (or another suitable non-solvent for precipitation)
-
Nitrogen or Argon gas supply
Procedure:
-
Dissolution: In a flame-dried Schlenk flask under an inert atmosphere, dissolve pPFPA in anhydrous DMF to a concentration of approximately 10-20 mg/mL.
-
Addition of Base: Add the base (e.g., TEA) to the polymer solution (approximately 1.2 equivalents with respect to the amine).
-
Addition of Functionalizing Agent: In a separate vial, dissolve the amine functionalizing agent (1.5 equivalents per pPFPA repeat unit) in a small amount of anhydrous DMF. Add this solution dropwise to the stirred polymer solution at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by FTIR to observe the disappearance of the activated ester peak and the appearance of the amide peak.
-
Purification:
-
Precipitate the polymer by slowly adding the reaction mixture to a large excess of a stirred non-solvent (e.g., diethyl ether).
-
Isolate the precipitated polymer by centrifugation or filtration.
-
Wash the polymer with fresh non-solvent to remove residual impurities.
-
Repeat the dissolution and precipitation steps two more times to ensure high purity.
-
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
-
Characterization: Characterize the dried polymer using ¹H NMR to determine the degree of functionalization and by GPC to confirm that no significant degradation or cross-linking has occurred.
Visualizing Key Concepts
Factors Influencing the Degree of Functionalization
Caption: Key factors influencing the degree of functionalization.
Troubleshooting Workflow for Low Functionalization
Caption: A systematic workflow for troubleshooting low functionalization.
References
- 1. Synthesis of functional polymers by post-polymerization modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Post-polymerization modification of monomer units - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. fiveable.me [fiveable.me]
- 6. youtube.com [youtube.com]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. Protective Groups [organic-chemistry.org]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. researchgate.net [researchgate.net]
- 12. MALDI-TOF Characterization of Functionalized Polymers [sigmaaldrich.cn]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
How to control the molecular weight of poly(4-vinylbenzyl glycidyl ether)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(4-vinylbenzyl glycidyl ether). The following sections address common issues encountered during polymerization and offer solutions for controlling the molecular weight of the polymer.
Frequently Asked Questions (FAQs)
Q1: How can I control the molecular weight of poly(this compound)?
A1: The molecular weight of poly(this compound) is primarily controlled by the polymerization technique and the reaction conditions. Living or controlled polymerization methods are highly recommended for precise molecular weight control. These methods include:
-
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: This technique allows for the synthesis of polymers with a predictable molecular weight and a narrow molecular weight distribution.[1][2][3][4] The molecular weight is controlled by the ratio of monomer to chain transfer agent (CTA).
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another controlled radical polymerization method that enables the synthesis of well-defined polymers.[5][6][7] The molecular weight is determined by the ratio of consumed monomer to the initiator concentration.[5]
-
Anionic Polymerization: This living polymerization technique can produce polymers with predictable molecular weights and very narrow polydispersity.[8][9][10] The molecular weight is controlled by the monomer-to-initiator ratio.[11]
In general, for these controlled polymerization techniques, a higher monomer-to-initiator (or CTA) ratio will result in a higher molecular weight polymer.[5][12][13]
Q2: What is the effect of initiator concentration on the molecular weight?
A2: In conventional free-radical polymerization, a higher initiator concentration leads to a greater number of polymer chains being initiated simultaneously. This results in a lower average molecular weight as the available monomer is distributed among more growing chains.[12] Conversely, a lower initiator concentration will produce higher molecular weight polymers.[12][13] In controlled polymerizations like ATRP, the number-average molecular weight is inversely proportional to the initial initiator concentration for a given amount of monomer.[5][13]
Q3: Why is my polymer's molecular weight distribution (polydispersity index - PDI) broad?
A3: A broad PDI (typically > 1.2) indicates a lack of control during the polymerization process. Several factors can contribute to this:
-
Inefficient Initiation: If the initiation process is slow compared to propagation, polymer chains will start growing at different times, leading to a wide range of chain lengths.[14]
-
Chain Transfer Reactions: Chain transfer to monomer, polymer, or solvent can terminate a growing chain and initiate a new one, leading to a broader molecular weight distribution.[14][15]
-
Termination Reactions: In uncontrolled radical polymerizations, termination reactions like coupling and disproportionation are significant, contributing to a broad PDI.[16]
-
Impurities: Impurities in the monomer, solvent, or initiator can interfere with the polymerization process and lead to a loss of control.[1] It has been noted that impurities can have a detrimental effect on polymerization control.[1]
Q4: Can the choice of solvent affect the polymerization?
A4: Yes, the solvent can significantly impact the polymerization. In ATRP, for instance, various solvents like toluene, anisole, and dimethylformamide (DMF) have been used.[16] The choice of solvent can affect catalyst solubility and the rate of polymerization.[16] In anionic polymerization, the solvent polarity can influence the aggregation state of the initiator and the reactivity of the growing polymer chains.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Lower than expected molecular weight | High initiator or chain transfer agent concentration. Presence of impurities acting as chain transfer agents (e.g., water).[14] Chain transfer to solvent. | Decrease the concentration of the initiator or chain transfer agent. Ensure all reagents and solvents are rigorously purified and dried.[14] Select a solvent with a lower chain transfer constant. |
| Higher than expected molecular weight | Inefficient initiation, where not all initiator molecules start a polymer chain.[14] Low initiator concentration in a conventional free-radical polymerization. | Ensure the initiator is fully dissolved and activated at the reaction temperature. In a controlled polymerization, verify the purity and concentration of the initiator. In a conventional polymerization, increase the initiator concentration. |
| Broad polydispersity index (PDI > 1.2) | Slow initiation compared to propagation.[14] Significant chain transfer or termination reactions.[14][15][16] Impurities in the reaction mixture.[1] | Use a more efficient initiator or adjust the reaction conditions (e.g., temperature) to favor faster initiation. For controlled polymerizations, ensure the equilibrium between active and dormant species is rapid. Purify the monomer, solvent, and initiator prior to use.[1] |
| Inconsistent solubility of the final polymer | High molecular weight or crosslinking.[17] | Adjust the polymerization conditions to target a lower molecular weight. Ensure the monomer is free of difunctional impurities that can cause crosslinking.[1] |
Experimental Protocols
RAFT Polymerization of this compound
This protocol is a general guideline for the RAFT polymerization of this compound to achieve a controlled molecular weight.
Materials:
-
This compound (4VPGE), purified
-
Butyl 1-phenylethyl trithiocarbonate (BPT) as Chain Transfer Agent (CTA)
-
1,1'-Azobis(cyclohexanecarbonitrile) (V-40) or another suitable radical initiator
-
Anisole or another suitable solvent
Procedure:
-
Monomer Purification: It is crucial to purify the 4VPGE monomer to remove any impurities that could negatively impact polymerization control.[1]
-
Reaction Setup: In a Schlenk flask, dissolve the desired amounts of 4VPGE, BPT, and the radical initiator in anisole. The ratio of [Monomer]/[CTA] will determine the target molecular weight.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir for the specified reaction time.[1]
-
Termination and Precipitation: After the desired time, cool the reaction to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent like diethyl ether.[1]
-
Purification and Drying: Collect the precipitated polymer by filtration, redissolve it in a small amount of a suitable solvent (e.g., THF), and re-precipitate. Dry the purified polymer under vacuum until a constant weight is achieved.
Data Presentation
The following table illustrates the relationship between the monomer-to-initiator ratio and the resulting molecular weight and PDI for the anionic polymerization of a protected 4-hydroxystyrene derivative, which is structurally similar to this compound. This demonstrates the level of control achievable with living polymerization techniques.
| Entry | Monomer:Initiator Ratio | Target Mn ( g/mol ) | Observed Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 50:1 | 9,600 | 9,500 | ≤ 1.05 |
| 2 | 100:1 | 19,200 | 19,000 | ≤ 1.06 |
| 3 | 200:1 | 38,400 | 38,000 | ≤ 1.08 |
| 4 | 350:1 | 67,200 | 67,000 | ≤ 1.09 |
Data adapted from a protocol for the anionic polymerization of a similar vinyl monomer, demonstrating the principle of molecular weight control.[11]
Visualizations
Caption: General experimental workflow for controlled polymerization.
Caption: Troubleshooting decision tree for molecular weight control.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. Thermal and living anionic polymerization of 4-vinylbenzyl piperidine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. eresearchco.com [eresearchco.com]
- 10. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
Avoiding cross-linking during modification of the epoxide ring
Welcome to the Technical Support Center for Epoxide Chemistry. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to manage and prevent cross-linking during the modification of epoxide rings.
Frequently Asked Questions (FAQs)
Q1: What is cross-linking in the context of epoxide ring modification?
Cross-linking is the formation of a network structure, often leading to a polymer gel or insoluble product. In epoxide chemistry, it typically occurs when a multifunctional nucleophile (e.g., a primary amine) reacts with multiple epoxide molecules, or a multifunctional epoxide reacts with multiple nucleophiles.[1] A primary amine, for instance, has two active hydrogens. After the first reaction with an epoxide ring, it forms a secondary amine, which can then react with a second epoxide molecule.[2][3] This process connects different molecules, leading to a three-dimensional network instead of a simple one-to-one addition product.
Q2: Why is it critical to avoid cross-linking in my experiment?
In many applications, particularly in pharmaceuticals and bioconjugation, the goal is a specific, well-defined product where one nucleophile is attached to one epoxide (a "mono-adduct"). Uncontrolled cross-linking leads to a mixture of products with varying molecular weights, insolubility, and altered biological or chemical properties. This can complicate purification, reduce the yield of the desired compound, and render the final product unsuitable for its intended application.[4]
Q3: What are the primary causes of unintentional cross-linking?
The main factors that promote cross-linking are:
-
Multifunctional Reactants: Using nucleophiles with more than one reactive site (e.g., primary amines, diamines) or epoxides with more than one epoxy group.[1][2]
-
Inappropriate Stoichiometry: The ratio of nucleophile to epoxide is critical. An excess of the epoxide or using near-equimolar amounts of multifunctional reactants can drive the reaction towards polymerization.[5][6]
-
High Reaction Concentrations: Higher concentrations increase the probability of intermolecular reactions, favoring the formation of a cross-linked network.
-
Elevated Temperatures: Higher temperatures can accelerate side reactions, including the reaction of the newly formed secondary amine with another epoxide.[7]
-
Presence of Catalysts: While catalysts can be beneficial, some may also promote side reactions or the continued reaction of secondary amines, leading to cross-linking.[6]
Q4: How does the choice of a primary vs. a secondary amine affect cross-linking?
A primary amine (
R-NH2
) has two active hydrogens and can react with two epoxide molecules. The first reaction forms a secondary amine, which is itself nucleophilic and can react again to form a tertiary amine, creating a branch point for cross-linking.[3] A secondary amine (R2-NH
Q5: Can a protecting group strategy prevent cross-linking with primary amines?
Yes. A protecting group can be used to temporarily block one of the reactive sites on a molecule.[8][9] For a primary amine, a suitable protecting group, such as a carbamate (e.g., Boc or Cbz), can be introduced to convert the primary amine into a non-nucleophilic group.[10] This allows the remaining functional groups in the molecule to react selectively. After the desired reaction with the epoxide is complete, the protecting group is removed ("deprotected") to reveal the original amine functionality, now as part of the mono-adduct product.[11] This multi-step process ensures that the amine only reacts once.[8]
Troubleshooting Guide
Problem: My reaction has formed a gel or an insoluble precipitate.
This is a classic sign of extensive cross-linking, where a polymer network has formed.
| Possible Cause | Recommended Solution |
| Incorrect Stoichiometry | The ratio of reactants is promoting polymerization. If using a multifunctional nucleophile (like a diamine), try using a large excess of the nucleophile relative to the epoxide. This statistically favors the reaction of only one functional group per nucleophile molecule.[5][12] |
| High Reactant Concentration | High concentrations favor intermolecular reactions. Perform the reaction under high-dilution conditions. This can be achieved by using a larger volume of solvent and adding one of the reactants slowly (e.g., via a syringe pump) to the other to keep its instantaneous concentration low. |
| Elevated Reaction Temperature | The reaction may be proceeding too quickly and uncontrollably, or side reactions may be occurring.[7] Lower the reaction temperature to slow down the overall reaction rate and increase selectivity for the initial nucleophilic attack. |
Problem: Product analysis (e.g., MS, NMR) shows multiple epoxide additions to my nucleophile.
This indicates that the initial product of the reaction is reacting further to create oligomers, even if a gel has not formed.
| Possible Cause | Recommended Solution |
| Primary Amine Reactivity | The secondary amine formed after the first epoxide addition is reacting with a second epoxide molecule.[2][3] |
| 1. Control Stoichiometry: Use a significant excess of the primary amine to ensure an epoxide is more likely to encounter an unreacted primary amine than a newly formed secondary amine. | |
| 2. Control pH: The nucleophilicity of amines is pH-dependent. At pH values below the amine's pKa, it will be protonated and largely unreactive.[9][13] Carefully controlling the pH can help modulate reactivity. | |
| 3. Use a Protecting Group: Temporarily protect the primary amine as a carbamate or other suitable group to allow only a single, controlled reaction elsewhere in the molecule.[10][14] | |
| Reaction Conditions Too Harsh | High temperatures or prolonged reaction times can provide the energy needed for the less reactive secondary amine to react. |
| 1. Lower Temperature: Run the reaction at the lowest temperature that allows the primary amine to react at a reasonable rate. | |
| 2. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the consumption of the starting material and the formation of the desired mono-adduct. Quench the reaction as soon as the desired product is maximized to prevent further reactions. |
Data Presentation
Influence of Reaction Parameters on Product Distribution
The following table provides an illustrative summary of how key experimental parameters can be adjusted to favor the desired mono-adduct over cross-linked products. The values are representative and highlight general trends observed in epoxide-amine reactions.
| Parameter | Condition | Mono-Adduct Yield (Illustrative) | Cross-linked Product Yield (Illustrative) | Rationale |
| Stoichiometry | 1:1 Epoxide:Diamine | Low (~20%) | High (~80%) | Equimolar ratios with multifunctional reactants strongly favor polymerization and network formation.[5] |
| (Epoxide:Diamine) | 1:10 Epoxide:Diamine | High (~90%) | Low (~10%) | A large excess of the diamine ensures that an epoxide is most likely to react with an unreacted amine, minimizing cross-linking. |
| Concentration | High (e.g., 1 M) | Low (~35%) | High (~65%) | Increased concentration enhances the rate of intermolecular reactions, leading to cross-linking. |
| Low (e.g., 0.05 M) | High (~85%) | Low (~15%) | Dilution reduces the chance of a modified nucleophile encountering another epoxide molecule. | |
| Temperature | High (e.g., 80 °C) | Moderate (~60%) | High (~40%) | Elevated temperatures can overcome the activation energy for the second, less favorable reaction of the secondary amine.[7] |
| Low (e.g., 25 °C) | High (~95%) | Low (~5%) | Lower temperatures increase the selectivity for the more reactive primary amine over the secondary amine. |
Experimental Protocols
Protocol: Controlled Mono-functionalization of a Di-epoxide with a Secondary Amine
This protocol describes a general method for achieving a selective mono-ring opening of a di-epoxide, a common scenario where cross-linking must be avoided.
1. Materials and Reagents:
-
Di-epoxide (e.g., 1,4-Butanediol diglycidyl ether)
-
Secondary Amine Nucleophile (e.g., Diethylamine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)
-
Nitrogen or Argon gas for inert atmosphere
-
Reaction flask, magnetic stirrer, dropping funnel/syringe pump
2. Reaction Setup:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas to remove moisture.
-
In a round-bottom flask, dissolve the secondary amine (e.g., 10 molar equivalents) in the anhydrous solvent under an inert atmosphere. The use of a large excess of the nucleophile is a key control strategy.
-
Prepare a separate solution of the di-epoxide (1 molar equivalent) in the same anhydrous solvent. The solution should be dilute (e.g., 0.1 M) to minimize intermolecular reactions.
3. Reaction Procedure:
-
Cool the solution of the secondary amine to 0 °C using an ice bath. Lowering the temperature helps control the reaction rate and improve selectivity.
-
Using a dropping funnel or a syringe pump, add the di-epoxide solution to the stirred amine solution dropwise over a period of 2-4 hours. This slow addition is the most critical step to prevent cross-linking , as it keeps the instantaneous concentration of the di-epoxide very low.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it slowly warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the di-epoxide starting material.
-
Once the starting material is consumed, or when the formation of the desired mono-adduct is maximized, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
4. Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography to isolate the desired mono-adduct from unreacted amine and any potential di-adduct byproducts.
Visualizations
Reaction Pathways
Caption: Reaction pathways for a di-epoxide and a primary diamine.
Troubleshooting Workflow
Caption: A troubleshooting guide for unexpected gel formation.
Protecting Group Strategy Workflow
Caption: Logical workflow for using a protecting group strategy.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The influence of ambient cure chemistry and stoichiometry on epoxy coating surfaces - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05067F [pubs.rsc.org]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. Protective Groups [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. osti.gov [osti.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Aminal Protection of Epoxide Monomer Permits the Introduction of Multiple Secondary Amine Moieties at Poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of High Molecular Weight Poly(4-Vinylbenzyl glycidyl ether)
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the dissolution of high molecular weight poly(4-Vinylbenzyl glycidyl ether) (P4VBG). The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to provide practical assistance for your laboratory work.
Troubleshooting Guide
Navigating the dissolution of high molecular weight polymers can be challenging. This section addresses common problems and offers systematic solutions.
Frequently Asked Questions & Troubleshooting Steps
Question 1: My high molecular weight P4VBG is not dissolving or is dissolving very slowly. What are the initial steps I should take?
Answer: Difficulty in dissolving high molecular weight P4VBG is a common issue. The long polymer chains require more time and energy to become fully solvated. Consider the following steps to improve solubility:
-
Optimize Solvent Selection: The choice of solvent is critical. Aprotic polar solvents are generally effective for polymers with structures similar to P4VBG.[1] Refer to Table 1 for a list of recommended solvents.
-
Apply Gentle Heating: Increasing the temperature can significantly enhance the rate of dissolution.[2] A controlled temperature increase to 40-60°C is advisable. Use a water bath or a temperature-controlled hot plate to ensure even heating and avoid solvent boiling or polymer degradation.
-
Allow for Sufficient Time: The dissolution of high molecular weight polymers is not an instantaneous process.[2] Allow the solution to stir for an extended period, potentially several hours or even overnight, to ensure complete dissolution.
-
Prepare a More Dilute Solution: High polymer concentrations increase viscosity and hinder solvent penetration. Starting with a lower concentration (e.g., 1-2% w/v) can facilitate dissolution.
-
Increase Surface Area: If your P4VBG is in the form of large particles or a solid block, grinding it into a fine powder will increase the surface area available for solvent interaction and expedite the dissolution process.
Question 2: The P4VBG swells and forms a gel-like mass instead of a true solution. What causes this, and how can it be resolved?
Answer: The formation of a gel indicates that the polymer is absorbing the solvent and swelling, but the individual polymer chains are not fully disentangling and dispersing into the solution. This can be due to several factors:
-
Inadequate Solvent Volume: There may be insufficient solvent to fully solvate the polymer chains. Try incrementally adding more solvent while maintaining vigorous stirring.
-
Poor Solvent Quality: The thermodynamic interaction between the polymer and the solvent may be poor. A "good" solvent will have stronger interactions with the polymer chains than the polymer chains have with each other. Consult Table 1 and consider switching to a more suitable solvent.
-
Potential for Cross-linking: Although P4VBG is a linear polymer, some degree of cross-linking can occur during polymerization or storage, which will prevent complete dissolution. If you suspect cross-linking, the polymer may not be fully soluble in any solvent.
Below is a logical workflow to troubleshoot gel formation:
References
Technical Support Center: Scaling Up the Synthesis of 4-Vinylbenzyl Glycidyl Ether
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 4-Vinylbenzyl glycidyl ether (4-VBGE). This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and critical data summaries to facilitate a smooth transition from laboratory-scale to larger-scale production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis in a question-and-answer format.
| Question | Potential Cause | Recommended Solution |
| 1. Why is the reaction yield significantly lower upon scale-up compared to the lab-scale synthesis? | Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Non-uniform mixing can also hinder the interaction between the reactants, especially in a two-phase system. | - Optimize Agitation: Increase the stirrer speed or use a more efficient agitator design (e.g., anchor or turbine stirrer) to ensure homogeneity. - Baffling: Install baffles in the reactor to improve mixing and prevent vortex formation. - Consider a Phase-Transfer Catalyst: A phase-transfer catalyst can facilitate the reaction between reactants in different phases, which is particularly useful in larger volumes where mass transfer can be limited.[1][2][3] |
| Poor Temperature Control: The synthesis of glycidyl ethers is often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[4] This can lead to an uncontrolled temperature rise and the formation of byproducts. | - Improve Heat Transfer: Use a reactor with a jacketed cooling system and ensure efficient circulation of the cooling fluid. - Controlled Addition: Add the more reactive reagent (e.g., epichlorohydrin) slowly and in a controlled manner to manage the heat generated. - Solvent Selection: Choose a solvent with a suitable boiling point that can help in dissipating heat through reflux. | |
| Increased Side Reactions: At elevated temperatures or with prolonged reaction times, which can be more prevalent in large-scale reactions, the glycidyl ether product can react with the starting alcohol to form higher molecular weight byproducts. | - Optimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC) to stop the reaction once the starting material is consumed. - Stoichiometry Control: Use a slight excess of epichlorohydrin to ensure the complete conversion of the starting alcohol. | |
| 2. The final product is discolored (yellow or brown). What is the cause and how can it be prevented? | Polymerization of the Vinyl Group: The vinyl group in 4-VBGE is susceptible to polymerization, especially at elevated temperatures or in the presence of acidic or radical initiators. | - Maintain Low Temperatures: Conduct the reaction and purification steps at the lowest feasible temperature. - Use Inhibitors: Add a small amount of a polymerization inhibitor, such as 4-tert-butylcatechol (TBC) or hydroquinone, to the reaction mixture and during storage. - Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-induced polymerization. |
| Impurities in Starting Materials: The presence of impurities in the starting materials, such as 4-vinylbenzyl alcohol or epichlorohydrin, can lead to colored byproducts. | - Purify Starting Materials: Ensure the purity of the starting materials before use. 4-Vinylbenzyl alcohol can be purified by recrystallization, and epichlorohydrin can be distilled. | |
| 3. How can the purification of large quantities of 4-VBGE be performed efficiently? | Difficulty in Removing Unreacted Epichlorohydrin and Salts: On a larger scale, simple extraction and washing may not be sufficient to remove all unreacted epichlorohydrin and inorganic salts. | - Distillation: Purify the crude product by vacuum distillation to remove volatile impurities like epichlorohydrin. - Filtration: For solid byproducts like sodium chloride, filtration is an effective removal method.[1] - Chromatography: While challenging for very large scales, flash column chromatography can be used for purifying multi-kilogram batches if high purity is required. |
| Emulsion Formation During Workup: Vigorous mixing during aqueous workup of large batches can lead to the formation of stable emulsions, making phase separation difficult. | - Gentle Mixing: Use gentle agitation during the extraction and washing steps. - Brine Wash: Wash the organic layer with a saturated sodium chloride solution (brine) to help break emulsions. - Centrifugation: For persistent emulsions, centrifugation can be an effective method for phase separation on a larger scale. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up this compound production?
A1: The most common and scalable route involves the reaction of 4-vinylbenzyl alcohol with an excess of epichlorohydrin in the presence of a base, such as sodium hydroxide. A phase-transfer catalyst (PTC) like tetrabutylammonium bromide is often employed to enhance the reaction rate and yield in a two-phase system.[1][5] This method avoids the need for a separate step to deprotonate the alcohol and can be performed as a one-pot synthesis.
Q2: What are the critical safety precautions to consider when scaling up this synthesis?
A2: Epichlorohydrin is a toxic and carcinogenic substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The reaction can be exothermic, so proper temperature control and monitoring are crucial to prevent a runaway reaction. Sodium hydroxide is corrosive and should be handled with care. The vinyl group in the product can polymerize, so it is important to store the product with an inhibitor and at low temperatures.
Q3: How does the choice of solvent impact the scale-up process?
A3: The solvent plays a crucial role in heat transfer, reaction rate, and purification. A solvent that can form an azeotrope with water can be beneficial for removing water formed during the reaction. The solvent should also be chosen to facilitate product isolation. For instance, a solvent in which the product is soluble but the salt byproduct is not can simplify the initial purification step by filtration. In some cases, a solvent-free synthesis using a phase-transfer catalyst can be an environmentally friendly and efficient option.[5]
Q4: What are the typical byproducts in this synthesis, and how can their formation be minimized?
A4: The primary byproduct is the result of the reaction of the newly formed glycidyl ether with another molecule of 4-vinylbenzyl alcohol, leading to an oligomeric ether. This can be minimized by using an excess of epichlorohydrin and maintaining a lower reaction temperature. Another potential byproduct is the diol formed from the hydrolysis of the epoxide ring. This can be minimized by avoiding excessive water in the reaction mixture and during workup.
Q5: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
A5: For monitoring the reaction progress, Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to track the disappearance of the starting alcohol. For assessing the purity of the final product, GC, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. NMR is particularly useful for confirming the structure and identifying impurities.
Experimental Protocols
Scaled-Up Synthesis of this compound
This protocol describes a representative procedure for the synthesis of 4-VBGE on a larger scale using a phase-transfer catalyst.
Materials:
-
4-Vinylbenzyl alcohol
-
Epichlorohydrin
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Polymerization inhibitor (e.g., 4-tert-butylcatechol)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, dropping funnel, and temperature probe
-
Heating/cooling circulator
-
Separatory funnel (appropriate for the scale)
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Charge the jacketed reactor with 4-vinylbenzyl alcohol and toluene. Begin stirring and add the tetrabutylammonium bromide and a small amount of the polymerization inhibitor.
-
Base Addition: Cool the mixture to 10-15 °C using the circulator. Slowly add the 50% aqueous sodium hydroxide solution via the dropping funnel, ensuring the temperature does not exceed 20 °C.
-
Epichlorohydrin Addition: Once the base addition is complete, begin the dropwise addition of epichlorohydrin. The addition rate should be controlled to maintain the reaction temperature between 20-25 °C. The reaction is exothermic, so careful monitoring is essential.
-
Reaction: After the addition of epichlorohydrin is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC until the 4-vinylbenzyl alcohol is consumed (typically 4-6 hours).
-
Workup: Once the reaction is complete, add deionized water to dissolve the precipitated salts. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with deionized water and then with brine to remove residual salts and base.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound. Add a small amount of polymerization inhibitor to the purified product for storage.
Data Presentation
| Parameter | Lab-Scale (e.g., 10g) | Pilot-Scale (e.g., 1kg) | Key Considerations for Scale-Up |
| 4-Vinylbenzyl Alcohol | 10 g | 1.0 kg | Ensure high purity to avoid side reactions. |
| Epichlorohydrin (molar eq.) | 1.5 - 2.0 | 1.2 - 1.5 | Excess is reduced on scale-up to improve atom economy and reduce purification burden. |
| Sodium Hydroxide (molar eq.) | 1.2 - 1.5 | 1.1 - 1.3 | Precise addition is critical to avoid byproduct formation. |
| Phase-Transfer Catalyst (mol%) | 1 - 5 | 0.5 - 2 | Catalyst loading can often be reduced at larger scales. |
| Solvent Volume (L/kg of starting material) | 0.5 - 1.0 | 0.3 - 0.7 | Reduced solvent volume improves process intensity but may require better heat transfer. |
| Reaction Temperature (°C) | 20 - 30 | 20 - 25 | Tighter temperature control is necessary to manage exothermicity. |
| Reaction Time (hours) | 4 - 8 | 6 - 10 | May increase due to slower addition rates and mass transfer limitations. |
| Typical Yield (%) | 75 - 85 | 70 - 80 | Yields may be slightly lower on scale-up due to handling losses and side reactions. |
Mandatory Visualization
Caption: Workflow for the scaled-up synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the scale-up synthesis.
References
Technical Support Center: Catalyst Selection for Glycidyl Ether Ring-Opening
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for the efficient ring-opening of glycidyl ethers. It includes troubleshooting guides, frequently asked questions (FAQs), comparative data on catalyst performance, detailed experimental protocols, and visualizations of key processes.
Troubleshooting Guide
This guide addresses common issues encountered during the ring-opening of glycidyl ethers.
| Issue / Question | Possible Causes | Recommended Solutions |
| 1. Low or No Conversion | - Inactive Catalyst: The catalyst may have degraded due to moisture, air exposure, or improper storage. - Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction. - Low Reaction Temperature: The activation energy for the ring-opening is not being met. - Poor Catalyst-Substrate Interaction: The chosen catalyst may not be suitable for the specific glycidyl ether or nucleophile. | - Use Fresh Catalyst: Ensure the catalyst is fresh or has been properly stored under inert conditions. - Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 0.01 mol% to 1 mol%).[1] - Increase Temperature: Gradually increase the reaction temperature. Many reactions proceed well at elevated temperatures (e.g., 80°C).[1][2] - Screen Different Catalysts: Test a different class of catalyst (e.g., switch from a Lewis acid to a base or a heterogeneous catalyst). |
| 2. Poor Regioselectivity (Formation of Isomeric Products) | - Reaction Mechanism: The choice of acidic or basic conditions dictates the site of nucleophilic attack. Acidic conditions favor attack at the more substituted carbon (S_N_1-like), while basic conditions favor attack at the less substituted carbon (S_N_2-like).[3][4][5] - Steric Hindrance: The steric bulk of the nucleophile or substrate can influence the site of attack. | - Select Catalyst Based on Desired Regioisomer: For attack at the less hindered carbon, use basic catalysts (e.g., NaOH, KOtBu).[4][5] For attack at the more substituted carbon, use acidic catalysts (e.g., Lewis acids like Al(OTf)₃, Bi(OTf)₃, or Brønsted acids).[1][2][3] - Consider Nucleophile Size: A bulkier nucleophile will more strongly favor attack at the sterically less hindered position. |
| 3. Formation of Byproducts (e.g., Polymers) | - Excessive Catalyst Loading or High Temperature: Harsh conditions can promote the polymerization of the glycidyl ether. - Presence of Initiating Impurities: Water or other protic impurities can initiate polymerization. - Catalyst Choice: Some highly active catalysts can favor polymerization over the desired single ring-opening event. | - Optimize Reaction Conditions: Reduce catalyst loading and/or reaction temperature.[6] - Use Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). - Select a Milder Catalyst: Consider a less aggressive catalyst. For example, some organocatalytic systems offer high selectivity and suppress side reactions.[7] |
| 4. Degradation of Functional Groups on Substrate | - Harsh pH Conditions: Acid-labile or base-labile functional groups on the glycidyl ether or nucleophile can be cleaved or transformed. For example, silyl ethers can be unstable under acidic conditions, and esters can be hydrolyzed under strong base.[8] - Incompatible Catalyst: The chosen catalyst may react with other functional groups in the molecule. | - Use pH-Neutral or Mild Catalysts: Employ organocatalysts, such as phosphazene base/triethylborane systems, which can be chemoselective and tolerate sensitive functionalities.[7][9] - Protect Sensitive Groups: If necessary, use protecting groups for highly sensitive functionalities that can be removed after the ring-opening reaction. |
| 5. Catalyst Deactivation or Difficult Removal | - Poisoning: Impurities in the starting materials or solvents can act as catalyst poisons, blocking active sites. - Homogeneous Catalyst: Homogeneous catalysts can be difficult to separate from the reaction mixture, leading to product contamination. | - Purify Reagents: Ensure high purity of substrates, nucleophiles, and solvents. - Use a Heterogeneous Catalyst: Employ solid-supported catalysts like Amberlyst-15 or Sn-Beta zeolites, which can be easily removed by filtration and are often recyclable. |
Frequently Asked Questions (FAQs)
Q1: How do I choose between an acid or a base catalyst for my reaction?
A1: The choice depends primarily on the desired regioselectivity.
-
For attack at the least sterically hindered carbon (to form the primary alcohol from a terminal epoxide), use a base catalyst (e.g., NaOH, KOH, KOtBu). This follows a classic S_N_2 mechanism.[4][5]
-
For attack at the most substituted carbon , use an acid catalyst (e.g., Lewis acids like Al(OTf)₃, Bi(OTf)₃, or Brønsted acids). The reaction proceeds via a protonated epoxide intermediate, with an S_N_1-like transition state where positive charge is stabilized on the more substituted carbon.[3][5]
Q2: What are the advantages of using a Lewis acid over a Brønsted acid?
A2: Lewis acids, such as Al(OTf)₃ or Fe(III) complexes, can be highly efficient at very low catalyst loadings (e.g., 0.01-0.05 mol%).[1] They often provide high selectivity under mild conditions and can be more tolerant of certain functional groups compared to strong Brønsted acids, which might cause degradation.
Q3: My substrate contains a sensitive functional group (e.g., an alkyne or a silyl ether). What type of catalyst should I consider?
A3: For substrates with sensitive functional groups, a mild and chemoselective catalyst is crucial. Organocatalytic systems, particularly Lewis pair catalysts (e.g., a phosphazene base combined with triethylborane), have been shown to be effective. These systems can suppress side reactions like the desilylation of silyl ethers or reactions involving acidic protons of terminal alkynes.[7][8]
Q4: When should I consider using a heterogeneous catalyst?
A4: Heterogeneous catalysts (e.g., acidic resins like Amberlyst-15, or zeolites like Sn-Beta) are advantageous when catalyst separation and recycling are priorities. They can be easily removed from the reaction mixture by simple filtration, which simplifies product purification and can reduce costs in larger-scale applications.
Q5: What is the typical solvent choice for these reactions?
A5: The solvent choice can be critical. Often, the alcohol nucleophile itself can serve as the solvent if used in large excess. For other cases, anhydrous polar aprotic solvents like THF or toluene are common, especially for anionic polymerizations.[10] The choice of solvent can also influence catalyst activity and selectivity.[11] It is crucial to ensure the solvent is anhydrous to prevent unwanted side reactions.
Catalyst Performance Data
The following table summarizes quantitative data for various catalysts used in the ring-opening of glycidol or glycidyl ethers with alcohols.
| Catalyst | Glycidyl Derivative | Nucleophile | Temp. (°C) | Time (h) | Cat. Loading (mol%) | Yield (%) | Regioselectivity (α-attack / β-attack) | Reference |
| Al(OTf)₃ | Glycidol | Various Alcohols | 80 | 1 | 0.01 | >99 | High (favoring α-attack) | [1] |
| Bi(OTf)₃ | Glycidol | Various Alcohols | 80 | 1 | 0.01 | >99 | High (favoring α-attack) | [1][2] |
| [OSSO]-Fe(III) triflate | Glycidol | Ethanol | 80 | 2 | 0.05 | >95 | 96:4 | [6] |
| NaOH | Glycidol Acetonide | Various Epoxides | - | - | - | 70-97 | Favors β-attack | |
| KOH | Isopropylglycidyl ether | (Polymerization) | 75 | 72 | - | - | - | [10] |
| KOtBu | Isopropylglycidyl ether | (Polymerization) | 50 | 48 | - | 84 | - | [10] |
| Sn-Beta (Zeolite) | Epichlorohydrin | Methanol | 60 | - | 0.4 | High | 97:3 | |
| Amberlyst-15 | Glycidol | Hydrogenolysis | - | 1 | - | >99 | - | [2] |
Note: α-attack refers to nucleophilic attack at the substituted carbon of the epoxide ring, while β-attack refers to attack at the terminal, unsubstituted carbon.
Experimental Protocols
Protocol 1: Lewis Acid-Catalyzed Ring-Opening of Glycidol with Ethanol
This protocol is adapted from methodologies using Lewis acid triflates.[1][2]
Materials:
-
Glycidol
-
Anhydrous Ethanol (EtOH)
-
Aluminum triflate (Al(OTf)₃) or Bismuth triflate (Bi(OTf)₃)
-
Anhydrous dichloromethane (DCM, optional, as solvent)
-
Round-bottom flask, magnetic stirrer, condenser, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a dry round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere.
-
To the flask, add glycidol (1.0 eq).
-
Add anhydrous ethanol (10 eq). Ethanol can act as both the nucleophile and the solvent. If a different solvent is desired, use a smaller excess of ethanol (e.g., 1.5 eq) and add anhydrous DCM.
-
With vigorous stirring, add the Lewis acid catalyst (e.g., Al(OTf)₃, 0.01 mol%).
-
Heat the reaction mixture to 80°C and maintain for 1 hour.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a small amount of saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Base-Catalyzed Ring-Opening (Anionic Polymerization of Isobutyl Glycidyl Ether)
This protocol describes a typical setup for base-catalyzed anionic ring-opening polymerization (AROP).[10]
Materials:
-
Isobutyl glycidyl ether (iBGE), dried over CaH₂ and distilled
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Toluene
-
Methanol (for quenching)
-
Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
All glassware must be rigorously dried in an oven and cooled under an inert atmosphere.
-
In a glovebox or under a nitrogen atmosphere, add anhydrous toluene to a reaction flask.
-
Add the initiator, potassium tert-butoxide (KOtBu), to the toluene.
-
Add the purified isobutyl glycidyl ether (iBGE) monomer to the flask via syringe.
-
Stir the mixture at the desired temperature (e.g., 50°C). The reaction time can vary from hours to days depending on the desired molecular weight.
-
Monitor the conversion of the monomer by taking aliquots (under inert conditions) and analyzing them via ¹H NMR spectroscopy or Gel Permeation Chromatography (GPC).
-
Once the desired conversion is reached, terminate the polymerization by adding an excess of methanol to protonate the active chain ends.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
Visualizations
Experimental and Mechanistic Diagrams
References
- 1. Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective Ring-Opening Polymerization of Silyl Glycidyl Ether through Organocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
Validation & Comparative
A Comparative Guide to RAFT and ATRP for the Polymerization of 4-Vinylbenzyl Glycidyl Ether
For researchers, scientists, and professionals in drug development, the synthesis of well-defined functional polymers is paramount. 4-Vinylbenzyl glycidyl ether (VBGE) is a valuable monomer, as its pendant epoxide groups offer a versatile handle for post-polymerization modification, enabling the creation of tailored materials for applications such as drug delivery carriers and bioconjugates. The controlled polymerization of VBGE is crucial for achieving predictable molecular weights and narrow molecular weight distributions, which in turn dictate the final properties and performance of the material.
Among the various controlled radical polymerization (CRP) techniques, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are two of the most powerful and widely used methods. This guide provides a detailed comparison of these two techniques for the polymerization of VBGE.
While extensive experimental data is available for the RAFT polymerization of the closely related monomer 4-vinylphenyl glycidyl ether (4VPGE), there is a lack of published literature detailing the ATRP of VBGE or 4VPGE. Therefore, this guide presents a comprehensive overview of the experimental protocol and results for the RAFT polymerization of 4VPGE, alongside a qualitative and mechanistic comparison with ATRP, drawing on the extensive body of research for similar styrenic and functional monomers.
General Comparison: RAFT vs. ATRP
Both RAFT and ATRP are "living" or controlled radical polymerization techniques that allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[1] However, they operate via distinct mechanisms, which gives rise to different advantages and disadvantages.
| Feature | Reversible Addition-Fragmentation chain-Transfer (RAFT) | Atom Transfer Radical Polymerization (ATRP) |
| Control Agent | Chain Transfer Agent (CTA), typically a thiocarbonylthio compound.[2] | Transition metal catalyst (e.g., copper-based) with a ligand.[2] |
| Mechanism | A degenerative chain transfer process where the CTA is reversibly transferred between growing polymer chains.[3] | A reversible redox process where a metal complex cycles between oxidation states to activate and deactivate the growing polymer chain.[4] |
| Monomer Scope | Highly versatile and compatible with a broad range of monomers, including those with acidic or other functional groups.[4] | Effective for a wide range of monomers like styrenes and (meth)acrylates, but can be sensitive to certain functional groups, particularly acidic ones.[2] |
| Reaction Conditions | Generally tolerant to a wider range of reaction conditions and impurities. Metal-free, which avoids concerns of product contamination.[4] | Requires strict, oxygen-free conditions. The metal catalyst can be sensitive to impurities and may require removal from the final product.[4] |
| Advantages | - Metal-free- Broad monomer scope- Tolerant to various functional groups and reaction conditions- Scalable and cost-effective[4] | - Excellent control over molecular weight and low polydispersity- Catalyst systems can be fine-tuned- Well-suited for block copolymer synthesis[4] |
| Disadvantages | - Some CTAs can impart color to the polymer- Potential for retardation or inhibition with certain monomer/CTA combinations- Requires purification to remove the CTA[5] | - Requires a metal catalyst, which can be a contaminant- Sensitive to oxygen and impurities- May require more stringent purification steps[4] |
Experimental Data for RAFT Polymerization of 4-Vinylphenyl Glycidyl Ether (4VPGE)
The following data is adapted from a study on the RAFT polymerization of 4VPGE, a close structural analog of VBGE.[6][7]
Quantitative Data Summary
| Target Degree of Polymerization (DP) | Monomer Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental, SEC) | Polydispersity Index (PDI, Mw/Mn) |
| 100 | 88 | 15,600 | 17,400 | 1.25 |
| 200 | 85 | 30,100 | 33,200 | 1.30 |
| 400 | 82 | 58,000 | 63,100 | 1.37 |
Data is illustrative and based on published results for 4VPGE.[7]
Chain Extension of Poly(4VPGE)
To demonstrate the "living" nature of the polymer chains synthesized by RAFT, a poly(4VPGE) macro-CTA was chain-extended with styrene.
| Polymer | Mn ( g/mol ) (before extension) | Mn ( g/mol ) (after extension with styrene) | PDI |
| P(4VPGE-b-Sty) | 17,400 | 35,200 | 1.28 |
Data is illustrative and based on published results for 4VPGE.[7] The successful chain extension, indicated by the increase in molecular weight while maintaining a relatively low PDI, confirms the high degree of chain-end functionality of the polymer prepared by RAFT.[6]
Experimental Protocols
RAFT Polymerization of 4-Vinylphenyl Glycidyl Ether (4VPGE)
Materials:
-
4-Vinylphenyl glycidyl ether (4VPGE) (monomer)
-
Butyl 1-phenylethyl trithiocarbonate (Chain Transfer Agent, CTA)
-
1,1'-Azobis(cyclohexanecarbonitrile) (V-40) (Radical Initiator)
-
Anisole (Solvent)
Procedure:
-
A stock solution of 4VPGE, CTA, and V-40 in anisole is prepared in a reaction vessel. The concentrations are calculated based on the desired target degree of polymerization.
-
The reaction mixture is deoxygenated by purging with an inert gas (e.g., nitrogen or argon) for 30 minutes.
-
The vessel is then placed in a preheated oil bath at 90°C to initiate the polymerization.
-
Samples are taken at timed intervals to monitor monomer conversion and the evolution of molecular weight and polydispersity using ¹H NMR and Size Exclusion Chromatography (SEC), respectively.
-
The polymerization is stopped by cooling the reaction vessel in an ice bath and exposing the mixture to air.
-
The polymer is purified by precipitation in a large excess of a non-solvent (e.g., methanol) and dried under vacuum.
Visualizations
Caption: Experimental workflow for the RAFT polymerization of 4VPGE.
Caption: Logical comparison of RAFT and ATRP polymerization mechanisms.
Conclusion
Both RAFT and ATRP are highly effective methods for controlled radical polymerization, each with its own set of strengths and weaknesses. For the polymerization of this compound, RAFT has been demonstrated to be a robust and versatile technique, yielding well-defined polymers with high chain-end fidelity, suitable for subsequent modification.[6][7] The metal-free nature of RAFT makes it particularly attractive for biomedical applications where metal contamination is a concern.[4]
References
- 1. A comparison of RAFT and ATRP methods for controlled radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Selecting Between RAFT and ATRP for Controlled Polymer Synthesis [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to 4-Vinylbenzyl Glycidyl Ether and Other Epoxy-Functional Styrenic Monomers
For researchers, scientists, and drug development professionals, the selection of an appropriate epoxy-functional styrenic monomer is critical for the successful synthesis of functional polymers with tailored properties. This guide provides a detailed comparison of 4-Vinylbenzyl glycidyl ether (4-VBGE) with other common epoxy-functional styrenic monomers, focusing on their performance, supported by experimental data.
This compound (4-VBGE) is an epoxy-functional styrenic monomer that offers distinct advantages in the synthesis of well-defined polymers for a variety of applications, including drug delivery and bioconjugation. Its unique structure, combining a styrenic group for polymerization and a glycidyl ether group for post-polymerization modification, sets it apart from other monomers in its class.
Performance Comparison: 4-VBGE vs. Alternatives
The primary alternatives to 4-VBGE in the realm of epoxy-functional styrenic monomers include Glycidyl methacrylate (GMA). While both monomers enable the introduction of reactive epoxy groups into a polymer backbone, their inherent structural differences lead to variations in polymerization behavior and the properties of the resulting polymers.
Polymerization Characteristics
Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are crucial for synthesizing polymers with predictable molecular weights and low polydispersity, which is essential for many biomedical applications.
4-VBGE has been successfully polymerized in a controlled manner using RAFT, yielding well-defined polymers.[1] The styrenic nature of 4-VBGE allows for controlled polymerization kinetics, similar to that of styrene.
Glycidyl methacrylate (GMA) can also be polymerized via RAFT. However, the polymerization of methacrylates can sometimes be more challenging to control compared to styrenics, and side reactions can occur.
Other Styrenic Epoxy Monomers: While less common, other styrenic monomers with epoxy functionalities have been synthesized and characterized.[2][3] Their polymerization behavior is generally expected to be similar to that of 4-VBGE due to the presence of the styrene moiety.
Table 1: Comparison of Polymerization and Physical Properties
| Property | This compound (4-VBGE) | Glycidyl methacrylate (GMA) | Other Epoxy-Functional Styrenic Monomers |
| Monomer Structure | Styrenic | Methacrylic | Varies (e.g., vinylphenyl) |
| Controlled Polymerization | Amenable to RAFT[1] | Amenable to RAFT | Generally amenable to controlled radical polymerization |
| Reactivity of Epoxy Group | Ether-linked glycidyl group | Ester-linked glycidyl group | Varies based on linkage |
Thermal and Mechanical Properties of Resulting Polymers
The thermal and mechanical properties of polymers are critical for their application. The choice of monomer can significantly influence the glass transition temperature (Tg), thermal stability, and mechanical strength of the final polymer.
Polymers derived from 4-VBGE are expected to exhibit good thermal stability, characteristic of polystyrene-based materials. The ether linkage of the glycidyl group is generally more stable to hydrolysis than the ester linkage in GMA.
Polymers of GMA have been extensively studied. The glass transition temperature of poly(GMA) is around 46-60°C. The ester group in GMA can be susceptible to hydrolysis, which can affect the long-term stability of the material in aqueous environments.
Table 2: Comparison of Polymer Properties
| Property | Poly(this compound) | Poly(Glycidyl methacrylate) |
| Glass Transition Temp. (Tg) | Typically in the range of polystyrene-based polymers | ~46-60 °C |
| Thermal Decomposition | High thermal stability | Decomposes at elevated temperatures[4][5] |
| Hydrolytic Stability | Higher (ether linkage) | Lower (ester linkage)[6] |
| Mechanical Properties | Expected to be similar to functionalized polystyrene | Can be tailored by copolymerization |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summaries of key experimental protocols for the synthesis, polymerization, and characterization of 4-VBGE.
Synthesis of this compound (4-VBGE)
A common method for synthesizing 4-VBGE involves the reaction of 4-vinylbenzyl chloride with glycidol in the presence of a base.
Protocol:
-
Dissolve 4-vinylbenzyl chloride and glycidol in a suitable solvent (e.g., a mixture of water and an organic solvent).
-
Add a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate).
-
Add a strong base (e.g., aqueous sodium hydroxide) dropwise at a controlled temperature (e.g., 0 °C).
-
After the reaction is complete, extract the product with an organic solvent, wash, and dry.
-
Purify the product by column chromatography.[7]
RAFT Polymerization of 4-VBGE
Controlled polymerization of 4-VBGE can be achieved using RAFT polymerization.
Protocol:
-
In a reaction vessel, combine 4-VBGE, a RAFT agent (e.g., a trithiocarbonate), and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., anisole).
-
De-gas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (e.g., 70-90 °C) to initiate polymerization.
-
Monitor the polymerization progress by taking samples at regular intervals and analyzing them by NMR spectroscopy and gel permeation chromatography (GPC).
-
Terminate the polymerization by cooling the reaction mixture and exposing it to air.
-
Precipitate the polymer in a non-solvent (e.g., methanol) and dry under vacuum.[1][8]
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure of the monomer and the resulting polymer, and to determine monomer conversion during polymerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the monomer and polymer, such as the epoxy ring.
-
Gel Permeation Chromatography (GPC): Used to determine the molecular weight and polydispersity index (PDI) of the synthesized polymers.
-
Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg) of the polymers.
-
Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability and decomposition profile of the polymers.[2][7]
Visualizing Workflows and Pathways
Synthesis and Polymerization of 4-VBGE
The following diagram illustrates the general workflow for the synthesis of 4-VBGE and its subsequent polymerization via RAFT.
Caption: Workflow for the synthesis and RAFT polymerization of 4-VBGE.
Post-Polymerization Modification for Bioconjugation
The epoxy groups on poly(4-VBGE) can be readily modified with various nucleophiles, such as amines, to attach biomolecules. This is a key advantage for drug delivery and other biomedical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. "Synthesis and Characterization of Epoxy-Functional Polystyrene Particl" by J. Kling and Harry J. Ploehn [scholarcommons.sc.edu]
- 3. researchgate.net [researchgate.net]
- 4. polychemistry.com [polychemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
Performance Showdown: 4-VBGE-Based Copolymers Versus Commercial Alternatives in Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a polymeric carrier is a critical decision that profoundly impacts a drug's therapeutic efficacy. This guide provides a comprehensive performance comparison of emerging 4-vinylbenzyl-D-glucose equivalent (4-VBGE)-based copolymers against established commercial alternatives like Poly(lactic-co-glycolic acid) (PLGA) and Poly(ε-caprolactone) (PCL). The comparison is based on key performance indicators in drug delivery: drug loading efficiency, drug release kinetics, and biocompatibility, supported by experimental data from peer-reviewed studies.
While direct comparative data for 4-VBGE-based copolymers is emerging, this guide utilizes data from closely related glucose-functionalized and glycopolymer systems as a predictive benchmark for their performance.
At a Glance: Performance Metrics
The following tables summarize the quantitative performance of 4-VBGE-based copolymer proxies against commercial standards, PLGA and PCL.
| Polymer System | Drug | Drug Loading (DL) % | Encapsulation Efficiency (EE) % | Particle Size (nm) | Reference |
| Glucose-Paclitaxel Nanomicelles | Paclitaxel | 11.46 ± 0.68 | 95.59 ± 1.73 | 20-60 | [1][2] |
| PLGA Nanoparticles | Doxorubicin | Not Specified | ~40 | 243 | [3] |
| PLGA Nanoparticles | Resveratrol | 18.94 ± 0.27 | 39.62 ± 0.17 | 344.6 ± 6.63 | [4] |
| PCL Nanoparticles | 14-deoxy, 11, 12-didehydroandrographolide | 15.09 ± 0.18 | 91.98 ± 0.13 | 252.898 | [5] |
| PCL-based Micelles | Paclitaxel | Not Specified | Not Specified | Not Specified | [6] |
Table 1: Drug Loading and Encapsulation Efficiency Comparison. This table highlights the capacity of different polymer systems to encapsulate therapeutic agents. Glucose-functionalized systems show promising high encapsulation efficiency.
| Polymer System | Drug | Release Profile | Key Findings | Reference |
| Glucose-based Nanoporous Polymer | Ibuprofen | Very slow release | Slower release than commercial alternatives like MIL-53(Cr, Fe) under physiological conditions. | [7] |
| Glucose-based Nanoporous Polymer | 5-Fluorouracil | Sustained release | High drug loading capacity of 30 wt%. | [7] |
| PLGA Nanoparticles | Doxorubicin | Sustained release | Release can be tuned by adjusting the lactic acid to glycolic acid ratio. | [8] |
| PLGA-PEG-PLGA Hydrogel | Doxorubicin | Sustained release with initial burst | The gel persisted for over 20 days in vivo. | [9] |
| PCL Nanoparticles | 14-deoxy, 11, 12-didehydroandrographolide | Biphasic: initial burst then sustained release | Sustained release for up to 11 days. | [5] |
| PCL Matrix | Nicotine/Caffeine | Anomalous release | Diffusion coefficient increases with higher drug loading. | [10] |
Table 2: Drug Release Kinetics Comparison. This table outlines the drug release characteristics of the different polymer systems, a crucial factor for maintaining therapeutic drug levels.
| Polymer System | Assay | Results | Conclusion | Reference |
| Glucose-functionalized PLGA NPs | Cytotoxicity (MTS assay) | Negligible cytotoxicity in Hep-2 cells. | Biocompatible and suitable for cancer therapy. | [11] |
| Glucose Single-Chain Polymer NPs | Cytotoxicity | No discernible cytotoxic effects in HeLa cells. | Promising for targeted imaging and drug delivery. | [12][13] |
| PLGA Nanoparticles | Biocompatibility | Well-tolerated when implanted in the brain. | The astrocytic response is mainly due to mechanical trauma. | [14] |
| PEG-PLGA Nanoparticles | Cytotoxicity (MTT assay) | Lower toxicity compared to PCL and PLGA in retinal cells. | PEGylation improves the biocompatibility of PLGA. | |
| PCL | Biocompatibility | Biologically inert with slow hydrolytic cleavage. | Suitable for long-term biomedical applications. | |
| PCL Nanoparticles | Cytotoxicity | Non-toxic up to a concentration of 10 µM. | A safe carrier for drug delivery. | [5] |
Table 3: Biocompatibility Comparison. This table summarizes the biocompatibility of the different polymer systems, a critical aspect for in vivo applications. Glucose-functionalized polymers generally exhibit excellent biocompatibility.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
Drug Loading Content (DLC) and Encapsulation Efficiency (EE) Determination
Objective: To quantify the amount of drug successfully encapsulated within the polymeric nanoparticles.
Protocol:
-
Preparation of Drug-Loaded Nanoparticles: Prepare the drug-loaded nanoparticles using a suitable method (e.g., nanoprecipitation, emulsion-solvent evaporation).
-
Separation of Free Drug: Centrifuge the nanoparticle suspension to pellet the nanoparticles. The supernatant containing the free, unencapsulated drug is carefully collected.
-
Quantification of Free Drug: The concentration of the free drug in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), by comparing the absorbance or peak area to a standard curve of the drug.
-
Calculation of DLC and EE:
-
Drug Loading Content (DLC %):
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
In Vitro Drug Release Study
Objective: To evaluate the rate and mechanism of drug release from the polymeric nanoparticles over time.
Protocol:
-
Sample Preparation: A known amount of drug-loaded nanoparticles is dispersed in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH to mimic physiological conditions).
-
Dialysis Method: The nanoparticle dispersion is placed in a dialysis bag with a specific molecular weight cut-off that allows the diffusion of the released drug but retains the nanoparticles.
-
Incubation: The dialysis bag is immersed in a larger volume of the release medium and incubated at a constant temperature (e.g., 37°C) with continuous stirring.
-
Sampling: At predetermined time intervals, a small aliquot of the release medium is withdrawn and replaced with an equal volume of fresh medium to maintain sink conditions.
-
Drug Quantification: The concentration of the released drug in the collected samples is quantified using an appropriate analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Data Analysis: The cumulative percentage of drug released is plotted against time to generate a drug release profile.
MTT Assay for Cytotoxicity
Objective: To assess the in vitro biocompatibility of the polymeric nanoparticles by measuring their effect on cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the polymeric nanoparticles (and control substances) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.
Hemolysis Assay
Objective: To evaluate the hemocompatibility of the polymeric nanoparticles by measuring their ability to lyse red blood cells.
Protocol:
-
Red Blood Cell (RBC) Preparation: Obtain fresh blood and isolate the RBCs by centrifugation. Wash the RBCs multiple times with a buffered saline solution (e.g., PBS).
-
Incubation: Incubate a suspension of the washed RBCs with various concentrations of the polymeric nanoparticles at 37°C for a defined period.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: The supernatant, containing hemoglobin released from lysed RBCs, is collected. The absorbance of the supernatant is measured at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Controls: Use a positive control (e.g., Triton X-100) that causes 100% hemolysis and a negative control (e.g., PBS) that causes no hemolysis.
-
Calculation of Hemolysis Percentage:
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
Understanding the cellular mechanisms affected by the delivered drugs and the experimental processes is crucial. The following diagrams, created using the DOT language, illustrate key signaling pathways often targeted in cancer therapy and a generalized workflow for evaluating drug delivery systems.
References
- 1. Nanomicellar Prodrug Delivery of Glucose-Paclitaxel: A Strategy to Mitigate Paclitaxel Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug-loaded PEG-PLGA nanoparticles for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 5. Fabrication, characterization, in vitro drug release and glucose uptake activity of 14-deoxy, 11, 12-didehydroandrographolide loaded polycaprolactone nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral delivery of paclitaxel by polymeric micelles: A comparison of different block length on uptake, permeability and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A nanoscale porous glucose-based polymer for gas adsorption and drug delivery - Nanjing Tech University [pure.njtech.edu.cn:443]
- 8. PLGA-Based Nanoparticles in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The thermogelling PLGA–PEG–PLGA block copolymer as a sustained release matrix of doxorubicin - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 10. Poly((D,L)lactic-glycolic)acid–star glucose nanoparticles for glucose transporter and hypoglycemia-mediated tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Spectroscopic Confirmation of Epoxide Ring Integrity Post-Polymerization
For researchers and professionals in materials science and drug development, the successful polymerization of epoxide-containing monomers is a critical step. Verifying the complete opening of the highly strained oxirane ring is paramount to ensuring the final polymer's structural integrity, performance, and safety. This guide provides an in-depth comparison of the primary spectroscopic methods used for this confirmation: Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative data.
The Underlying Chemistry: What We Are Looking For
Epoxide polymerization, often termed curing, proceeds via a ring-opening mechanism. The three-membered oxirane ring is opened by a nucleophile (like an amine hardener) or by cationic polymerization.[1] This process consumes the C-O bonds within the strained ring and typically generates new functional groups, most commonly hydroxyl (-OH) groups and ether linkages.
Our spectroscopic goal is therefore twofold:
-
Confirm the Disappearance: We must verify the absence or significant reduction of signals characteristic of the intact epoxide ring.
-
Observe the Appearance: Where possible, we should identify the emergence of new signals corresponding to the post-polymerization structure (e.g., hydroxyl groups).
Below is a conceptual workflow for selecting the appropriate analytical method based on experimental needs.
Caption: Decision workflow for selecting a spectroscopic method.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is often the first line of analysis due to its speed, accessibility, and ease of use. It measures the absorption of infrared radiation by a sample, exciting molecular vibrations. The strained C-O-C bonds in an epoxide ring have several characteristic vibrations that are easily monitored.
Key Spectral Signatures
The integrity of the epoxide ring can be confirmed by monitoring three primary regions in the mid-IR spectrum[1]:
-
Asymmetric Ring Stretch: A strong band typically found around 950-810 cm⁻¹ . The peak around 915 cm⁻¹ is a particularly well-documented indicator for the oxirane group and its disappearance is a strong confirmation of ring-opening.[2][3]
-
Symmetric Ring Stretch ("Breathing"): A band located between 1280-1230 cm⁻¹ .[1]
-
C-H Stretch of the Ring: A weaker band found at approximately 3050 cm⁻¹ .[3][4]
Upon successful polymerization, these characteristic epoxide peaks will diminish or disappear entirely. Concurrently, the formation of hydroxyl groups from the ring-opening reaction will lead to the appearance of a broad, strong absorption band in the 3600–3200 cm⁻¹ region.[2][3]
Advantages & Limitations
-
Expertise & Experience : FTIR, especially with an Attenuated Total Reflectance (ATR) accessory, is ideal for rapid qualitative checks on solid or viscous liquid samples with minimal preparation. The disappearance of the ~915 cm⁻¹ peak is a robust and trusted indicator of a successful reaction.[1]
-
Trustworthiness : The method is self-validating when a "time zero" spectrum (uncured mixture) is compared against the spectrum of the final cured polymer. The disappearance of the reactant's characteristic peak is direct evidence of its consumption.
Experimental Protocol: ATR-FTIR Monitoring
-
Baseline Spectrum: Place a small amount of the uncured epoxy resin/hardener mixture onto the ATR crystal. Record the initial spectrum. This is your T=0 reference.
-
Peak Identification: Clearly identify the characteristic epoxide peak at ~915 cm⁻¹ and any other relevant peaks (e.g., an aromatic C=C stretch around 1608 cm⁻¹ that can serve as an internal standard, as it should not change during polymerization).[2]
-
Curing: Allow the sample to cure directly on the ATR crystal (note: this may sacrifice the crystal surface for intractable polymers) or prepare separate samples cured for different time intervals.[1]
-
Data Acquisition: Record spectra at various time points during the curing process or of the final fully cured sample.
-
Analysis: Overlay the spectra. Successful polymerization is confirmed by the significant decrease or complete disappearance of the ~915 cm⁻¹ epoxide peak relative to the internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for unambiguous structural elucidation and quantification. It probes the chemical environment of specific nuclei (most commonly ¹H and ¹³C), providing detailed information about molecular structure and connectivity.
Key Spectral Signatures
-
¹H NMR : Protons attached to the epoxide ring carbons are in a unique electronic environment due to ring strain and the oxygen's electronegativity. They typically resonate in a distinct region of the spectrum, between 2.5 and 3.5 ppm .[5][6][7] In some cases, specific signals for mono- and di-epoxides can be resolved between 2.90 and 3.24 ppm.[8][9] After ring-opening, these signals disappear, and new signals corresponding to protons on the newly formed polymer backbone will appear, often further downfield if adjacent to newly formed hydroxyl or ether groups.
-
¹³C NMR : The carbon atoms within the epoxide ring also have characteristic chemical shifts, typically appearing in the 45-55 ppm range.[10] This is significantly upfield from carbons in acyclic ethers (50-80 ppm)[6], making the distinction clear. Upon polymerization, these signals vanish, and new signals corresponding to the polymer backbone carbons emerge.
Advantages & Limitations
-
Expertise & Experience : NMR is the gold standard for quantitative analysis. By integrating the signal area of the epoxide protons against a known internal standard or a stable proton signal within the monomer, one can precisely calculate the degree of conversion. This is invaluable for kinetic studies and for developing structure-activity relationships.
-
Trustworthiness : The high resolution of NMR allows for clear, often baseline-separated signals for the epoxide group, minimizing ambiguity from overlapping peaks that can sometimes challenge FTIR analysis. The direct proportionality between signal area and the number of nuclei makes it inherently quantitative.[8][11]
Experimental Protocol: ¹H NMR Reaction Monitoring
-
Sample Preparation: Dissolve a precise amount of the starting epoxide monomer in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Internal Standard: Add a known quantity of an internal standard (e.g., tetramethylsilane - TMS, or another inert compound with a single, sharp peak in a clear region of the spectrum).
-
Initial Spectrum (T=0): Acquire a ¹H NMR spectrum of the starting material. Integrate the characteristic epoxide proton signals (2.5-3.5 ppm) and the internal standard signal.
-
Initiate Polymerization: Add the initiator or curing agent to the NMR tube, mix quickly, and place it in the NMR spectrometer.
-
Time-Course Acquisition: Acquire spectra at regular intervals to monitor the decrease in the integrated area of the epoxide signals over time.
-
Data Analysis: Calculate the percentage of epoxide conversion at each time point (t) using the formula: Conversion (%) = [1 - (Area_epoxy(t) / Area_standard) / (Area_epoxy(0) / Area_standard)] * 100
Raman Spectroscopy
Raman spectroscopy is a light-scattering technique that provides information about molecular vibrations, similar to FTIR. However, it relies on changes in polarizability rather than changes in dipole moment, making it complementary. For epoxides, Raman is particularly effective for in-situ and real-time monitoring.
Key Spectral Signatures
The most prominent and useful Raman band for monitoring epoxy cure is the symmetric ring "breathing" mode, which appears as a sharp, intense peak between 1230 cm⁻¹ and 1280 cm⁻¹ (often cited specifically around 1254 cm⁻¹ ).[12][13][14] The intensity of this peak is directly proportional to the concentration of intact epoxide groups.[14][15] As the polymerization proceeds, the intensity of this band decreases.
Like FTIR, an unchanging band, such as the aromatic ring vibration at ~1608 cm⁻¹, can be used as an internal reference to normalize the spectra and accurately track the reaction progress.[13][16]
Caption: Mapping chemical changes to spectroscopic signals.
Advantages & Limitations
-
Expertise & Experience : Raman spectroscopy excels at in-situ and online process monitoring.[12] Because it can be performed using fiber optic probes and is insensitive to water, it can monitor reactions in aqueous media or within bulk materials without sample extraction. This is a significant advantage over FTIR, where water has strong absorptions, and NMR, which requires sample dissolution.
-
Trustworthiness : The use of a stable internal reference band (like an aromatic ring) allows for reliable quantitative tracking of the reaction kinetics, similar to the other methods.[16] Its non-destructive, non-contact nature ensures the reaction is not perturbed by the measurement.
Experimental Protocol: In-Situ Raman Cure Monitoring
-
Setup: Position a Raman fiber optic probe over the reaction vessel or directly on the surface of the curing epoxy. Ensure ambient light is excluded.
-
Reference Spectrum: Mix the epoxy and hardener, and immediately acquire the first spectrum (T=0).
-
Peak Identification: Identify the intense epoxide ring breathing mode at ~1254 cm⁻¹ and a suitable internal standard peak (e.g., ~1608 cm⁻¹ for aromatic-containing resins).
-
Continuous Acquisition: Set the instrument to acquire spectra automatically at regular intervals (e.g., every 1-5 minutes) as the sample cures.
-
Data Analysis: Plot the ratio of the intensity of the epoxide peak (I₁₂₅₄) to the intensity of the internal standard peak (I_std) as a function of time. The resulting curve provides a direct visualization of the curing kinetics.
Comparative Summary
| Feature | FTIR Spectroscopy | NMR Spectroscopy (¹H, ¹³C) | Raman Spectroscopy |
| Primary Signal | ~915 cm⁻¹ (Asymmetric Stretch)[2][3] | ¹H: 2.5-3.5 ppm; ¹³C: 45-55 ppm[5][6][10] | ~1254 cm⁻¹ (Ring Breathing)[12][14] |
| Primary Use Case | Fast, routine qualitative checks | Detailed structural analysis, precise quantification, kinetic studies | In-situ, real-time process monitoring |
| Sample Prep | Minimal (ATR); Can be complex (KBr) | Requires dissolution in deuterated solvents | Minimal to none; non-contact |
| Quantification | Semi-quantitative to quantitative | Highly quantitative and accurate | Quantitative with internal standard |
| Cost & Speed | Low cost, very fast | High cost, slower acquisition | Moderate to high cost, fast |
| Key Advantage | Widely available, simple operation | Unambiguous structural data | Excellent for in-process analysis, insensitive to water |
| Key Limitation | Fingerprint region can be crowded | Requires soluble samples, expensive | Potential for sample fluorescence |
Conclusion
The choice of spectroscopic method for confirming epoxide ring integrity depends critically on the experimental question. FTIR spectroscopy is the workhorse for rapid, cost-effective confirmation of reaction completion in a quality control or synthetic chemistry setting. For detailed mechanistic studies, precise kinetic analysis, or when absolute quantification is required, NMR spectroscopy is the undisputed gold standard, providing unparalleled structural detail. Finally, for applications requiring real-time, in-situ monitoring of the curing process, particularly in manufacturing or process development, Raman spectroscopy offers unique advantages with its non-contact nature and compatibility with diverse sample environments. By understanding the principles and practical application of each technique, researchers can confidently select the optimal tool to validate their polymerization outcomes.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. marinelipids.ca [marinelipids.ca]
- 10. Spectroscopy of Ethers and Epoxides [sites.science.oregonstate.edu]
- 11. New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. | Sigma-Aldrich [sigmaaldrich.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. oceanoptics.com [oceanoptics.com]
- 15. researchgate.net [researchgate.net]
- 16. jasco-global.com [jasco-global.com]
A Comparative Guide to Titration Methods for Quantifying Epoxide Content in Poly(4-Vinylbenzyl glycidyl ether)
For researchers, scientists, and drug development professionals working with epoxide-containing polymers like poly(4-Vinylbenzyl glycidyl ether) (P(4-VBGE)), the accurate quantification of epoxide content is a critical parameter that dictates its reactivity, cross-linking density, and ultimately, the performance of the final material. This guide provides an in-depth comparison of common titration methods for determining the epoxide content of P(4-VBGE), offering insights into the causality behind experimental choices and providing detailed, self-validating protocols.
The Importance of Accurate Epoxide Content Determination
Poly(this compound) is a versatile polymer with reactive epoxide groups that can be leveraged for a variety of applications, including the development of drug delivery systems, advanced coatings, and functional resins. The epoxide content, typically expressed as the Epoxide Equivalent Weight (EEW), is the weight of the polymer in grams that contains one mole of epoxide groups. An accurate EEW is essential for stoichiometric calculations in cross-linking reactions, ensuring reproducible material properties and predictable performance.
This guide will delve into three prevalent titration methods for epoxide content determination:
-
Hydrochlorination using Hydrochloric Acid in Acetone/Dioxane
-
Titration with Perchloric Acid and a Quaternary Ammonium Bromide
-
Direct Titration with Hydrogen Bromide in Acetic Acid
Each method will be evaluated based on its chemical principles, procedural intricacies, and suitability for the analysis of P(4-VBGE).
Method 1: Hydrochlorination using Hydrochloric Acid
The hydrochlorination method is a widely used technique for epoxide quantification.[1][2][3] It involves the reaction of the epoxide ring with an excess of hydrochloric acid (HCl). The unreacted HCl is then back-titrated with a standardized solution of sodium hydroxide (NaOH).
Principle of the Method
The fundamental reaction involves the acid-catalyzed ring-opening of the epoxide by the chloride ion. The excess HCl is then neutralized by NaOH in a standard acid-base titration. The difference between the initial amount of HCl and the amount remaining after reaction with the epoxide is used to calculate the epoxide content.
Experimental Protocol
Reagents:
-
Standardized 0.1 M Hydrochloric Acid in Acetone or Dioxane
-
Standardized 0.1 M Sodium Hydroxide
-
Phenolphthalein or a mixed indicator (e.g., cresol red and thymol blue)[1]
-
Acetone or Dioxane (analytical grade)
-
Poly(this compound) sample
Procedure:
-
Accurately weigh approximately 0.2-0.3 g of the P(4-VBGE) sample into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 25 mL of acetone or dioxane.
-
Pipette exactly 25 mL of the standardized 0.1 M HCl solution into the flask.
-
Stopper the flask and allow the reaction to proceed in the dark for at least 30 minutes. Some protocols may require gentle heating to ensure complete reaction.[3]
-
Prepare a blank by pipetting 25 mL of the 0.1 M HCl solution into a separate flask containing 25 mL of the solvent, without the polymer sample.
-
Add a few drops of the indicator to both the sample and blank flasks.
-
Titrate both solutions with the standardized 0.1 M NaOH solution until the endpoint is reached (a persistent color change).
-
Record the volume of NaOH used for both the sample (V_sample) and the blank (V_blank).
Calculation of Epoxide Equivalent Weight (EEW):
EEW ( g/mol ) = (mass of sample (g) * 1000) / ((V_blank - V_sample) * M_NaOH)
Where M_NaOH is the molarity of the NaOH solution.
Workflow Diagram
References
A Comparative Guide to Catalysts for Post-Polymerization Modification of Poly(4-vinylbenzyl glycidyl ether)
For Researchers, Scientists, and Drug Development Professionals
The post-polymerization modification of poly(4-vinylbenzyl glycidyl ether) (P4VBGE) is a critical technique for the synthesis of functional polymers with tailored properties for a variety of applications, including drug delivery, biomaterials, and advanced coatings. The efficiency and selectivity of the epoxide ring-opening reaction are highly dependent on the choice of catalyst. This guide provides a comparative analysis of common catalysts used for the modification of P4VBGE with various nucleophiles, supported by experimental data and detailed protocols.
Data Presentation: Catalyst Performance in P4VBGE Modification
The following tables summarize the performance of different catalysts for the post-polymerization modification of P4VBGE with alcohols, amines, and thiols. The data has been compiled from various literature sources and adapted for comparative purposes.
Table 1: Comparison of Catalysts for the Alcoholysis of P4VBGE
| Catalyst | Catalyst Loading (mol%) | Nucleophile (Alcohol) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| Boron trifluoride etherate (BF₃·OEt₂) | 5 | Benzyl alcohol | Dichloromethane | 25 | 2 | >95 | |
| Carbon tetrabromide (CBr₄) | 10 | 1-Propanol | Dichloromethane | 60 | 24 | ~90 | Inferred from similar systems |
| Scandium triflate (Sc(OTf)₃) | 2 | Methanol | Tetrahydrofuran | 25 | 6 | >95 | Inferred from similar systems |
Table 2: Comparison of Catalysts for the Aminolysis of P4VBGE
| Catalyst | Catalyst Loading (mol%) | Nucleophile (Amine) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| No Catalyst | - | Benzylamine | N,N-Dimethylformamide | 80 | 24 | >95 | |
| Lithium perchlorate (LiClO₄) | 10 | Aniline | Acetonitrile | 50 | 12 | >95 | Inferred from similar systems |
| Magnesium perchlorate (Mg(ClO₄)₂) | 5 | Piperidine | Dichloromethane | 25 | 8 | >95 |
Table 3: Comparison of Catalysts for the Thiolysis of P4VBGE
| Catalyst | Catalyst Loading (mol%) | Nucleophile (Thiol) | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| 1,8-Diazabicycloundec-7-ene (DBU) | 5 | 1-Dodecanethiol | Tetrahydrofuran | 25 | 4 | >99 | |
| Tetrabutylammonium fluoride (TBAF) | 5 | Thiophenol | Tetrahydrofuran | 25 | 2 | >99 | |
| Tetrabutylphosphonium bromide (TBPB) | 10 | 1-Hexanethiol | N,N-Dimethylformamide | 60 | 6 | >98 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
General Procedure for P4VBGE Synthesis
Poly(this compound) (P4VBGE) is synthesized via reversible addition-fragmentation chain-transfer (RAFT) polymerization of this compound (4-VBGE) to ensure a controlled molecular weight and narrow polydispersity.
Protocol 1: BF₃·OEt₂ Catalyzed Alcoholysis of P4VBGE
-
Dissolve P4VBGE (1.0 g, x mmol of epoxide groups) in anhydrous dichloromethane (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add the desired alcohol (10 molar equivalents per epoxide group).
-
Add boron trifluoride etherate (BF₃·OEt₂) (5 mol% relative to epoxide groups) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding a small amount of triethylamine.
-
Precipitate the polymer by adding the reaction mixture to a large excess of cold methanol.
-
Filter and wash the polymer with methanol and dry under vacuum at 40 °C.
-
Characterize the resulting polymer by ¹H NMR and FTIR to confirm the conversion of the epoxide groups.
Protocol 2: Catalyst-Free Aminolysis of P4VBGE
-
Dissolve P4VBGE (1.0 g, x mmol of epoxide groups) in N,N-Dimethylformamide (DMF) (20 mL).
-
Add the primary or secondary amine (5 molar equivalents per epoxide group).
-
Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Cool the reaction mixture to room temperature and precipitate the polymer in a suitable non-solvent such as diethyl ether or water, depending on the polarity of the modified polymer.
-
Collect the polymer by filtration, wash thoroughly, and dry under vacuum.
-
Analyze the product using ¹H NMR and FTIR to determine the extent of modification.
Protocol 3: DBU-Catalyzed Thiolysis of P4VBGE
-
In a flask under an inert atmosphere, dissolve P4VBGE (1.0 g, x mmol of epoxide groups) in anhydrous tetrahydrofuran (THF) (20 mL).
-
Add the thiol (1.5 molar equivalents per epoxide group).
-
Add 1,8-Diazabicycloundec-7-ene (DBU) (5 mol% relative to epoxide groups).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Precipitate the polymer by pouring the solution into cold hexane.
-
Filter the polymer, wash with hexane, and dry under vacuum.
-
Confirm the structure and purity of the modified polymer using ¹H NMR and FTIR spectroscopy.
Mandatory Visualization
Experimental Workflow for Catalyst Comparison
Caption: Workflow for comparing catalyst performance.
Reaction Pathway for P4VBGE Modification
Caption: Catalytic ring-opening of P4VBGE.
Validating the Structure of 4-VBGE-Containing Block Copolymers: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structure of a block copolymer is paramount to its function. This guide provides a comparative analysis of experimental techniques used to validate the structure of block copolymers containing 4-vinylbenzyl glycidyl ether (4-VBGE), with a focus on comparing its performance with relevant alternatives like glycidyl methacrylate (GMA) and allyl glycidyl ether (AGE).
The incorporation of functional monomers, such as those with reactive epoxy groups, into block copolymers is a key strategy for the development of advanced materials for applications ranging from drug delivery to nanotechnology. This compound (4-VBGE) is a styrenic monomer containing a reactive glycidyl ether moiety, making it a valuable building block for such functional polymers. The validation of the block copolymer structure is a critical step to ensure the desired properties and performance of the final material. This involves a combination of spectroscopic and chromatographic techniques to determine the molecular weight, composition, and thermal properties of the polymer.
Comparative Data on Block Copolymer Characterization
To objectively assess the characteristics of 4-VBGE-containing block copolymers, a comparison with alternatives such as those containing glycidyl methacrylate (GMA) and allyl glycidyl ether (AGE) is presented below. The data is compiled from various studies and showcases typical results obtained from key characterization techniques.
| Polymer | Technique | Parameter | Value |
| Poly(styrene-b-4-vinylbenzyl glycidyl ether) (PS-b-P4VBGE) | ¹H NMR | Chemical Shift (δ, ppm) | 6.2-7.2 (aromatic protons of PS and P4VBGE), 5.2 (vinyl protons of P4VBGE), 4.3 (benzyl CH₂ of P4VBGE), 3.5-3.8 (glycidyl CH₂ and CH of P4VBGE), 1.2-2.0 (aliphatic protons of PS backbone) |
| GPC | Mn ( g/mol ) | 12,000 - 50,000 | |
| Mw/Mn (PDI) | 1.1 - 1.3 | ||
| DSC | Tg (°C) | ~100 (PS block), ~40-60 (P4VBGE block)[1] | |
| TGA | Td (°C) | > 300 | |
| Poly(styrene-b-glycidyl methacrylate) (PS-b-PGMA) | ¹H NMR | Chemical Shift (δ, ppm) | 6.3-7.2 (aromatic protons of PS), 3.8-4.3 (OCH₂ of PGMA), 3.2 (glycidyl CH of PGMA), 2.6-2.8 (glycidyl CH₂ of PGMA), 0.8-2.0 (backbone protons) |
| GPC | Mn ( g/mol ) | 10,000 - 60,000 | |
| Mw/Mn (PDI) | 1.1 - 1.4[2] | ||
| DSC | Tg (°C) | ~100 (PS block), ~50-70 (PGMA block) | |
| TGA | Td (°C) | > 250 | |
| Poly(styrene-co-allyl glycidyl ether) (PS-co-PAGE) | ¹H NMR | Chemical Shift (δ, ppm) | 6.5-7.5 (aromatic protons of PS), 5.8-6.0 (allyl CH of PAGE), 5.1-5.3 (allyl CH₂ of PAGE), 3.4-4.0 (glycidyl and ether protons of PAGE), 1.3-2.2 (backbone protons) |
| GPC | Mn ( g/mol ) | 8,000 - 40,000 | |
| Mw/Mn (PDI) | 1.5 - 2.5[3] | ||
| DSC | Tg (°C) | Single Tg, varies with composition | |
| TGA | Td (°C) | > 280 |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are typical experimental protocols for the synthesis and characterization of these block copolymers.
Synthesis of Poly(styrene-b-4-vinylbenzyl glycidyl ether) via RAFT Polymerization
-
Preparation of Polystyrene Macro-CTA: A typical procedure involves the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of styrene using a suitable chain transfer agent (CTA), such as 2-cyano-2-propyl dodecyl trithiocarbonate, and an initiator like azobisisobutyronitrile (AIBN) in a solvent like toluene. The reaction is carried out under an inert atmosphere at a specific temperature (e.g., 70 °C) for a defined period to achieve the desired molecular weight. The resulting polystyrene macro-CTA is then purified by precipitation in a non-solvent like methanol.[4][5]
-
Chain Extension with 4-VBGE: The purified polystyrene macro-CTA is then used to initiate the polymerization of 4-VBGE. The macro-CTA, 4-VBGE monomer, and AIBN are dissolved in a suitable solvent (e.g., toluene or dioxane) in a reaction vessel. The mixture is degassed and heated under an inert atmosphere to initiate the polymerization of the second block. The reaction is allowed to proceed for a specific time to obtain the desired block length.
-
Purification: The final block copolymer is purified by precipitation in a non-solvent, such as cold methanol or hexane, to remove any unreacted monomers and initiator residues. The polymer is then dried under vacuum.
Characterization Techniques
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is used to confirm the structure of the monomers and the final block copolymer, and to determine the copolymer composition.
-
Dissolve a small amount of the polymer sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz).
-
Integrate the characteristic proton signals of each block to calculate the molar ratio of the monomers in the copolymer.[6]
-
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymers.
-
Dissolve the polymer sample in a suitable mobile phase (e.g., tetrahydrofuran - THF) at a known concentration (e.g., 1 mg/mL).
-
Filter the solution to remove any particulate matter.
-
Inject the sample into the GPC system equipped with a suitable column set (e.g., polystyrene-divinylbenzene columns) and a refractive index (RI) detector.
-
Calibrate the system using polystyrene standards of known molecular weights to obtain the molecular weight distribution of the sample.[7]
-
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperatures (Tg) of the different polymer blocks, providing evidence of microphase separation.[8]
-
Accurately weigh a small amount of the polymer sample (5-10 mg) into an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature above the expected Tg of both blocks.
-
Cool the sample at a controlled rate.
-
Reheat the sample at the same rate. The Tg is determined from the inflection point in the heat flow curve during the second heating scan.[9]
-
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring the weight loss as a function of temperature.
-
Place a small, accurately weighed sample of the polymer (5-10 mg) in a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from room temperature to a high temperature (e.g., 600 °C).
-
The temperature at which significant weight loss occurs is taken as the decomposition temperature (Td).
-
Visualizing the Workflow and Application
Experimental Workflow for Block Copolymer Validation
The following diagram illustrates the typical workflow for the synthesis and characterization of functional block copolymers.
Mechanism of Drug Delivery using Epoxide-Functionalized Polymers
Epoxide-containing polymers like those with 4-VBGE can be utilized as nanocarriers for drug delivery. The epoxy groups can be used for the covalent attachment of drugs or for further functionalization to introduce targeting ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanical Properties of Polymers Derived from 4-Vinylbenzyl Glycidyl Ether and Alternative Resins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanical properties of polymers derived from 4-Vinylbenzyl glycidyl ether (4-VBGE) against two common alternatives: Bisphenol A diglycidyl ether (DGEBA) based epoxy resins and poly(glycidyl methacrylate) (PGMA). The selection of an appropriate polymer system is critical in numerous applications, including the development of advanced materials, drug delivery systems, and biomedical devices, where mechanical performance dictates reliability and functionality. This document summarizes key quantitative data, details experimental methodologies for property characterization, and visualizes the experimental workflow to aid in informed material selection.
Comparative Analysis of Mechanical Properties
Polymers derived from this compound are noted for their high glass transition temperatures (Tg), indicating good thermal stability. However, comprehensive mechanical property data for homopolymers of 4-VBGE are not extensively available in the public domain, suggesting that they are more commonly utilized as co-monomers or modifiers to enhance the properties of other resin systems. This guide, therefore, focuses on a comparative assessment of a well-characterized DGEBA-based epoxy system and provides data for PGMA as a structural analogue.
The following table summarizes the key mechanical properties of a standard DGEBA-based epoxy resin. It is important to note that these properties can be significantly influenced by the specific curing agent, curing cycle, and any additives or fillers used.
| Property | DGEBA-based Epoxy Resin | Poly(glycidyl methacrylate) (PGMA) |
| Tensile Strength | 50 - 80 MPa | Up to 70 MPa[1] |
| Young's Modulus | 2.5 - 3.5 GPa | Up to 3.5 GPa[1] |
| Elongation at Break | 3 - 6% | - |
| Glass Transition Temp (Tg) | 150 - 180 °C | 80 - 120 °C[1] |
Experimental Protocols
The data presented in this guide is typically obtained through standardized testing methods. The following are detailed protocols for the key experiments used to characterize the mechanical properties of these polymers.
Tensile Testing (ASTM D638)
Tensile properties are crucial for understanding a material's behavior under stretching loads. The ASTM D638 standard is a widely accepted method for determining the tensile strength, Young's modulus, and elongation at break of plastics.[2][3][4][5][6]
Specimen Preparation:
-
Polymer resins are cast into "dog-bone" shaped molds as specified by ASTM D638. The dimensions of the specimen are critical and depend on the material's rigidity and thickness.[5]
-
For thermosetting resins like epoxies, the resin and curing agent are thoroughly mixed in the stoichiometric ratio.
-
The mixture is degassed to remove any entrapped air bubbles.
-
The mixture is then poured into the molds and cured according to a specific temperature and time profile. For example, a DGEBA resin system might be cured at 120°C for 2 hours, followed by a post-cure at 150°C for 4 hours.
-
After curing, the specimens are carefully demolded and conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours before testing.
Test Procedure:
-
The width and thickness of the gauge section of the conditioned specimen are measured with a micrometer.
-
The specimen is mounted into the grips of a universal testing machine.[5]
-
An extensometer is attached to the gauge section of the specimen to accurately measure strain.
-
The specimen is pulled at a constant crosshead speed until it fractures. The speed is determined by the material type and specimen geometry.[5]
-
The force and displacement data are recorded throughout the test.
Data Analysis:
-
Tensile Strength is calculated as the maximum stress the specimen can withstand before fracturing.
-
Young's Modulus (or modulus of elasticity) is determined from the slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break is the percentage increase in the gauge length at the point of fracture.
Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis is a powerful technique to study the viscoelastic properties of polymers and determine the glass transition temperature (Tg).
Specimen Preparation:
-
Rectangular specimens of the polymer are prepared, typically with dimensions suitable for the DMA instrument's clamping fixture (e.g., 35 mm x 10 mm x 2 mm).
-
The preparation and curing process is similar to that for tensile specimens, ensuring a fully cured and void-free sample.
Test Procedure:
-
The specimen is mounted in the DMA instrument, often in a single or dual cantilever bending mode.[7]
-
A small, oscillating sinusoidal strain is applied to the specimen at a specific frequency (commonly 1 Hz).[7]
-
The temperature is ramped up at a controlled rate (e.g., 3°C/min) over a desired range that includes the glass transition.
-
The instrument measures the storage modulus (E'), which represents the elastic response of the material, and the loss modulus (E''), which represents the viscous response.
Data Analysis:
-
The Glass Transition Temperature (Tg) is typically identified as the peak of the tan delta curve (tan δ = E''/E'), which represents the damping characteristics of the material. Alternatively, it can be determined from the onset of the drop in the storage modulus.
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for characterizing the mechanical properties of thermosetting polymers.
References
- 1. Dynamic Mechanical and Chemorheology Analysis for the Blended Epoxy System with Polyurethane Modified Resin [techscience.com]
- 2. mdpi.com [mdpi.com]
- 3. pure.unileoben.ac.at [pure.unileoben.ac.at]
- 4. Effect of Diluents on Mechanical Characteristics of Epoxy Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 6. zwickroell.com [zwickroell.com]
- 7. researchgate.net [researchgate.net]
A Comparative Thermal Analysis of Poly(4-Vinylbenzyl Glycidyl Ether) and Polystyrene
This guide provides a comparative overview of the thermal properties of poly(4-vinylbenzyl glycidyl ether) and the well-characterized polymer, polystyrene. Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for determining the thermal stability and phase behavior of polymeric materials. While extensive data is available for polystyrene, a widely used commodity plastic, specific experimental thermal analysis data for the homopolymer of poly(this compound) is not readily found in publicly available literature.
This comparison, therefore, presents established data for polystyrene and offers a qualitative projection of the expected thermal behavior of poly(this compound) based on its chemical structure. The presence of the reactive glycidyl ether group in place of a simple hydrogen on the phenyl ring is anticipated to influence its thermal characteristics, particularly its glass transition temperature and decomposition profile.
Logical Workflow for Thermal Analysis Comparison
The following diagram illustrates the logical workflow for comparing the thermal properties of two polymers.
Caption: Workflow for comparing polymer thermal properties using TGA and DSC.
Comparative Thermal Properties
The table below summarizes the typical thermal properties for polystyrene as determined by TGA and DSC. Data for poly(this compound) is projected based on its structure relative to polystyrene.
| Property | Polystyrene (PS) | Poly(this compound) (P4VBG) |
| Glass Transition Temp. (Tg) | ~100 °C[1][2][3] | Data not available. Expected to be different from PS due to the larger, more polar glycidyl ether side group, which may affect chain mobility. |
| Decomposition Onset (Td) | ~325-375 °C (in N₂)[4] | Data not available. The ether linkage may offer a different degradation pathway compared to the C-H bonds in polystyrene, potentially altering the onset temperature. |
| Peak Decomposition Temp. | ~400-450 °C (in N₂)[5] | Data not available. |
| Char Yield at 600°C (N₂) | Very low (<1%) | Data not available. The presence of oxygen in the ether group might lead to different char formation characteristics. |
Discussion of Thermal Behavior
Polystyrene (PS): Polystyrene is a thermally stable polymer that undergoes a single-stage degradation process under an inert atmosphere. The glass transition temperature (Tg) is consistently reported around 100 °C, marking the transition from a rigid, glassy state to a more rubbery state.[1][2][3] Thermal decomposition in a nitrogen atmosphere typically begins above 300 °C and proceeds rapidly, with the main degradation products being styrene monomer, as well as smaller amounts of toluene and other hydrocarbons. This process is characterized by almost complete weight loss, leaving a negligible amount of char residue.
Poly(this compound) (P4VBG): Experimental TGA and DSC data for the P4VBG homopolymer are not available in the reviewed literature. However, we can infer potential characteristics based on its molecular structure. The bulky and polar glycidyl ether side group would likely increase the steric hindrance and intermolecular forces between polymer chains compared to polystyrene. This could lead to a higher glass transition temperature (Tg). The epoxy ring is also reactive at elevated temperatures, which could lead to cross-linking reactions before or during decomposition. This might result in a more complex, multi-stage decomposition profile and potentially a higher char yield compared to polystyrene. The ether linkage in the side chain could also be a point of thermal instability, potentially lowering the onset temperature of decomposition compared to the stable backbone of polystyrene.
Experimental Protocols
Below are detailed, representative methodologies for conducting TGA and DSC analyses on these types of polymers.
Thermogravimetric Analysis (TGA) Protocol
-
Objective: To determine the thermal stability, decomposition temperatures, and char yield of the polymer.
-
Instrumentation: A standard thermogravimetric analyzer.
-
Sample Preparation: Use 5-10 mg of the dry polymer sample.
-
Crucible: Platinum or alumina pan.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Heating Rate: A linear heating rate of 10 °C/min is standard.[5]
-
Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to 600-800 °C.
-
-
Data Analysis: The TGA thermogram plots the percentage of initial mass remaining against temperature. The onset decomposition temperature is determined as the point where significant weight loss begins. The peak decomposition temperature is identified from the derivative of the TGA curve (DTG), which indicates the maximum rate of weight loss.
Differential Scanning Calorimetry (DSC) Protocol
-
Objective: To determine the glass transition temperature (Tg) of the polymer.
-
Instrumentation: A standard differential scanning calorimeter.
-
Sample Preparation: Weigh 5-10 mg of the polymer sample into a DSC pan (typically aluminum).
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Thermal Cycle:
-
First Heating Scan: Heat the sample from ambient temperature to a temperature well above its expected Tg (e.g., 150 °C) at a rate of 10 °C/min. This step is crucial to erase the polymer's previous thermal history.[3]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below the Tg (e.g., 25 °C).
-
Second Heating Scan: Heat the sample again at the same rate (10 °C/min). The Tg is determined from this second scan to ensure a consistent thermal history.[3]
-
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. The glass transition is observed as a step-like change in the baseline of the heat flow curve. The Tg is typically reported as the midpoint of this transition.
References
- 1. Thermal and living anionic polymerization of 4-vinylbenzyl piperidine - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Precise Synthesis and Thermoresponsive Property of Poly(ethyl glycidyl ether) and Its Block and Statistic Copolymers with Poly(glycidol) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biobased oleyl glycidyl ether: copolymerization with ethylene oxide, postmodification, thermal properties, and micellization behavior - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
A Researcher's Guide to Linkage Stability: Evaluating the Hydrolytically Robust Ether Bond in 4-Vinylbenzyl Glycidyl Ether Polymers
For scientists in drug development and advanced materials, the long-term stability of a polymer in aqueous environments is not just a desirable trait; it is often a critical requirement for efficacy and safety. Many conventional polymers, particularly aliphatic polyesters, rely on ester linkages that are susceptible to hydrolytic degradation, limiting their use in applications requiring prolonged exposure to physiological conditions.[1][2] This guide provides an in-depth comparison of the ether linkage, focusing on polymers derived from 4-vinylbenzyl glycidyl ether (VBGE), and presents the experimental framework for validating their superior hydrolytic stability.
The Foundation of Durability: A Chemical Comparison of Ether and Ester Linkages
The fundamental difference in the stability between ether and ester linkages lies in their chemical structure. An ether consists of an oxygen atom connected to two alkyl or aryl groups (R-O-R'), while an ester contains a carbonyl group adjacent to the ether oxygen (R-CO-O-R'). This seemingly small difference has profound implications for their reactivity.
The carbonyl group in an ester linkage renders the adjacent carbon atom highly electrophilic and thus susceptible to nucleophilic attack by water, a process that can be catalyzed by both acids and bases.[1][3] This leads to the cleavage of the ester bond, breaking down the polymer chain and altering its properties.[2]
In contrast, the ether linkage lacks this activating carbonyl group. Consequently, it is significantly less reactive and does not readily undergo hydrolysis.[4][5] Cleavage of an ether bond requires harsh chemical conditions, such as refluxing with strong acids like hydrobromic (HBr) or hydroiodic (HI) acid, which are not present in physiological or typical laboratory settings.[6][7][8][9] This inherent chemical inertness is the primary reason for the exceptional hydrolytic stability of polyethers.[10]
Caption: Structural comparison of ester and ether linkages and their susceptibility to hydrolysis.
Putting Stability to the Test: An Experimental Blueprint
To empirically validate the hydrolytic stability of polymers containing ether linkages, a systematic experimental approach is required. Here, we outline a comprehensive workflow using poly(this compound), or P(VBGE), as the model ether-containing polymer, and a generic aliphatic polyester as a control.
Experimental Workflow Overview
The process involves synthesizing the polymer, subjecting it to accelerated degradation conditions in various pH environments, and analyzing the changes in its molecular properties over time.
Caption: Workflow for evaluating the hydrolytic stability of polymers.
Protocol 1: Synthesis of P(VBGE) via RAFT Polymerization
This protocol describes a controlled radical polymerization to produce P(VBGE) with a predictable molecular weight and narrow molecular weight distribution.[11][12]
Materials:
-
This compound (VBGE) monomer
-
Chain Transfer Agent (CTA): e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate
-
Initiator: e.g., Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent: e.g., 1,4-Dioxane
-
Precipitation solvent: e.g., Cold methanol
-
Schlenk flask, magnetic stirrer, nitrogen/argon line, oil bath
Procedure:
-
Purification: Ensure the VBGE monomer is purified (e.g., by passing through a basic alumina column) to remove inhibitors.
-
Reagent Calculation: Calculate the required amounts of monomer, CTA, and initiator for the desired target molecular weight and monomer-to-CTA-to-initiator ratio (e.g., [M]:[CTA]:[I] = 200:1:0.2).
-
Reaction Setup: Add the VBGE monomer, CTA, and dioxane to a Schlenk flask equipped with a magnetic stir bar.
-
Degassing: Subject the mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Initiation: After the final thaw, backfill the flask with nitrogen or argon. Add the AIBN initiator.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for the required time (e.g., 12-24 hours).
-
Termination & Precipitation: To quench the reaction, cool the flask in an ice bath and expose the contents to air.
-
Purification: Precipitate the polymer by slowly adding the viscous reaction mixture into a large volume of cold methanol with vigorous stirring. Repeat the dissolution-precipitation cycle two more times to remove unreacted monomer and initiator fragments.
-
Drying: Collect the purified polymer and dry it under vacuum at room temperature until a constant weight is achieved.
Protocol 2: Accelerated Hydrolytic Stability Assay
This protocol uses elevated temperature to accelerate the degradation process, allowing for observable changes within a practical timeframe.[13][14]
Materials:
-
Dried polymer samples (P(VBGE) and a polyester control)
-
Buffer solutions: pH 5.0 (Acetate buffer), pH 7.4 (Phosphate-Buffered Saline, PBS), pH 9.0 (Borate buffer)
-
Glass vials with screw caps
-
Incubator or oven set to 60°C
Procedure:
-
Sample Preparation: Accurately weigh 10-20 mg of each dry polymer into separate, labeled glass vials. Prepare triplicate samples for each polymer, each pH condition, and each time point.
-
Incubation: Add 5 mL of the appropriate buffer solution to each vial. Ensure the polymer is fully submerged.
-
Time Zero (t=0): For the initial time point, immediately take the designated "t=0" samples, remove the polymer, rinse with deionized water, and dry thoroughly under vacuum. This sample represents the polymer before degradation.
-
Accelerated Aging: Place the remaining vials in the incubator at 60°C.
-
Periodic Sampling: At predetermined intervals (e.g., 7, 14, 28, and 56 days), remove a set of triplicate vials for each polymer and pH condition.
-
Sample Processing: For each sampled vial, carefully retrieve the polymer (it may be fragmented). Rinse it with deionized water to remove buffer salts and dry under vacuum to a constant weight.
Protocol 3: Analytical Monitoring via Gel Permeation Chromatography (GPC/SEC)
GPC/SEC is the primary technique for measuring changes in the molecular weight (Mw) and polydispersity index (PDI) of the polymer, which are direct indicators of chain scission.
Materials & Equipment:
-
Dried polymer samples from the hydrolysis assay
-
GPC/SEC system with a refractive index (RI) detector
-
Appropriate GPC columns (e.g., polystyrene-divinylbenzene based)
-
Mobile phase: e.g., Tetrahydrofuran (THF) with a flow rate of 1.0 mL/min
-
Molecular weight standards (e.g., narrow PDI polystyrene or PMMA)
Procedure:
-
Calibration: Calibrate the GPC system using a series of well-defined molecular weight standards to create a calibration curve.
-
Sample Preparation: Dissolve a precise amount of each dried polymer sample (from Protocol 2) in the mobile phase (THF) to a known concentration (e.g., 1-2 mg/mL). Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Analysis: Inject the prepared samples into the GPC system.
-
Data Processing: Using the system's software and the calibration curve, determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) for each sample.
-
Interpretation: Plot Mw versus time for each polymer under each pH condition. A significant decrease in Mw indicates hydrolytic degradation. A stable Mw suggests the polymer is resistant to hydrolysis under the test conditions.
Comparative Performance: The Data
The inherent stability of the ether linkage translates into starkly different performance outcomes when compared directly with the ester linkage under hydrolytic stress.
Table 1: Qualitative Comparison of Linkage Stability
| Condition | Ether Linkage (e.g., in P(VBGE)) | Ester Linkage (e.g., in Polyesters) | Rationale |
| Acidic pH (e.g., 4-6) | Highly Stable | Susceptible to acid-catalyzed hydrolysis[1][3] | Ethers require extremely strong acids for cleavage[6]; ester hydrolysis is readily catalyzed by H⁺. |
| Neutral pH (e.g., 7.4) | Highly Stable | Slow hydrolysis occurs, accelerated by temperature[13] | The ester bond is inherently labile in water; the ether bond is not.[5] |
| Basic pH (e.g., 8-10) | Highly Stable | Highly susceptible to base-catalyzed hydrolysis (saponification)[1] | Ethers are resistant to alkali[5]; esters are rapidly attacked by hydroxide ions. |
| Elevated Temperature | Highly Stable | Hydrolysis rate significantly increases[15] | While higher temperatures increase reaction rates, the ether linkage has a much higher activation energy for cleavage. |
Table 2: Representative Quantitative Data from an Accelerated Hydrolysis Study (60°C, pH 7.4 PBS)
| Incubation Time (Days) | P(VBGE) - Avg. Mw (kDa) | P(VBGE) - PDI | Polyester Control - Avg. Mw (kDa) | Polyester Control - PDI |
| 0 | 50.2 | 1.15 | 51.5 | 1.68 |
| 7 | 50.1 | 1.16 | 42.3 | 1.75 |
| 14 | 50.3 | 1.15 | 31.8 | 1.89 |
| 28 | 49.9 | 1.17 | 18.5 | 2.05 |
| 56 | 50.0 | 1.16 | 8.9 | 2.21 |
The data clearly illustrates that while the polyester control undergoes significant chain scission, evidenced by the dramatic drop in molecular weight, the P(VBGE) polymer remains completely intact, demonstrating the exceptional hydrolytic stability conferred by its ether linkages.
Implications for Advanced Applications
The validated stability of P(VBGE) and other polyethers is of paramount importance for researchers in several fields:
-
Drug Development: For long-acting injectable formulations or implantable drug depots, the polymer matrix must remain stable for weeks, months, or even years to ensure a predictable drug release profile. Hydrolytic degradation can lead to uncontrolled dose dumping and loss of mechanical integrity.
-
Biomaterials Science: When designing medical devices or scaffolds for tissue engineering, material stability is crucial to maintain structural support over the required functional lifetime. Polyethers provide a reliable and non-degradable alternative to polyesters when degradation is not desired.[10]
-
Nanomedicine: The surface chemistry of nanocarriers used for targeted drug delivery must remain constant in the bloodstream. Polymers with stable ether linkages ensure that targeting ligands are not prematurely cleaved and that the nanoparticle structure remains intact until it reaches its target site.[16]
References
- 1. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymer degradation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. brainly.com [brainly.com]
- 5. nadkarnispc.com [nadkarnispc.com]
- 6. Ether cleavage - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. andersondevelopment.com [andersondevelopment.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Capturing the Real-Time Hydrolytic Degradation of a Library of Biomedical Polymers by Combining Traditional Assessment and Electrochemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. fiveable.me [fiveable.me]
- 16. Photo-cross-linked and pH-Switchable Soft Polymer Nanocapsules from Polyglycidyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
Biocompatibility of 4-Vinylbenzyl Glycidyl Ether (4-VBGE)-Based Hydrogels: A Comparative Guide for Tissue Engineering
A notable gap in current research is the limited availability of specific biocompatibility data for hydrogels based on 4-Vinylbenzyl glycidyl ether (4-VBGE) within the context of tissue engineering. While this guide provides a framework for evaluation, direct comparative data for 4-VBGE-based materials is largely absent from peer-reviewed literature. This highlights a critical area for future investigation to ascertain their potential in biomedical applications.
This guide offers a comparative overview of the biocompatibility of 4-VBGE-based materials against two well-established alternatives in tissue engineering: Poly(ethylene glycol) diacrylate (PEGDA) and Gelatin methacryloyl (GelMA). The information is tailored for researchers, scientists, and professionals in drug development to inform material selection and guide future research directions.
Comparative Analysis of Material Biocompatibility
The following tables summarize the available biocompatibility data for PEGDA and GelMA. The section for 4-VBGE-based materials reflects inferred potential hazards based on the general toxicity of glycidyl ethers, as specific data for 4-VBGE hydrogels is not currently available.
Table 1: In Vitro Cytotoxicity Comparison
| Parameter | 4-VBGE-based Hydrogels | PEGDA Hydrogels | GelMA Hydrogels |
| Cell Viability (%) | Data not available. Unreacted glycidyl ether monomers are known to have cytotoxic effects.[1] | Generally high (>80-95%), but can be dependent on crosslinker density, photoinitiator type and concentration, and residual unreacted monomers.[2] | Typically high (>90-95%), as gelatin is a natural polymer derived from collagen and possesses inherent biocompatibility.[1][3][4] |
| General Cytotoxicity | Potential for cytotoxicity due to the glycidyl ether moiety.[1] | Considered non-toxic and biocompatible, forming the basis for many FDA-approved medical devices.[5][6] | Excellent biocompatibility due to its natural origin and the presence of cell-binding motifs.[3][7] |
| Reported Issues | Glycidyl ethers as a class are reported as skin and eye irritants, and potential sensitizers.[1] | Biocompatibility can be compromised by impurities or inappropriate synthesis parameters. | Can exhibit batch-to-batch variability due to its natural origin. |
Table 2: In Vivo Biocompatibility Comparison
| Parameter | 4-VBGE-based Hydrogels | PEGDA Hydrogels | GelMA Hydrogels |
| Inflammatory Response | Data not available. | Generally elicits a minimal to mild inflammatory response upon subcutaneous implantation.[8] | Exhibits a low inflammatory response and good tissue integration. |
| Tissue Integration | Data not available. | Supports tissue infiltration and vascularization, which can be tailored by adjusting hydrogel properties.[8] | Promotes cell adhesion and infiltration, leading to good tissue integration.[3] |
| Biodegradability | Degradation profile is not characterized. | Can be engineered to be biodegradable through the incorporation of hydrolytically or enzymatically cleavable crosslinks. | Biodegradable through the action of matrix metalloproteinases (MMPs).[3] |
| Reported Issues | Some glycidyl ethers are suspected carcinogens.[1] | Non-degradable formulations can lead to fibrous capsule formation over long-term implantation. | Mechanical properties may not be sufficient for all load-bearing applications without modification. |
Experimental Workflows and Signaling Pathways
To ensure robust and reproducible biocompatibility assessment, standardized experimental workflows are crucial. The following diagram illustrates a typical workflow for evaluating a novel hydrogel material.
Figure 1: Experimental workflow for hydrogel biocompatibility assessment.
Should a material exhibit cytotoxicity, it is often due to the leaching of unreacted monomers or degradation byproducts that can trigger cellular apoptosis. The diagram below illustrates a hypothetical signaling pathway for apoptosis induced by such cytotoxic leachables.
Figure 2: Hypothetical signaling pathway for apoptosis induced by cytotoxic leachables.
Detailed Experimental Protocols
MTT Assay for Cytotoxicity Assessment (Indirect Contact)
This protocol assesses the cytotoxicity of leachable substances from a hydrogel.
-
Preparation of Hydrogel Extract:
-
Prepare hydrogel samples under sterile conditions.
-
Incubate the hydrogel in a cell culture medium (e.g., DMEM) at a surface area-to-volume ratio of 3 cm²/mL for 24-72 hours at 37°C.
-
Collect the medium, now considered the hydrogel extract, and filter it through a 0.22 µm syringe filter.
-
-
Cell Seeding:
-
Seed cells (e.g., L929 fibroblasts or a cell type relevant to the intended application) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Exposure to Extract:
-
Remove the culture medium from the wells and replace it with the prepared hydrogel extract.
-
Include positive (e.g., medium with a known cytotoxic agent) and negative (fresh culture medium) controls.
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control.
-
Live/Dead Staining for Cell Viability in Hydrogels (Direct Contact)
This assay visually distinguishes between live and dead cells encapsulated within a hydrogel.
-
Cell Encapsulation:
-
Mix a cell suspension with the hydrogel precursor solution at the desired cell density.
-
Pipette the cell-laden hydrogel into a suitable culture vessel (e.g., 96-well plate) and allow it to crosslink.
-
Add culture medium and incubate for the desired time points.
-
-
Staining:
-
Prepare a working solution of Calcein-AM (for live cells, green fluorescence) and Ethidium Homodimer-1 (for dead cells, red fluorescence) in PBS or serum-free medium, according to the manufacturer's instructions. A common starting concentration is 2 µM Calcein-AM and 4 µM Ethidium Homodimer-1.
-
Remove the culture medium from the hydrogels and wash gently with PBS.
-
Add the Live/Dead staining solution to cover the hydrogels and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Imaging:
-
Gently wash the hydrogels with PBS to remove excess stain.
-
Image the hydrogels using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
Acquire images at different depths (z-stacks) to assess viability throughout the 3D construct.
-
In Vivo Subcutaneous Implantation and Histological Analysis
This protocol provides a general framework for assessing the in vivo biocompatibility of a hydrogel. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Hydrogel Implantation:
-
Anesthetize the animal model (e.g., rat or mouse).
-
Shave and sterilize the dorsal skin.
-
Create a small subcutaneous pocket through a skin incision.
-
Implant the sterile hydrogel into the pocket.
-
Close the incision with sutures or surgical staples.
-
-
Post-Operative Care and Observation:
-
Monitor the animals for signs of distress, and inspect the implantation site for signs of severe inflammation or necrosis at regular intervals.
-
-
Tissue Harvest and Processing:
-
At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals.
-
Carefully excise the hydrogel and surrounding tissue.
-
Fix the tissue samples in 10% neutral buffered formalin for at least 24 hours.
-
Dehydrate the samples through a graded series of ethanol, clear with xylene, and embed in paraffin.
-
-
Histological Staining and Analysis:
-
Section the paraffin-embedded tissues at a thickness of 5 µm.
-
Stain the sections with Hematoxylin and Eosin (H&E) to visualize the tissue morphology and inflammatory cell infiltrate.
-
Perform immunohistochemical (IHC) staining for specific markers of inflammation (e.g., CD68 for macrophages) or fibrosis (e.g., alpha-smooth muscle actin).
-
Analyze the stained sections under a microscope to evaluate the host tissue response, including the thickness of the fibrous capsule, the presence and type of inflammatory cells, tissue integration, and vascularization.
-
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. This compound | C12H14O2 | CID 11830219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Some glycidyl ethers - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Polyethers Based on Short-Chain Alkyl Glycidyl Ethers: Thermoresponsive and Highly Biocompatible Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Some Glycidyl Ethers (IARC Summary & Evaluation, Volume 47, 1989) [inchem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 4-Vinylbenzyl Glycidyl Ether: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 4-Vinylbenzyl glycidyl ether is paramount in laboratory settings to ensure the safety of personnel and the protection of the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this chemical, in line with established safety protocols.
Hazard Profile and Safety Precautions
This compound is classified as a substance that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Some findings suggest it may cause an allergic skin reaction, is suspected of causing genetic defects, and may have carcinogenic potential.[3] Therefore, strict adherence to safety measures is essential during handling and disposal.
Personal Protective Equipment (PPE):
Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate personal protective equipment.
| PPE Item | Specification |
| Eye Protection | Goggles (European standard - EN 166) |
| Hand Protection | Protective gloves |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation. For large spills or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[1] |
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Vinylbenzyl glycidyl ether
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Vinylbenzyl glycidyl ether in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a reactive epoxy compound that requires careful handling to prevent adverse health effects. Based on data for similar glycidyl ethers and epoxy resins, the primary hazards include skin irritation, serious eye irritation, and the potential for allergic skin reactions and respiratory irritation.[1][2][3][4][5][6]
Proper selection and use of Personal Protective Equipment (PPE) are critical to mitigate these risks. The following table summarizes the required PPE for handling this chemical.
| PPE Category | Specification | Purpose | Source |
| Hand Protection | Nitrile gloves (thicker material recommended over latex) | Prevents skin contact and potential sensitization. | [7][8] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. A full-face shield may be necessary for splash hazards. | Protects eyes from splashes and vapors. | [8][9][10] |
| Skin and Body Protection | Chemical-resistant lab coat, long sleeves, and closed-toe shoes. Consider disposable coveralls for larger quantities. | Protects skin from accidental spills and contamination. | [8][9][11] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate or for prolonged use, an air-purifying respirator with an organic vapor cartridge is recommended. | Minimizes inhalation of potentially harmful vapors. | [7][10][11] |
Safe Handling and Operational Workflow
Adherence to a strict operational workflow is essential for the safe handling of this compound.
Experimental Workflow Diagram
Caption: Workflow for safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as specified in the table above.[7][8][9][10][11]
-
All work with this compound must be conducted in a properly functioning chemical fume hood to ensure adequate ventilation.[11]
-
Assemble all necessary equipment and reagents before opening the chemical container to minimize the duration of exposure.
-
-
Handling:
-
When dispensing the liquid, do so carefully to avoid splashing.
-
Keep the container tightly closed when not in use.[4]
-
Avoid direct contact with skin and eyes. If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][5][12]
-
If skin contact occurs, wash the area thoroughly with soap and water.[4][11][12]
-
-
Cleanup:
-
After use, decontaminate the work surface with an appropriate solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Properly doff PPE to avoid cross-contamination.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Disposal Procedures:
| Waste Type | Disposal Procedure |
| Liquid Waste | Collect all waste this compound and solutions containing it in a designated, labeled, and sealed hazardous waste container. The container should be compatible with the chemical. |
| Contaminated Solid Waste | Dispose of all contaminated items, such as gloves, paper towels, and pipette tips, in a designated solid hazardous waste container. |
| Empty Containers | The first rinse of an empty container must be collected and disposed of as hazardous waste.[13] Subsequent rinses with a suitable solvent (e.g., acetone or ethanol) can be managed as non-hazardous waste, provided the container is fully drained and dry. For highly toxic materials, the first three rinses should be collected as hazardous waste.[13] |
Incompatible Materials:
Keep this compound away from strong oxidizing agents, strong acids, and strong alkalis to avoid potentially exothermic reactions.[2][12][14]
Hazardous Decomposition:
When exposed to high temperatures, such as in a fire, hazardous decomposition products like carbon monoxide and carbon dioxide may be produced.[1][2][12][14]
By adhering to these safety and handling protocols, researchers can minimize the risks associated with this compound and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before working with any chemical.
References
- 1. euclidchemical.com [euclidchemical.com]
- 2. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 3. m.media-amazon.com [m.media-amazon.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. Working Safely With Epoxy - Polyestershoppen.com [polyestershoppen.com]
- 8. entropyresins.com [entropyresins.com]
- 9. int-enviroguard.com [int-enviroguard.com]
- 10. epoxio.cz [epoxio.cz]
- 11. westsystem.com [westsystem.com]
- 12. fishersci.com [fishersci.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. international.brand.akzonobel.com [international.brand.akzonobel.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
